Physalin C
Description
Properties
Molecular Formula |
C28H30O9 |
|---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
(1S,2S,3R,5R,6R,14R,15S,18S,21S,22R)-5,18-dihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone |
InChI |
InChI=1S/C28H30O9/c1-13-21(31)35-18-12-23(13,2)19-20(30)27(34)16-9-8-14-6-5-7-17(29)24(14,3)15(16)10-11-26(33)22(32)36-25(18,4)28(19,26)37-27/h5,7-8,15-16,18-19,33-34H,1,6,9-12H2,2-4H3/t15-,16+,18+,19-,23+,24-,25-,26+,27+,28-/m0/s1 |
InChI Key |
OZDVKLAQLVYYJW-JCRJIZIMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Physalin C: A Technical Guide on its Discovery, Background, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physalin C, a naturally occurring steroidal lactone from the Physalis genus, has garnered significant interest for its potent biological activities. This technical guide provides an in-depth overview of the discovery and historical background of this compound, also known as 7-deoxyphysalin A. It details the experimental protocols for its isolation and structural elucidation, presents a comprehensive summary of its quantitative data, and explores its mechanism of action, particularly its role in modulating the NF-κB signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Historical Background
This compound belongs to a class of complex C28 steroids known as physalins, which are characteristic constituents of plants from the Physalis genus (Solanaceae family). While the broader family of physalins has been studied for over half a century, with the first members, Physalin A and B, being isolated in 1969, the specific timeline for the discovery of this compound is rooted in the continuous exploration of these natural products.
Physicochemical Properties and Spectroscopic Data
This compound is a solid with a molecular formula of C28H30O9 and a molecular weight of 510.5 g/mol . It is soluble in organic solvents such as chloroform (B151607), dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.
Table 1: Quantitative Data for this compound
| Property | Value |
| Molecular Formula | C28H30O9 |
| Molecular Weight | 510.5 g/mol |
| Melting Point | 274 - 277 °C[1] |
| Appearance | Powder |
Table 2: ¹H NMR Spectral Data of this compound (Reference)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ... | ... | ... | ... |
Table 3: ¹³C NMR Spectral Data of this compound (Reference)
| Position | Chemical Shift (δ, ppm) |
| ... | ... |
Table 4: Mass Spectrometry Data for this compound
| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| ESI | 511.1968[2] | 493, 481, 423[2] |
Table 5: Infrared (IR) Spectroscopy Data for this compound
Note: A specific IR spectrum for this compound is not available in the searched literature. The following are characteristic absorption bands expected for the physalin scaffold.
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | ~3400 |
| C=O (lactone, ketone) | ~1770, ~1715, ~1690 |
| C=C (alkene) | ~1650 |
Experimental Protocols
Isolation of this compound
The following is a general protocol for the isolation of physalins from Physalis species, which can be adapted for the specific isolation of this compound.
-
Plant Material Collection and Preparation: Collect the aerial parts (calyces and fruits) of Physalis alkekengi var. franchetii. The plant material is air-dried and then ground into a fine powder.
-
Extraction: The powdered plant material is extracted exhaustively with methanol (B129727) (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity.
-
Chromatographic Separation: The chloroform or ethyl acetate fraction, which typically contains the physalins, is subjected to column chromatography on silica (B1680970) gel.
-
Gradient Elution: The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing compounds with similar TLC profiles to known physalins are combined and further purified using preparative high-performance liquid chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water) to yield pure this compound.
Structural Elucidation
The structure of this compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Fragmentation patterns observed in MS/MS experiments provide information about the different structural moieties of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons, including their connectivity through spin-spin coupling.
-
¹³C NMR: Reveals the number of carbon atoms and their chemical shifts, indicating the types of functional groups present.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between protons and carbons, which is essential for assembling the complete carbon skeleton.
-
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups such as hydroxyls (-OH) and carbonyls (C=O) from lactones and ketones.
-
X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of the molecule.
Biological Activity and Signaling Pathways
Physalins, as a class, are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[3] While research on many physalins is extensive, specific studies on this compound are less common. However, existing evidence points to its significant potential.
Anti-inflammatory Activity via NF-κB Pathway Inhibition
Recent studies have shown that this compound is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.
This compound has been demonstrated to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα.[4] This action effectively blocks the nuclear translocation of NF-κB and suppresses the expression of pro-inflammatory genes.
References
- 1. researchgate.net [researchgate.net]
- 2. Contribution of Cage-Shaped Structure of Physalins to Their Mode of Action in Inhibition of NF-κB Activation: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. benchchem.com [benchchem.com]
- 4. Contribution of Cage-Shaped Structure of Physalins to Their Mode of Action in Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Bio-Scaffolds: An In-depth Technical Guide to the Biosynthesis of Physalins in Physalis Species
Abstract
Physalins, a group of highly oxygenated and structurally complex C-28 ergostane-type steroids, represent a significant class of bioactive secondary metabolites predominantly found in plants of the genus Physalis. Their potent anti-inflammatory, antimicrobial, and cytotoxic activities have positioned them as promising candidates for drug development. However, the intricate biosynthetic pathway leading to their formation has remained partially elucidated, posing a bottleneck for their sustainable production through metabolic engineering or synthetic biology approaches. This technical guide provides a comprehensive overview of the current understanding of the physalin biosynthesis pathway, integrating findings from transcriptomic, metabolomic, and functional genomic studies. We present a detailed account of the proposed enzymatic steps, from central carbon metabolism to the intricate tailoring reactions that form the characteristic physalin scaffold. This guide includes structured tables of quantitative data on physalin accumulation, detailed experimental protocols for their extraction and analysis, and methodologies for the functional characterization of key biosynthetic genes. Furthermore, we provide visual representations of the biosynthetic pathway and experimental workflows using Graphviz to facilitate a deeper understanding of the complex biological processes involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of these remarkable natural products.
Introduction
The genus Physalis, belonging to the Solanaceae family, encompasses a variety of species, some of which are valued for their edible fruits (e.g., P. peruviana, Cape gooseberry) while others are recognized for their long-standing use in traditional medicine (e.g., P. alkekengi, Chinese lantern). The medicinal properties of these plants are largely attributed to their rich repertoire of specialized metabolites, most notably the physalins.
Physalins are characterized by a unique 13,14-seco-steroid skeleton, which is a modified ergostane (B1235598) framework. This complex architecture arises from a series of intricate enzymatic reactions that modify a common sterol precursor. The structural diversity within the physalin family, with over 30 distinct compounds identified, is a testament to the versatility of the biosynthetic machinery in Physalis species. These structural variations, often involving different oxygenation patterns and the formation of lactone rings, significantly influence their biological activity. Understanding the biosynthesis of physalins is not only of fundamental scientific interest but also holds immense potential for the biotechnological production of these valuable compounds.
The Biosynthesis Pathway of Physalins
The biosynthesis of physalins is a multi-step process that begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are produced through the mevalonate (B85504) (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. The pathway can be broadly divided into three main stages: the upstream synthesis of sterol precursors, the formation of withanolide intermediates at a key branchpoint, and the final conversion of withanolides into the characteristic physalin structures.
Upstream Pathway: From MEP and MVA to Sterol Precursors
The initial steps of physalin biosynthesis are shared with the synthesis of other isoprenoids and sterols in plants. The MEP pathway, localized in the plastids, and the MVA pathway, operating in the cytosol, both contribute to the pool of IPP and DMAPP. These precursors are then sequentially condensed to form geranyl pyrophosphate (GPP, C10) and farnesyl pyrophosphate (FPP, C15). Two molecules of FPP are then joined head-to-head by squalene (B77637) synthase to form squalene (C30).
Squalene undergoes epoxidation to 2,3-oxidosqualene, which is then cyclized by cycloartenol (B190886) synthase to produce cycloartenol, the primary precursor for most plant sterols. A series of subsequent enzymatic modifications, including demethylations and isomerizations, lead to the formation of various phytosterols. A critical intermediate in the proposed physalin pathway is 24-methylenecholesterol.
The Branchpoint and Formation of Withanolide Intermediates
24-methylenecholesterol represents a significant metabolic branchpoint. It can be directed towards the biosynthesis of brassinosteroids via campesterol (B1663852) or channeled into the withanolide and physalin pathway through its conversion to 24-methyldesmosterol. This key isomerization step is catalyzed by the enzyme sterol Δ24-isomerase (24ISO).
Following the formation of 24-methyldesmosterol, a series of oxidative reactions, including hydroxylations, epoxidations, and lactone ring formation, are thought to be catalyzed predominantly by cytochrome P450 monooxygenases (CYP450s). These reactions lead to the formation of withanolides, which are considered the direct precursors to physalins. Recent studies combining transcriptomic and metabolomic analyses have identified withaphysalins as crucial intermediates linking withanolides to the final physalin structures.
Conversion of Withanolides to Physalins
The transformation of withanolides and withaphysalins into the final physalin scaffold involves a series of complex and likely enzyme-catalyzed reactions. These include further hydroxylations, demethylation, dehydrogenation, and the characteristic Michael rearrangement and cyclization reactions that form the intricate ring systems of physalins. Candidate enzyme families for these late-stage modifications include demethylases, peroxygenases, and carboxylesterases, which have been identified through transcriptomic profiling of physalin-accumulating tissues. The modification of the physalin skeleton can also involve desaturation, methylation, epoxidation, chain elongation, and glycosylation, leading to the vast diversity of physalin structures observed in nature.
An In-depth Technical Guide to the Physical and Chemical Properties of Physalin C
Introduction
Physalin C is a naturally occurring steroidal lactone belonging to the withanolide class of compounds.[1][2] It is primarily isolated from plants of the Physalis genus, such as Physalis angulata and Physalis alkekengi.[3][4][5] Structurally, physalins are characterized as 13,14-seco-16,24-cycloergostane steroids.[6][7] this compound has garnered significant interest within the scientific community for its potential pharmacological activities, including cytotoxic effects against cancer cell lines like MCF-7 and HepG2, as well as anti-inflammatory and antiviral properties.[3][4][8] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an examination of its known biological signaling pathways.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for its handling, characterization, and application in research and development.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₈H₃₀O₉ | [3][9] |
| Molecular Weight | 510.53 g/mol | [3][9] |
| CAS Number | 27503-33-9 | [3][9] |
| Appearance | Solid, Powder | [9][10] |
| Melting Point | 274 - 277 °C | [9] |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone. Limited solubility in water. | [4][5][10] |
| IUPAC Name | 5,18-dihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.1²,⁵.0³,¹⁸.0³,²¹.0⁶,¹⁵.0⁹,¹⁴]heptacosa-8,11-diene-13,19,24,27-tetrone | [9] |
| Storage Conditions | Powder: 3 years at -20°C, 2 years at 4°C. In Solvent: 6 months at -80°C, 1 month at -20°C. Avoid repeated freeze-thaw cycles. | [3][5] |
Experimental Protocols
The isolation, purification, and characterization of this compound involve multi-step procedures that leverage its physicochemical properties.
Isolation and Extraction
The general workflow for obtaining physalins from plant material is outlined below.
-
Plant Material Preparation : The calyxes and fruits of Physalis alkekengi are collected, separated, and dried.[6][11] The dried material is then crushed into a fine powder to increase the surface area for extraction.[12]
-
Solvent Extraction : The powdered plant material is typically extracted using a solvent. A common method involves heating and refluxing with an aqueous solution, such as 50% methanol (B129727) or water.[11][12] Another approach is ultrasound-assisted extraction, which can enhance efficiency.[11]
-
Initial Purification (Alcohol Precipitation) : The resulting extract is concentrated under vacuum. Ethanol (B145695) is then added to the concentrated aqueous extract to a final concentration of approximately 75% to precipitate impurities.[12]
-
Solvent-Solvent Partitioning : After filtration to remove precipitates, the filtrate is further concentrated to remove the ethanol. The remaining aqueous solution is then subjected to liquid-liquid extraction with solvents of increasing polarity, such as n-hexane followed by chloroform, to separate compounds based on their solubility.[11] The physalin-rich fraction is typically found in the chloroform phase.[11]
Chromatographic Purification
High-purity this compound is obtained through various chromatographic techniques.
-
Macroporous Resin Chromatography : The crude extract from the chloroform phase is often passed through a macroporous resin column (e.g., D101).[12] A stepwise gradient of ethanol in water (e.g., 20% to 95%) is used for elution. The fractions containing physalins, typically eluting between 40% and 70% ethanol, are collected.[12]
-
Silica (B1680970) Gel Column Chromatography : Further purification is achieved using column chromatography with silica gel as the stationary phase.[13]
-
High-Performance Liquid Chromatography (HPLC) : Preparative HPLC is the final step to isolate and purify this compound to a high degree (>98%).[13] A common HPLC setup for physalin analysis uses a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, with detection at approximately 225 nm.[11][14]
Structural Characterization
The definitive identification and structural elucidation of this compound are accomplished using a combination of spectroscopic methods.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular formula.[15] Tandem mass spectrometry (MS/MS) helps in identifying characteristic fragment ions of the physalin skeleton, which aids in structural confirmation.[12][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are critical for determining the complete chemical structure.[11][15] These techniques provide detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).[15]
-
UV-Visible Spectroscopy : UV spectroscopy provides information about the electronic transitions within the molecule and is used to identify chromophores, with physalins typically showing absorption maxima around 225-230 nm.[14][17]
Biological Activity and Signaling Pathways
Physalins are recognized as pleiotropic molecules that interact with various cellular signaling pathways, leading to a range of biological effects, including anti-inflammatory and anticancer activities.[1][18]
Cytotoxicity and Apoptosis Induction
This compound has demonstrated cytotoxic activities against human breast cancer (MCF-7) and liver cancer (HepG2) cells.[3][8] While the specific mechanisms for this compound are still under detailed investigation, related physalins are known to induce cell death through apoptosis.[2] Studies on Physalin B have shown that it can trigger apoptosis and autophagy by increasing the phosphorylation of key proteins in the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, JNK, and p38.[2] Activation of these pathways can lead to the release of cytochrome c from mitochondria and the subsequent activation of caspases, which are critical executioners of apoptosis.[18]
Inhibition of the Ubiquitin-Proteasome Pathway
The ubiquitin-proteasome system is essential for protein degradation and maintaining cellular homeostasis. Its inhibition can lead to the accumulation of misfolded proteins, inducing apoptosis in cancer cells. This compound, along with Physalin B, has been identified as an inhibitor of the ubiquitin/proteasome pathway, which contributes to its pro-apoptotic effects.[2]
Modulation of Inflammatory Pathways
Inflammation is a critical process in many diseases, and its modulation is a key therapeutic strategy. Physalins, in general, are potent anti-inflammatory agents.[1] They exert their effects primarily by suppressing the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[18] This is a central pathway that controls the transcription of numerous pro-inflammatory genes. Physalins inhibit the phosphorylation of IκB proteins, which prevents the translocation of the active NF-κB complex to the nucleus.[18] This blockade results in the decreased production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[1][18]
References
- 1. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 3. abmole.com [abmole.com]
- 4. CAS 27503-33-9: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | CAS 27503-33-9 | ScreenLib [screenlib.com]
- 6. Frontiers | Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. molnova.cn [molnova.cn]
- 9. This compound | C28H30O9 | CID 23597327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | CAS:27503-33-9 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. real.mtak.hu [real.mtak.hu]
- 12. CN103288846A - Method for extracting and purifying total physalin from physalis plants - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. public.pensoft.net [public.pensoft.net]
- 15. Three New Physalins from Physalis Alkekengi L. var. franchetii (Mast.) Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-leishmanial physalins—Phytochemical investigation, in vitro evaluation against clinical and MIL-resistant L. tropica strains and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Differences Between Physalin C and Other Physalins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physalins are a class of naturally occurring seco-steroids predominantly isolated from plants of the Physalis genus (Solanaceae family). These complex molecules exhibit a wide range of promising biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. Their unique and highly oxygenated 13,14-seco-16,24-cyclo-steroidal skeleton presents a fascinating scaffold for medicinal chemistry and drug discovery. Among the diverse family of physalins, Physalin C holds particular interest due to its distinct structural features. This technical guide provides a detailed comparative analysis of the structural differences between this compound and other notable physalins, supported by quantitative data, detailed experimental protocols for their isolation and characterization, and visual diagrams to elucidate key structural relationships.
Core Structural Framework of Physalins
Physalins are characterized by a modified ergostane-type steroid skeleton where the C13-C14 bond is cleaved, leading to a seco-steroid structure. A new bond is formed between C16 and C24, creating a distinctive carbocyclic ring system. Further modifications, such as the formation of lactone and hemiacetal rings, contribute to the complexity and diversity of this class of compounds.
Structural Elucidation of this compound: A 7-Deoxy Analogue
The primary structural feature that distinguishes this compound from many other physalins is the absence of a hydroxyl group at the C-7 position. Structural elucidation has established that this compound is, in fact, 7-deoxyphysalin A[1]. This seemingly minor modification has significant implications for the molecule's conformation and potential biological activity.
Comparative Structural Analysis: this compound vs. Other Physalins
The structural diversity within the physalin family arises from variations in oxidation patterns, the presence or absence of double bonds, and stereochemical differences. Below is a comparative overview of this compound against other well-characterized physalins.
Key Structural Differences:
-
Physalin A: The most direct comparison is with Physalin A, which possesses a hydroxyl group at the C-7 position, a feature absent in this compound.
-
Physalin B: Physalin B is characterized by a double bond between C-5 and C-6, which is saturated in this compound.
-
Physalin D: Physalin D features a hydroxyl group at C-6, which is a hydrogen atom in this compound.
-
Physalin F: Physalin F is distinguished by a 5β,6β-epoxide ring, a functionality not present in this compound[2].
dot```dot graph { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Node definitions "Physalin_Core" [label="Physalin Core Skeleton\n(13,14-seco-16,24-cyclo-steroid)", fillcolor="#F1F3F4", pos="0,0!"]; "Physalin_C" [label="this compound\n(7-deoxy)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-2,1.5!"]; "Physalin_A" [label="Physalin A\n(7-hydroxy)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2,1.5!"]; "Physalin_B" [label="Physalin B\n(Δ⁵)", fillcolor="#FBBC05", fontcolor="#202124", pos="-2,-1.5!"]; "Physalin_D" [label="Physalin D\n(6-hydroxy)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="2,-1.5!"]; "Physalin_F" [label="Physalin F\n(5,6-epoxy)", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="0,-2.5!"];
// Edges "Physalin_Core" -- "Physalin_C" [label="Absence of -OH at C7"]; "Physalin_Core" -- "Physalin_A" [label="Presence of -OH at C7"]; "Physalin_Core" -- "Physalin_B" [label="C5=C6 double bond"]; "Physalin_Core" -- "Physalin_D" [label="Presence of -OH at C6"]; "Physalin_Core" -- "Physalin_F" [label="5,6-epoxide ring"]; }
Caption: General workflow for the extraction and isolation of physalins.
Methodology:
-
Plant Material and Extraction:
-
Air-dry the whole plant material (e.g., Physalis angulata) at room temperature, shielded from direct sunlight.
-
Grind the dried material into a fine powder.
-
Macerate the powdered plant material with dichloromethane (B109758) (CH2Cl2) at room temperature for an extended period (e.g., 48-72 hours) with occasional agitation.
-
Filter the extract and evaporate the solvent under reduced pressure at a temperature not exceeding 40°C to obtain the crude extract.[3]
-
-
Chromatographic Separation:
-
Subject the crude extract to open column chromatography on silica (B1680970) gel (60-120 mesh).
-
Elute the column with a gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (B1210297) (EtOAc).
-
Collect fractions and monitor their composition using thin-layer chromatography (TLC) with a suitable solvent system (e.g., Hexane:EtOAc, 1:1) and visualization under UV light or with a staining reagent (e.g., vanillin-sulfuric acid).
-
Pool fractions containing compounds with similar Rf values.
-
-
Purification by HPLC:
-
Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
Employ a gradient elution system, for example, with acetonitrile (B52724) (MeCN) and water, to resolve individual physalins.[4]
-
Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 220 nm).
-
Collect the peaks corresponding to individual physalins and evaporate the solvent to obtain the pure compounds.
-
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of physalins.
dot
Caption: Workflow for NMR-based structure elucidation of physalins.
Methodology:
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified physalin in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm) for referencing the chemical shifts.[5]
-
-
NMR Data Acquisition:
-
Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D NMR:
-
Record a standard 1H NMR spectrum to determine proton chemical shifts, multiplicities, and coupling constants.
-
Record a proton-decoupled 13C NMR spectrum to determine the chemical shifts of all carbon atoms.
-
Perform Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH2, and CH3 groups.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing information about the relative stereochemistry of the molecule.
-
-
-
Data Analysis and Structure Determination:
-
Integrate and analyze all 1D and 2D NMR data to assign all proton and carbon signals unambiguously.
-
Use the correlations from COSY, HSQC, and HMBC spectra to piece together the carbon skeleton and the positions of substituents.
-
Utilize NOESY data to confirm the stereochemical arrangement of the molecule.
-
Compare the obtained spectral data with published data for known physalins to confirm the structure or identify a new compound.
-
Conclusion
This compound is structurally defined as 7-deoxyphysalin A, a distinction that significantly alters its chemical properties and likely its biological activity profile. Understanding the nuanced structural differences among the diverse members of the physalin family is paramount for targeted drug design and the development of novel therapeutic agents. The methodologies outlined in this guide provide a robust framework for the isolation, purification, and detailed structural characterization of these fascinating and pharmacologically potent natural products. Further research into the structure-activity relationships of this compound and its analogues will undoubtedly open new avenues in natural product-based drug discovery.
References
In Silico Prediction of Physalin C Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physalin C, a naturally occurring seco-steroid from the Physalis genus, has demonstrated a range of biological activities, including cytotoxic effects against cancer cell lines.[1][2] The identification of its molecular targets is crucial for understanding its mechanism of action and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of a proposed in silico workflow for the prediction of this compound targets, followed by detailed experimental protocols for both computational and validation methodologies. The guide is intended to serve as a resource for researchers in drug discovery and computational biology.
Introduction to this compound
Physalins are a class of withanolides found in plants of the Solanaceae family.[3] These compounds, including this compound, are known to be versatile molecules that can modulate various cell signaling pathways, leading to outcomes such as apoptosis and immunomodulation.[3] Specifically, this compound has shown cytotoxic activities against MCF-7 and HepG2 cancer cells, with IC50 values of 10.5 µM and 24.2 µM, respectively.[1] Understanding the direct molecular interactors of this compound is a key step in harnessing its therapeutic potential.
In Silico Target Prediction Workflow
A multi-step computational approach can be employed to identify and prioritize potential protein targets of this compound. This workflow integrates several in silico techniques to enhance the accuracy of predictions.[1][4][5]
Methodologies: In Silico Prediction
Reverse Docking
Reverse docking is a computational technique where a single ligand is screened against a large library of protein structures to identify potential binding partners.[6][7] This approach is particularly useful for identifying the molecular targets of natural products with known biological activity but an unknown mechanism of action.
Experimental Protocol:
-
Ligand Preparation: Obtain the 3D structure of this compound from a chemical database (e.g., PubChem) and prepare it for docking by assigning partial charges and defining rotatable bonds.
-
Protein Target Database Preparation: Compile a database of 3D human protein structures from the Protein Data Bank (PDB). Prepare each protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Docking Simulation: Utilize a docking program (e.g., AutoDock Vina) to systematically dock this compound into the binding pockets of each protein in the database.[7]
-
Scoring and Ranking: Rank the potential protein targets based on their docking scores, which estimate the binding affinity of this compound to each protein.
Pharmacophore-Based Virtual Screening
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity.[8][9] A pharmacophore model of this compound can be used as a query to search for proteins with complementary binding sites.
Experimental Protocol:
-
Pharmacophore Model Generation: Generate a 3D pharmacophore model for this compound based on its structural features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
-
Pharmacophore Database Screening: Screen a database of protein binding sites (e.g., PharmMapper) with the generated pharmacophore model to identify proteins with complementary features.[7]
-
Hit Filtering: Filter the initial hits based on pharmacophore fit scores and other criteria to select a subset of potential targets for further analysis.
Molecular Docking and Binding Energy Calculation
For the top-ranked potential targets identified from reverse docking and pharmacophore screening, a more focused and rigorous molecular docking analysis is performed.
Experimental Protocol:
-
Focused Docking: Perform detailed molecular docking of this compound into the predicted binding sites of the selected protein targets using software like AutoDock or Glide.
-
Binding Pose Analysis: Analyze the predicted binding poses to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
-
Binding Free Energy Calculation: Employ methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy for the most stable docking poses.
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the binding event.[10][11]
Experimental Protocol:
-
System Setup: Place the top-ranked protein-Physalin C complex from molecular docking into a simulation box with explicit solvent (water) and ions to mimic physiological conditions.
-
Simulation: Run an MD simulation for an extended period (e.g., 100 nanoseconds) to observe the stability of the complex and the conformational changes of both the protein and the ligand.
-
Trajectory Analysis: Analyze the MD trajectory to assess the stability of the binding pose, calculate root-mean-square deviation (RMSD), and identify persistent intermolecular interactions.
Quantitative Data Summary
The following tables present a hypothetical summary of quantitative data that would be generated from the in silico prediction workflow.
Table 1: Top Potential Targets of this compound from Reverse Docking
| Rank | Protein Target | PDB ID | Docking Score (kcal/mol) | Predicted Binding Site Residues |
| 1 | Protein Kinase A | 1APM | -10.2 | LEU49, GLY52, LYS72, GLU91 |
| 2 | Cyclooxygenase-2 | 5IKR | -9.8 | VAL349, LEU352, SER353, TYR355 |
| 3 | NF-kappa-B p50 | 1NFK | -9.5 | ARG54, CYS59, GLU63, HIS67 |
| 4 | B-cell lymphoma 2 | 2W3L | -9.1 | PHE105, LEU130, ARG139, ALA142 |
| 5 | Caspase-3 | 2J32 | -8.9 | HIS121, GLY122, SER123, CYS163 |
Table 2: Binding Free Energy Calculations for Top-Ranked Targets
| Protein Target | Binding Free Energy (ΔG_bind, kcal/mol) |
| Protein Kinase A | -45.7 |
| Cyclooxygenase-2 | -42.1 |
| NF-kappa-B p50 | -38.9 |
| B-cell lymphoma 2 | -35.3 |
| Caspase-3 | -33.8 |
Experimental Validation of Predicted Targets
The in silico predictions should be validated through experimental methods to confirm the direct interaction between this compound and the identified protein targets.[12][13][14] Chemical proteomics is a powerful approach for this purpose.[12][13][14][15]
Chemical Proteomics: Probe-Based Approach
This method involves synthesizing a chemical probe derived from this compound to capture its interacting proteins.
Experimental Protocol:
-
Probe Synthesis: Synthesize a this compound derivative that includes a linker and a reporter tag (e.g., biotin) for affinity purification.
-
Cell Lysis and Probe Incubation: Prepare a lysate from a relevant cell line and incubate it with the this compound probe.
-
Affinity Purification: Use streptavidin-coated beads to capture the biotin-tagged probe along with its bound proteins.
-
Protein Elution and Digestion: Elute the captured proteins from the beads and digest them into peptides using trypsin.
-
Mass Spectrometry: Identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Chemical Proteomics: Probe-Free Approach (Drug Affinity Chromatography)
This approach immobilizes this compound onto a solid support to capture its binding partners.
Experimental Protocol:
-
Immobilization: Covalently attach this compound to a solid matrix, such as agarose (B213101) beads.
-
Protein Incubation and Washing: Incubate the this compound-coated beads with cell lysate, followed by extensive washing to remove non-specifically bound proteins.
-
Elution and Identification: Elute the specifically bound proteins and identify them using LC-MS/MS.
Signaling Pathway Analysis
Physalins are known to modulate several key signaling pathways. The predicted targets of this compound can be mapped onto these pathways to provide a mechanistic understanding of its biological effects.
References
- 1. In silico Methods for Identification of Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 4. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Computational methods in drug discovery [beilstein-journals.org]
- 6. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 7. Large-Scale Target Identification of Herbal Medicine Using a Reverse Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Can molecular dynamics simulations improve predictions of protein-ligand binding affinity with machine learning? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. mdpi.com [mdpi.com]
- 13. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Cytotoxicity Profile of Physalin C on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the basic cytotoxicity profile of Physalin C, a natural secosteroid compound, on various cancer cell lines. This document summarizes key quantitative data, details common experimental protocols for assessing cytotoxicity, and visualizes the underlying molecular mechanisms and experimental workflows.
Quantitative Cytotoxicity Data
Physalins, a class of withanolides, have demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The following table summarizes the reported IC50 values for this compound and other notable physalins across various human cancer cell lines.
| Physalin | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Physalin B, F, J | HL-60 | Promyelocytic Leukemia | > 5 | [1] |
| Physalin B, F, J | SMMC-7721 | Hepatoma | > 5 | [1] |
| Physalin B, F, J | A-549 | Lung Cancer | > 5 | [1] |
| Physalin B, F, J | MCF-7 | Breast Cancer | > 5 | [1] |
| Physalin B, F, J | SW-480 | Colon Cancer | > 5 | [1] |
| Physalin B | HCT116 | Colon Cancer | 1.35 | [1] |
| Physalin B, F | C4-2B | Prostate Cancer | 0.24–3.17 | [1] |
| Physalin B, F | 22Rv1 | Prostate Cancer | 0.24–3.17 | [1] |
| Physalin B, F | 786-O | Kidney Cancer | 0.24–3.17 | [1] |
| Physalin B, F | A-498 | Kidney Cancer | 0.24–3.17 | [1] |
| Physalin B, F | ACHN | Kidney Cancer | 0.24–3.17 | [1] |
| Physalin B, F | A375-S2 | Melanoma | 0.24–3.17 | [1] |
| Physalin F | T-47D | Breast Carcinoma | 3.60 µg/ml | [2] |
| Physalin B | MCF-7 | Breast Cancer | Concentration-dependent reduction in viability | [3] |
| Physalin B | MDA-MB-231 | Breast Cancer | Concentration-dependent reduction in viability | [3] |
| Physalin B | T-47D | Breast Cancer | Concentration-dependent reduction in viability | [3] |
| Physalin B, D | Various | Various | 0.58 to 15.18 µg/mL (B), 0.28 to 2.43 µg/mL (D) | [4][5] |
| Physalin F, H, 5β,6β-epoxythis compound, 5α-chloro-6β-hydroxythis compound | PC-3 | Prostate Adenocarcinoma | Selective cytotoxicity | [6] |
| Physalin F, H, 5β,6β-epoxythis compound, 5α-chloro-6β-hydroxythis compound | MCF-7 | Breast Adenocarcinoma | Selective cytotoxicity | [6] |
| Physalin F, H, 5β,6β-epoxythis compound, 5α-chloro-6β-hydroxythis compound | NCI-H460 | Non-small-cell Lung Cancer | Selective cytotoxicity | [6] |
| Physalin F, H, 5β,6β-epoxythis compound, 5α-chloro-6β-hydroxythis compound | SF-268 | CNS Glioma | Selective cytotoxicity | [6] |
| Physalin B | A375 | Melanoma | < 4.6 µg/ml | [7] |
| Physalin B | A2058 | Melanoma | < 4.6 µg/ml | [7] |
Experimental Protocols
The assessment of this compound's cytotoxicity involves several key experimental procedures. The following are detailed methodologies for commonly employed assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability.[8][9] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[8][9] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[9]
Materials:
-
96-well flat-bottom microplates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[9]
-
Microplate reader
Procedure for Adherent Cells:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[9]
-
Compound Treatment: Remove the existing culture medium and add fresh medium containing various concentrations of this compound. Include a vehicle-only control.[9]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[9]
-
MTT Addition: Following the incubation period, carefully remove the medium and add 50 µL of serum-free medium, followed by 50 µL of MTT solution to each well.[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to facilitate the formation of formazan crystals.[9]
-
Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]
Procedure for Suspension Cells:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and immediately add this compound at various concentrations.[9]
-
Incubation: Incubate for the desired exposure time.[9]
-
MTT Addition: Add 50 µL of MTT solution to each well and incubate for 2-4 hours.[9]
-
Centrifugation: Centrifuge the plate to pellet the cells and formazan crystals.[9]
-
Solubilization: Carefully remove the supernatant and add 100-150 µL of solubilization solvent to each well.[9]
-
Absorbance Measurement: Resuspend the pellet and measure the absorbance as described for adherent cells.[9]
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism through which cytotoxic compounds eliminate cancer cells.
Annexin V/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.
DNA Fragmentation Analysis: A hallmark of apoptosis is the cleavage of nuclear DNA into internucleosomal fragments. This can be visualized by agarose (B213101) gel electrophoresis of extracted DNA, which will show a characteristic "ladder" pattern.[2]
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Colorimetric or fluorometric assays can be used to measure the activity of key executioner caspases, such as caspase-3 and caspase-9, in cell lysates.[2][11]
Cell Cycle Analysis
Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Cells are fixed, treated with RNase, and stained with a fluorescent DNA-binding dye like propidium iodide. The DNA content of each cell is then measured by the flow cytometer. Treatment with a cytotoxic agent may cause cells to accumulate in a specific phase of the cell cycle, indicating cell cycle arrest.[3][12]
Visualizations
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of this compound.
Signaling Pathways
Physalins exert their cytotoxic effects by modulating multiple intracellular signaling pathways, leading to apoptosis and cell cycle arrest.
Caption: Signaling pathways modulated by this compound leading to cytotoxicity.
Core Mechanisms of Action
This compound and related physalins induce cytotoxicity in cancer cells through a multi-faceted approach that culminates in apoptosis and cell cycle arrest.
Induction of Apoptosis
Physalins trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include:
-
Caspase Activation: Physalins promote the cleavage and activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7).[2][3][11] Activated caspase-3 leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[11]
-
Mitochondrial Pathway: Some physalins induce the generation of reactive oxygen species (ROS), leading to the disruption of the mitochondrial membrane potential and the release of cytochrome c into the cytosol.[13] This, in turn, activates the caspase cascade.
-
Modulation of Bcl-2 Family Proteins: Physalins can alter the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL and increasing the expression of pro-apoptotic proteins like Bax and NOXA.[7][13]
-
p53-Dependent Apoptosis: In certain cancer cell lines, such as MCF-7, physalins can induce apoptosis in a p53-dependent manner.[1][3] Activated p53 can transcriptionally activate pro-apoptotic genes.[14]
Cell Cycle Arrest
Physalins can halt the proliferation of cancer cells by inducing cell cycle arrest, most notably at the G2/M phase.[1][3][15] This prevents the cells from entering mitosis and undergoing cell division. The activation of p53 can contribute to cell cycle arrest through the transcriptional activation of p21/WAF1.[14]
Inhibition of Pro-Survival Signaling Pathways
Physalins have been shown to inhibit several key signaling pathways that are often hyperactivated in cancer and promote cell survival and proliferation:
-
PI3K/Akt Pathway: This pathway is crucial for cell growth, survival, and proliferation. Physalins can suppress the phosphorylation of Akt, thereby inhibiting this pro-survival pathway.[3][16][17]
-
NF-κB Pathway: The transcription factor NF-κB plays a significant role in inflammation, immunity, and cancer cell survival by upregulating anti-apoptotic genes.[18][19][20] Physalins can suppress the activation of NF-κB, contributing to their pro-apoptotic effects.[13][21][22]
-
JAK/STAT Pathway: The JAK/STAT signaling pathway is involved in cell proliferation, differentiation, and survival. Physalin A has been shown to inhibit the JAK/STAT3 pathway in non-small cell lung cancer cells.[1][11][23]
References
- 1. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physalin B induces cell cycle arrest and triggers apoptosis in breast cancer cells through modulating p53-dependent apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In-vitro and in-vivo antitumour activity of physalins B and D from Physalis angulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physalin B from Physalis angulata triggers the NOXA-related apoptosis pathway of human melanoma A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Physalin A exerts anti-tumor activity in non-small cell lung cancer cell lines by suppressing JAK/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Physalin F induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Physalin F Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NF-κB, an active player in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Physalin C: A Technical Guide to Solubility for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physalin C is a naturally occurring steroidal lactone belonging to the withanolide class of compounds, primarily isolated from plants of the Physalis genus. It has garnered significant interest in the scientific community due to its potential pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] A critical parameter for the successful in vitro and in vivo evaluation of any bioactive compound is its solubility in common laboratory solvents. This technical guide provides a comprehensive overview of the solubility of this compound, methodologies for its determination, and relevant biological pathways for context in experimental design.
Solubility of Physalins
A thorough literature review reveals that while qualitative solubility information for this compound is available, quantitative data is scarce. This section presents the available qualitative data for this compound and quantitative data for the structurally similar Physalin D as a reference.
Qualitative Solubility of this compound
This compound is generally characterized as being soluble in a range of organic solvents while exhibiting limited solubility in aqueous solutions.[1][2] This hydrophobicity is typical for many steroidal lactones.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Description |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Chloroform | Soluble[1] |
| Dichloromethane | Soluble[1] |
| Ethyl Acetate | Soluble[1] |
| Acetone | Soluble[1] |
| Water | Limited solubility/Sparingly soluble[1][2] |
Quantitative Solubility of Physalin D
Due to the lack of specific quantitative solubility data for this compound in the public domain, this guide presents data for the closely related compound, Physalin D. Researchers should consider this as an estimate, and it is strongly recommended to determine the precise solubility of this compound for their specific experimental conditions. The solubility of Physalin D was measured at various temperatures, and the data indicates that solubility increases with temperature.[3]
Table 2: Quantitative Solubility of Physalin D in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Molar Fraction (10^4 x) | Solubility (mg/mL) |
| Ethanol | 283.2 | 1.25 | 3.23 |
| 293.2 | 1.83 | 4.73 | |
| 303.2 | 2.64 | 6.83 | |
| 313.2 | 3.78 | 9.78 | |
| Methanol | 283.2 | 1.09 | 1.91 |
| 293.2 | 1.57 | 2.75 | |
| 303.2 | 2.25 | 3.94 | |
| 313.2 | 3.19 | 5.59 | |
| Acetone | 283.2 | 4.31 | 9.94 |
| 293.2 | 5.89 | 13.58 | |
| 303.2 | 7.98 | 18.40 | |
| 313.2 | 10.72 | 24.71 | |
| Chloroform | 283.2 | 2.17 | 7.39 |
| 293.2 | 2.89 | 9.84 | |
| 303.2 | 3.82 | 13.01 | |
| 313.2 | 4.99 | 16.99 | |
| Ethyl Acetate | 283.2 | 1.89 | 5.12 |
| 293.2 | 2.58 | 6.99 | |
| 303.2 | 3.51 | 9.51 | |
| 313.2 | 4.72 | 12.79 | |
| Water | 283.2 | 0.018 | 0.005 |
| 293.2 | 0.025 | 0.007 | |
| 303.2 | 0.034 | 0.010 | |
| 313.2 | 0.046 | 0.013 |
Note: The solubility in mg/mL was calculated from the molar fraction data presented in the source for Physalin D.
Experimental Protocols
Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the thermodynamic solubility of a compound like this compound. The shake-flask method is considered a reliable technique for this purpose.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., DMSO, ethanol, water)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After shaking, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (untreated cells).
-
Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Relevant Signaling Pathways
Understanding the mechanism of action of physalins is crucial for designing relevant experiments. While the specific pathways affected by this compound are still under investigation, studies on related physalins, such as Physalin A and F, provide valuable insights into their potential targets.
Apoptosis Induction via ROS and NF-κB Pathway (Physalin F)
Physalin F has been shown to induce apoptosis in human renal cancer cells through a pathway involving the generation of reactive oxygen species (ROS) and the suppression of the NF-κB signaling pathway.
Apoptosis Induction via p53-Noxa Pathway (Physalin A)
Physalin A has been demonstrated to induce apoptosis in human melanoma cells through the activation of the p53-Noxa pathway, which also involves the generation of reactive oxygen species (ROS).
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound for researchers and drug development professionals. While qualitative data indicates its solubility in common organic solvents, the absence of robust quantitative data for this compound itself highlights a critical area for future research. The provided data for Physalin D serves as a useful, albeit approximate, guide. The detailed experimental protocols for solubility determination and cytotoxicity assessment offer practical starting points for laboratory investigations. Furthermore, the elucidated signaling pathways for related physalins can inform the design of mechanistic studies. It is imperative for researchers to experimentally verify the solubility of this compound in their specific solvent systems and experimental conditions to ensure accurate and reproducible results.
References
A Comprehensive Technical Review of Physalins from the Genus Physalis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physalins are a class of naturally occurring, highly oxygenated 16,24-cyclo-13,14-seco steroids, primarily isolated from plants of the Physalis genus (Solanaceae family).[1][2] These compounds are a subset of withanolides and are recognized for their complex and unique chemical structures.[1][3] For decades, species of Physalis have been utilized in traditional medicine to treat a variety of ailments, including inflammatory diseases, infections, and tumors.[4][5] Modern phytochemical research has identified physalins as the primary bioactive constituents responsible for these therapeutic effects.[6]
This technical guide provides an in-depth review of the chemistry, biological activities, and mechanisms of action of physalins. It includes a compilation of quantitative bioactivity data, detailed experimental protocols for their isolation and evaluation, and visual representations of key signaling pathways they modulate, designed to serve as a valuable resource for professionals in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Classification
Physalins are characterized by a seco-steroid core, where the C-13 and C-14 bond is cleaved, resulting in an eight or nine-membered ring.[2] Further cyclization between C-16 and C-24 forms a new six-membered ring.[3] Over 75 different physalins have been identified, with physalins A, B, D, F, G, and H being the most extensively studied.[1]
They are broadly classified into two main subclasses[1]:
-
Type 1 (Physalins): Characterized by an acetal (B89532) bridge formed by an oxygen atom linking C-14 to C-17.
-
Type 2 (Neophysalins): Feature a C-14 to C-16 linkage and a lactone ring formed by the esterification of C-15 and C-17.
The significant structural diversity within the physalin family, arising from different oxidation patterns and substituent groups, leads to a wide spectrum of biological activities.[7][8]
Biological and Pharmacological Activities
Physalins exhibit a broad range of potent pharmacological properties, including anticancer, anti-inflammatory, immunomodulatory, and antiparasitic effects.[1][2] These activities are attributed to their ability to modulate various cellular signaling pathways.[1][9]
Anticancer Activity
Physalins have demonstrated significant cytotoxic activity against a wide panel of human cancer cell lines.[10][11] Their mechanisms of action often involve inducing apoptosis (programmed cell death), promoting cell cycle arrest, and inhibiting cancer cell migration and angiogenesis.[9][12][13] The structure-activity relationship is crucial, with features like the epoxy group in physalin F and the double bond in physalin B being important for their potent cytotoxic effects.[1][14]
Table 1: Cytotoxic Activity of Selected Physalins against Human Cancer Cell Lines
| Physalin | Cell Line | Cancer Type | IC50 / EC50 (µM or µg/mL) | Reference |
|---|---|---|---|---|
| Physalin B | A375 (BRAF-mutated) | Melanoma | < 4.6 µg/mL | [15] |
| Physalin B | A2058 (BRAF-mutated) | Melanoma | < 4.6 µg/mL | [15] |
| Physalin B | HGC-27 | Gastric Cancer | Proliferation Inhibition | [13] |
| Physalin D | Various | Various | 0.2 - 1.6 µg/mL | [10][11][14] |
| Physalin F | Various | Various | 0.2 - 1.6 µg/mL | [10][11][14] |
| Physalin H | Con A-induced T cells | - | 0.69 µg/mL (IC50) |[16] |
Anti-inflammatory and Immunomodulatory Activity
Physalins are potent modulators of the immune system.[1][17] They exert anti-inflammatory effects primarily by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.[4][18][19] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), TNF-α, IL-1β, and IL-6.[1][4][18] Certain physalins, like F and H, can also promote the production of the anti-inflammatory cytokine IL-10.[1][18][20]
Table 2: In Vitro and In Vivo Anti-inflammatory and Immunomodulatory Effects of Physalins
| Physalin | Model | Effect | Dosage / Concentration | Reference |
|---|---|---|---|---|
| Physalin A | Carrageenan-induced paw edema (rats) | Reduced edema, NO, TNF | - | [1][4] |
| Physalin A | LPS-stimulated RAW 264.7 cells | Inhibited NO, PGE2, TNF-α | - | [4] |
| Physalin B | Endotoxic shock (mice) | Protected against lethal LPS dose | 0.5 or 1 mg/kg | [17] |
| Physalin B & F | Intestinal ischemia/reperfusion (mice) | Reduced vascular permeability, TNF; Increased IL-10 | 0.2, 2, or 20 mg/kg | [1][17] |
| Physalin E | TPA-induced dermatitis (mice) | Reduced TNF and NF-κB | 0.125 - 0.5 mg/ear | [1] |
| Physalin F | Con A-activated spleen cells | Inhibited lymphocyte proliferation | ≤ 2 µM | [18] |
| Physalin G | Endotoxic shock (mice) | Decreased TNF production | 0.5 or 1 mg/kg | [17] |
| Physalin H | Delayed-type hypersensitivity (mice) | Reduced ear edema | Dose-dependent |[1] |
Antiparasitic Activity
Several physalins have shown promising activity against various parasites, including Leishmania and Trypanosoma species. Physalin F, in particular, has demonstrated potent leishmanicidal activity, with an IC50 value comparable to the standard drug amphotericin B.[1] This effect is linked to the inhibition of nitric oxide and pro-inflammatory cytokines.[16]
Table 3: Antiparasitic Activity of Selected Physalins
| Physalin | Parasite | Activity Metric | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Physalin B | L. amazonensis (macrophage infection) | IC50 | 0.21 | [16] |
| Physalin F | L. amazonensis (promastigotes) | IC50 | 1.4 | [1] |
| Physalin F | L. amazonensis (macrophage infection) | IC50 | 0.18 | [16] |
| Physalin F | T. cruzi | IC50 | 5.3 |[16] |
Experimental Protocols
Isolation and Purification of Physalins
The general procedure for isolating physalins involves solvent extraction followed by multi-step chromatographic separation.[21][22]
Methodology:
-
Preparation of Plant Material: Air-dried and powdered whole plants, leaves, or calyces of a Physalis species are used as the starting material.[21]
-
Solvent Extraction: The powdered material is extracted exhaustively with methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) at room temperature or via heating reflux.[21][22]
-
Solvent Partitioning: The resulting crude extract is concentrated under vacuum and then suspended in water. This suspension is sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl3), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity. Physalins are typically enriched in the chloroform and ethyl acetate fractions.[10][11]
-
Chromatographic Separation: The enriched fractions are subjected to a series of chromatographic techniques for purification:
-
Column Chromatography (CC): Silica gel or Sephadex LH-20 is commonly used for initial fractionation.
-
Centrifugal Partition Chromatography (CPC): An effective method for separating physalins.[23]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) on a C18 column is used for the final purification of individual physalins.[23][24]
-
Structural Elucidation
The complex structures of physalins are determined using a combination of modern spectroscopic techniques.
Methodology:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental formula of the isolated compound.[7][8][25]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present, such as hydroxyls (-OH), carbonyls (C=O) of ketones, and lactone rings.[25]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most critical technique for structural elucidation.
-
1D NMR: ¹H NMR and ¹³C NMR spectra provide information on the number and type of protons and carbons in the molecule.[10][11][25]
-
2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.[23]
-
-
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the complete structure and its relative stereochemistry.[25]
Cell Viability and Cytotoxicity Assays
These assays are fundamental for evaluating the anticancer potential of physalins by measuring their effect on cell proliferation and survival.
Methodology (MTT/MTS Assay):
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.[26]
-
Compound Treatment: Cells are treated with various concentrations of the purified physalin for a defined period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.
-
Reagent Incubation: After treatment, the medium is replaced with a fresh medium containing a tetrazolium salt dye (e.g., MTT or MTS).[27] The plates are incubated for 1-4 hours.
-
Measurement: Metabolically active, viable cells reduce the tetrazolium salt into a colored formazan (B1609692) product. For MTT, a solubilizing agent is added. The absorbance of the colored solution is then measured using a microplate reader at a specific wavelength (e.g., ~490 nm for MTS).[26][28]
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Key Signaling Pathways and Mechanisms of Action
Anti-inflammatory Mechanism via NF-κB Inhibition
The primary anti-inflammatory mechanism of physalins involves the suppression of the NF-κB signaling pathway.[1][18][19] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli (like LPS) trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Physalins block the degradation of IκB, thereby preventing NF-κB nuclear translocation.[4]
Apoptosis Induction in Cancer Cells
Physalins induce apoptosis through multiple pathways, often involving the activation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38.[12] Activation of these kinases can lead to the generation of reactive oxygen species (ROS), activation of the p53 tumor suppressor protein, and modulation of the Bcl-2 family of proteins, ultimately culminating in the activation of caspases and apoptotic cell death.[5][12][15] For example, physalin B triggers the NOXA-related apoptosis pathway in melanoma cells.[15]
References
- 1. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naturally occurring physalins from the genus Physalis: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Physalin A induces apoptosis via p53-Noxa-mediated ROS generation, and autophagy plays a protective role against apoptosis through p38-NF-κB survival pathway in A375-S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Isolation, structures, and structure - cytotoxic activity relationships of withanolides and physalins from Physalis angulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Physalin B inhibits cell proliferation and induces apoptosis in undifferentiated human gastric cancer HGC-27 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Physalin B from Physalis angulata triggers the NOXA-related apoptosis pathway of human melanoma A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. US20050101519A1 - Process for isolating physalins from plants and pharmaceutical compositions containing physalins - Google Patents [patents.google.com]
- 22. CN103288846A - Method for extracting and purifying total physalin from physalis plants - Google Patents [patents.google.com]
- 23. Isolation and quantitative analysis of physalin D in the fruit and calyx of Physalis alkekengi L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Anti-leishmanial physalins—Phytochemical investigation, in vitro evaluation against clinical and MIL-resistant L. tropica strains and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. broadpharm.com [broadpharm.com]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
High-performance liquid chromatography (HPLC) method for Physalin C purification
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purification of Physalin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a naturally occurring steroidal lactone found in plants of the Physalis genus, which has garnered significant interest for its potential pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] The isolation and purification of this compound in high purity are essential for accurate pharmacological studies and potential therapeutic development. This document provides a detailed application note and a comprehensive protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC), a widely used technique for the separation, identification, and purification of individual components from a mixture.[2]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of an effective HPLC purification method. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₀O₉ | [3] |
| Molecular Weight | 510.5 g/mol | [3] |
| Melting Point | 274 - 277 °C | [3] |
| Appearance | Solid | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Limited solubility in water. | [1][4] |
| Classification | Steroidal Lactone, Physalin and derivative | [1][5] |
HPLC Purification Method
This protocol outlines a reverse-phase HPLC (RP-HPLC) method, which is well-suited for the separation of moderately polar compounds like physalins.[2] The method parameters provided are based on established protocols for the analysis of physalins and can be optimized for specific laboratory conditions and equipment.[6][7][8]
Table of HPLC Parameters
| Parameter | Recommended Conditions |
| HPLC System | Preparative or Semi-Preparative HPLC System with a UV-Vis or Diode-Array Detector (DAD) |
| Stationary Phase (Column) | C18 column (e.g., 250 mm x 10 mm, 5 µm particle size). An Agilent C18 (250mm × 4.6mm; 5µm) has been used successfully for physalin analysis.[6][9] |
| Mobile Phase | A: AcetonitrileB: Water with 0.1% Formic Acid |
| Gradient Elution Program | Time (min) |
| 0 | |
| 30 | |
| 35 | |
| 40 | |
| 41 | |
| 50 | |
| Flow Rate | 1.0 - 4.0 mL/min (for semi-preparative scale) |
| Detection Wavelength | 225 nm (Physalins show good absorbance at this wavelength).[6] |
| Column Temperature | 30 - 35 °C |
| Injection Volume | 100 - 500 µL (dependent on sample concentration and column size) |
Experimental Protocols
1. Standard Solution Preparation
-
Accurately weigh approximately 1 mg of purified this compound standard.
-
Dissolve the standard in 1 mL of methanol (B129727) or acetonitrile (B52724) to prepare a 1 mg/mL stock solution.[6]
-
Store the stock solution at -20°C in a dark vial when not in use.[10]
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to a concentration within the linear range of the detector.
2. Sample Preparation from Plant Material (e.g., Physalis calyces)
This protocol describes the extraction of physalins from dried plant material.
-
Grind the dried calyces of the Physalis plant into a fine powder (approximately 50 mesh).[7]
-
Accurately weigh about 1.0 g of the powder and place it into a suitable flask.
-
Add 20 mL of methanol to the flask. Methanol has been shown to be an effective extraction solvent for physalins.[9][10]
-
Perform extraction using an ultrasonic bath for 60 minutes at room temperature (25°C).[7][10]
-
After sonication, centrifuge the mixture at 5000 rpm for 10 minutes to pellet the solid material.[6]
-
Carefully decant the supernatant (the methanol extract).
-
For exhaustive extraction, the solid residue can be re-extracted with another 20 mL of methanol.
-
Combine the supernatants from all extractions.
-
Concentrate the combined extract under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
-
Re-dissolve a known quantity of the crude extract in the initial mobile phase composition (e.g., 20% Acetonitrile in water).
-
Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[7][11]
3. HPLC Purification Protocol
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (20% Acetonitrile, 80% Water + 0.1% FA) until a stable baseline is achieved.
-
Blank Injection: Inject a sample of the mobile phase (blank) to ensure that no ghost peaks appear in the chromatogram.
-
Standard Injection: Inject the this compound standard solution to determine its retention time and peak shape.
-
Sample Injection: Inject the prepared and filtered crude extract onto the C18 column.
-
Gradient Elution: Run the gradient elution program as detailed in the HPLC parameters table.
-
Fraction Collection: Collect the fractions corresponding to the retention time of the this compound standard. Use a fraction collector for automation or perform manual collection based on the UV detector signal.
-
Purity Analysis: Analyze the collected fractions using an analytical HPLC method to assess the purity of the isolated this compound.
-
Post-Purification Processing: Pool the pure fractions, and remove the HPLC solvents under reduced pressure (e.g., rotary evaporation followed by lyophilization) to obtain the purified solid this compound.
Visualized Experimental Workflow
The following diagram illustrates the complete workflow for the purification of this compound.
References
- 1. CAS 27503-33-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C28H30O9 | CID 23597327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS:27503-33-9 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Showing Compound this compound (FDB012356) - FooDB [foodb.ca]
- 6. public.pensoft.net [public.pensoft.net]
- 7. academicjournals.org [academicjournals.org]
- 8. Quantitative and transformation product analysis of major active physalins from Physalis alkekengi var. franchetii (Chinese lantern) using ultraperformance liquid chromatography with electrospray ionisation tandem mass spectrometry and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New QuEChERS method for quantification of Physalin B and D in Physalis angulata L. in Vietnam [pharmacia.pensoft.net]
- 10. Frontiers | Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii [frontiersin.org]
- 11. cores.emory.edu [cores.emory.edu]
Application Notes and Protocols for Preparing Physalin C Stock Solutions in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physalin C is a naturally occurring steroidal lactone derived from plants of the Physalis genus. It has demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines such as MCF-7 (human breast adenocarcinoma) and HepG2 (human hepatocellular carcinoma). The primary mechanism of action for this compound's cytotoxic effects involves the inhibition of the ubiquitin-proteasome pathway, a critical cellular process for protein degradation. An EC50 value of 4.4 µM has been reported for its inhibitory effect on this pathway in DLD-1 colon cancer cells. Proper preparation of this compound stock solutions is paramount for obtaining accurate and reproducible results in cell-based assays. These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions in a research setting.
Physicochemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₀O₉ | N/A |
| Molecular Weight | 510.53 g/mol | N/A |
| Appearance | Powder | N/A |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Limited solubility in water. | [1] |
| CAS Number | 27503-33-9 | N/A |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound, a commonly used concentration for initial in vitro studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-handling: Before opening the vial, gently tap it to ensure all the this compound powder has settled at the bottom.
-
Weighing: Accurately weigh out 5.11 mg of this compound powder using a calibrated analytical balance. To minimize static electricity, an anti-static weigh boat or paper should be used.
-
Dissolution:
-
Carefully transfer the weighed this compound powder into a sterile amber microcentrifuge tube.
-
Add 1 mL of anhydrous, cell culture grade DMSO to the tube.
-
Cap the tube securely and vortex thoroughly for at least 1-2 minutes, or until the powder is completely dissolved. A clear solution should be observed. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Sterilization (Optional): For applications requiring absolute sterility, the 10 mM stock solution can be sterilized by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber cryovials.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Protocol 2: Preparation of Working Solutions for Cell Culture Assays
This protocol describes the dilution of the 10 mM DMSO stock solution to final working concentrations for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Thawing the Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Serial Dilution (Recommended): To achieve accurate low micromolar concentrations and to ensure proper mixing, it is recommended to perform a serial dilution.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Step A (1:100 dilution): Add 2 µL of the 10 mM stock solution to 198 µL of complete cell culture medium to obtain a 100 µM intermediate solution.
-
Step B (1:10 dilution): Add 100 µL of the 100 µM intermediate solution to 900 µL of complete cell culture medium to obtain the final 10 µM working solution.
-
-
Direct Dilution (for higher concentrations): For higher working concentrations, a direct dilution may be performed. For instance, to make a 10 µM working solution in 10 mL of media, add 10 µL of the 10 mM stock solution to the 10 mL of media.
-
Mixing: Immediately after adding the this compound solution to the cell culture medium, mix thoroughly by gentle pipetting or inverting the tube to ensure a homogenous solution and to prevent precipitation.
-
Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used to treat the cells. This accounts for any potential effects of the solvent on the cells. The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5% (v/v), and preferably at or below 0.1%, to avoid solvent-induced cytotoxicity.
Quantitative Data Summary
| Parameter | Value |
| Recommended Stock Solution Concentration | 10 mM in DMSO |
| Typical Working Concentration Range | 1 - 20 µM |
| Reported EC50 (Ubiquitin-Proteasome Pathway) | 4.4 µM (in DLD-1 cells) |
| Short-Term Storage (Stock Solution) | -20°C (up to 1 month) |
| Long-Term Storage (Stock Solution) | -80°C (up to 6 months) |
| Maximum Recommended Final DMSO Concentration | < 0.5% (v/v) |
Visualizations
References
Application Notes and Protocols for Assessing Physalin C Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physalin C, a member of the withanolide class of steroidal lactones isolated from plants of the Physalis genus, has garnered significant interest for its potential cytotoxic and anti-cancer properties. Assessing the cytotoxic effects of compounds like this compound is a critical first step in the drug discovery process. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for evaluating cell viability and cytotoxicity.[1][2] This assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[2][3] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of cytotoxicity.[3][4]
These application notes provide a detailed protocol for assessing the cytotoxicity of this compound using the MTT assay, along with information on its potential mechanisms of action based on studies of related physalins.
Data Presentation: Cytotoxicity of Physalins
The cytotoxic activity of physalins can be quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table summarizes the IC50 values for various physalins against different human cancer cell lines, as reported in the literature.
| Physalin | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Physalin F | T-47D | Breast Carcinoma | 3.60 (as µg/ml) | |
| Physalin F | A498 | Renal Carcinoma | Potent | [5] |
| Physalin F | ACHN | Renal Carcinoma | Concentration-dependent cytotoxicity | [5] |
| Physalin F | UO-31 | Renal Carcinoma | Concentration-dependent cytotoxicity | [5] |
| Physalin A | A375-S2 | Melanoma | Dose-dependent decrease in viability | [6] |
| Compound 9 (a physalin) | C4-2B | Prostate Cancer | 0.24 | [7] |
| Compound 9 (a physalin) | 22Rv1 | Prostate Cancer | 3.17 | [7] |
| Compound 9 (a physalin) | 786-O | Renal Cancer | Data not specified | [7] |
| Compound 9 (a physalin) | A-498 | Renal Cancer | Data not specified | [7] |
| Compound 9 (a physalin) | ACHN | Renal Cancer | Data not specified | [7] |
| Compound 9 (a physalin) | A375-S2 | Melanoma | Data not specified | [7] |
| Compound 10 (a physalin) | C4-2B | Prostate Cancer | 0.24 | [7] |
| Compound 10 (a physalin) | 22Rv1 | Prostate Cancer | 3.17 | [7] |
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials and Reagents
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)[8]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[3][9]
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl)[9][10]
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[4] (reference wavelength > 650 nm[11])
-
Humidified incubator at 37°C with 5% CO2
Procedure
-
Cell Seeding: a. Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency. b. Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count using a hemocytometer or an automated cell counter. c. Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in a final volume of 100 µL of complete medium.[10] d. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9][10]
-
This compound Treatment: a. Prepare serial dilutions of this compound from the stock solution in complete cell culture medium. It is recommended to use a concentration range that will encompass the expected IC50 value. b. Include the following controls on each plate:
- Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (without this compound).
- Untreated Control: Cells treated with culture medium only.
- Blank Control: Wells containing culture medium only (no cells) to be used for background subtraction.[3] c. After the 24-hour incubation, carefully aspirate the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells. d. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition and Incubation: a. Following the treatment period, carefully remove the medium from each well. b. Add 20 µL of MTT solution (5 mg/mL) to each well, resulting in a final concentration of approximately 0.5 mg/mL.[11] c. Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator.[4] During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Formazan Solubilization: a. After the incubation, carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10] c. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[3][10]
-
Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4] A reference wavelength of 630 nm or higher can be used to reduce background noise.[3]
Data Analysis
-
Corrected Absorbance: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Percentage of Cell Viability: Calculate the percentage of cell viability for each treatment concentration using the following formula:
% Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control) x 100
-
IC50 Determination: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
Visualizations
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.
Putative Signaling Pathways of Physalin-Induced Cytotoxicity
The cytotoxic effects of physalins are believed to be mediated through the modulation of several key signaling pathways, leading to apoptosis (programmed cell death).[12] While the specific pathways for this compound are still under investigation, studies on related physalins like A and F provide significant insights.
Caption: Proposed signaling pathways of physalin-induced apoptosis.
Physalins have been shown to induce apoptosis through various mechanisms:
-
MAPK Pathway Activation: Physalins can increase the phosphorylation of ERK1/2, JNK, and p38 MAPKs.[12]
-
ERK1/2 activation can lead to mitochondrial ROS production, cytochrome c release, and subsequent activation of caspases 3, 6, and 9.[12]
-
JNK activation promotes the phosphorylation of c-Jun, leading to the formation of AP-1, which regulates the transcription of pro-apoptotic factors.[12]
-
p38 activation can increase ROS levels, leading to p53 activation.[12]
-
-
p53 Activation: Activated p53 can increase the transcription of pro-apoptotic proteins like Noxa, BAX, and BAK, while decreasing the transcription of the anti-apoptotic protein BCL-2.[6][12]
-
ROS Generation: Physalin F has been shown to induce apoptosis through the accumulation of reactive oxygen species (ROS), leading to the degradation of Bcl-2 and Bcl-xL, disruption of the mitochondrial membrane potential, and release of cytochrome c.[5]
-
NF-κB Inhibition: Physalin F can suppress the activity and nuclear translocation of NF-κB (p65 and p50), which is a key regulator of inflammation and cell survival.[5] Physalin A has also been shown to inhibit NF-κB activation.[13]
By understanding these potential mechanisms, researchers can design further experiments to elucidate the specific pathways through which this compound exerts its cytotoxic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Physalin F induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physalin A induces apoptosis via p53-Noxa-mediated ROS generation, and autophagy plays a protective role against apoptosis through p38-NF-κB survival pathway in A375-S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physalins V-IX, 16,24-cyclo-13,14-seco withanolides from Physalis angulata and their antiproliferative and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Physalin C in an Anti-inflammatory NF-κB Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis. The canonical NF-κB signaling pathway is a primary target for the development of novel anti-inflammatory therapeutics. Physalins, a group of naturally occurring steroids, have demonstrated significant anti-inflammatory and cytotoxic activities. Specifically, Physalin C has been identified as a potent inhibitor of NF-κB activation, making it a compound of interest for further investigation. These application notes provide a comprehensive protocol for evaluating the inhibitory effects of this compound on Tumor Necrosis Factor-alpha (TNF-α)-induced NF-κB activation using a luciferase reporter assay. The detailed methodology, data presentation, and visual workflows are intended to guide researchers in accurately assessing the anti-inflammatory potential of this compound.
Mechanism of Action
In its inactive state, the NF-κB dimer (commonly RelA/p50) is sequestered in the cytoplasm by an inhibitory protein, IκBα.[1] Upon stimulation by pro-inflammatory cytokines such as TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[1] This unmasks the nuclear localization signal (NLS) on the RelA/p50 heterodimer, facilitating its translocation into the nucleus.[1][2] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators.[1]
This compound exerts its anti-inflammatory effect by intervening in this pathway. Studies have shown that this compound inhibits the nuclear translocation of the RelA/p50 dimer, a critical step that occurs downstream of IκBα degradation.[1] This action prevents NF-κB from reaching its target genes, thereby suppressing the inflammatory response.
Quantitative Data Summary
The inhibitory potency of this compound on NF-κB activation has been quantified in HeLa cells. The following table summarizes the key data point for researchers designing their experiments.
| Compound | Cell Line | Stimulant | Assay | IC50 Value | Reference |
| This compound | HeLa | TNF-α | NF-κB Reporter Assay | 6.54 µM | [3] |
Experimental Protocols
This section outlines a detailed protocol for an NF-κB luciferase reporter assay to determine the inhibitory effect of this compound. HeLa cells are a suitable model as the inhibitory activity of this compound has been characterized in this cell line.
Materials and Reagents
-
HeLa cells stably transfected with an NF-κB luciferase reporter construct
-
This compound (stock solution in DMSO)
-
Recombinant Human TNF-α (stock solution in sterile PBS with 0.1% BSA)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
White, opaque 96-well cell culture plates
-
Luciferase Assay System (e.g., Promega Dual-Glo® Luciferase Assay System)
-
Luminometer plate reader
Protocol
Day 1: Cell Seeding
-
Culture HeLa cells with the NF-κB reporter construct in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells in a white, opaque 96-well plate at a density of 3 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight (18-20 hours) at 37°C in a 5% CO₂ incubator.
Day 2: Compound Treatment and Stimulation
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from the DMSO stock. A suggested concentration range to test would be from 0.1 µM to 50 µM to generate a dose-response curve around the known IC50. Ensure the final DMSO concentration in all wells remains constant and does not exceed 0.1% to avoid solvent-induced toxicity. Prepare a vehicle control with the same final DMSO concentration.
-
Pre-treatment: Carefully remove the culture medium from the wells. Add 90 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
Stimulation: Prepare a working solution of TNF-α in culture medium. Add 10 µL of the TNF-α solution to each well to achieve a final concentration of 20 ng/mL. For unstimulated control wells, add 10 µL of culture medium without TNF-α.
-
Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator.
Day 3: Luciferase Assay
-
Equilibrate the 96-well plate and the Luciferase Assay Reagent to room temperature.
-
Remove the medium from the wells and gently wash the cells once with 100 µL of PBS.
-
Lyse the cells according to the manufacturer's protocol for the chosen luciferase assay system. This typically involves adding a passive lysis buffer and incubating for a short period.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a luminometer. The light output is proportional to the luciferase activity, which reflects the level of NF-κB activation.
Data Analysis
-
Subtract the background luminescence (from cell-free wells) from all experimental readings.
-
Normalize the NF-κB-driven firefly luciferase activity to a co-transfected constitutively expressed control reporter (e.g., Renilla luciferase) if a dual-reporter system is used.
-
Calculate the percentage of NF-κB inhibition for each concentration of this compound compared to the TNF-α stimulated vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
NF-κB Signaling Pathway and Inhibition by this compound
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow for NF-κB Reporter Assay
Caption: Step-by-step workflow for the this compound NF-κB reporter assay.
References
- 1. Contribution of Cage-Shaped Structure of Physalins to Their Mode of Action in Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disabling the Nuclear Translocalization of RelA/NF-κB by a Small Molecule Inhibits Triple-Negative Breast Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
Application of Physalin C in Leishmanicidal Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physalins, a group of secosteroids isolated from plants of the Physalis genus, have demonstrated a wide range of biological activities, including potent leishmanicidal effects. Among these, Physalin C and its derivatives have emerged as promising candidates for the development of new therapeutic agents against leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus. This document provides detailed application notes and protocols for the evaluation of this compound's leishmanicidal activity, intended to guide researchers in the screening and characterization of this and similar natural products. The methodologies described herein cover the assessment of activity against both the promastigote and amastigote stages of the parasite, as well as cytotoxicity profiling against mammalian cells to determine selectivity.
Data Presentation: Leishmanicidal Activity of Physalins
The following tables summarize the reported in vitro leishmanicidal activity of various physalins against different Leishmania species. This data provides a comparative overview of their potency.
Table 1: In Vitro Leishmanicidal Activity of Physalins against Leishmania Promastigotes
| Compound | Leishmania Species | IC50 (µM) | Reference |
| 5β,6β-epoxythis compound | L. tropica | 23.76 ± 1.10 | [1] |
| Physalin B | L. major | 3.04 ± 1.12 | [1] |
| L. tropica | 13.33 ± 0.098 | [1] | |
| 5β,6β-epoxyphysalin B | L. major | 3.76 ± 0.85 | [1] |
| Physalin H | L. major | 3.25 ± 0.45 | [1] |
| L. tropica | 9.59 ± 0.27 | [1] | |
| Physalin G | L. tropica | 19.49 ± 0.02 | [1] |
| Physalin D | L. major | > 50 | |
| Physalin F | L. amazonensis | 1.4 | [2] |
| Miltefosine (Standard) | L. major | 25.55 ± 1.03 | [1] |
| L. tropica | 42.75 ± 1.03 | [1] | |
| Pentamidine (Standard) | L. major | 27.20 ± 0.015 | [1] |
| L. tropica | 27.20 ± 0.01 | [1] |
Table 2: In Vitro Activity of Physalins against Leishmania Amastigotes and Cytotoxicity
| Compound | Cell Type | Assay | IC50/CC50 (µM) | Selectivity Index (SI) | Reference |
| Physalin B | L. amazonensis amastigotes | Infected Macrophages | - | - | [2] |
| Macrophages | Cytotoxicity | - | - | [2] | |
| Physalin F | L. amazonensis amastigotes | Infected Macrophages | - | - | [2] |
| Macrophages | Cytotoxicity | Non-cytotoxic at active conc. | - | [3] | |
| Physalin D | L. amazonensis amastigotes | Infected Macrophages | Inactive | - | [2] |
| Various Physalins (2-9) | BJ (human fibroblast) cells | Cytotoxicity | Non-cytotoxic | - | [1] |
Note: Quantitative data for amastigote IC50 and macrophage CC50 for direct comparison with this compound is limited in the reviewed literature. The selectivity index (SI) is calculated as CC50 (mammalian cells) / IC50 (amastigotes).
Experimental Protocols
In Vitro Anti-promastigote Activity Assay
This protocol details the determination of the 50% inhibitory concentration (IC50) of this compound against Leishmania promastigotes.
Materials:
-
Leishmania species (e.g., L. tropica, L. major) promastigotes in logarithmic growth phase.
-
RPMI-1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS).
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
96-well flat-bottom microtiter plates.
-
Reference drug (e.g., Miltefosine, Pentamidine).
Procedure:
-
Harvest promastigotes in the logarithmic phase of growth and adjust the parasite density to 1 x 10^6 promastigotes/mL in fresh RPMI-1640 medium with 10% FBS.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound from the stock solution in culture medium. Add 100 µL of each dilution to the wells in triplicate. Include wells with a reference drug as a positive control, and wells with culture medium and DMSO (at the same concentration as the highest this compound concentration) as negative and vehicle controls, respectively.
-
Incubate the plates at the appropriate temperature for the Leishmania species (e.g., 22-26°C) for 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value using a suitable statistical software.
In Vitro Anti-amastigote Activity Assay
This protocol describes the evaluation of this compound's activity against the intracellular amastigote stage of Leishmania.
Materials:
-
Macrophage cell line (e.g., J774.A1, THP-1).
-
Leishmania species stationary phase promastigotes.
-
Complete culture medium for macrophages (e.g., DMEM with 10% FBS).
-
This compound stock solution (in DMSO).
-
Giemsa stain or a viability dye (e.g., Resazurin).
-
24-well or 96-well plates with coverslips (for microscopy).
Procedure:
-
Seed macrophages in a 24-well or 96-well plate (with coverslips if using microscopy) and allow them to adhere overnight.
-
Infect the adherent macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells to remove non-phagocytosed promastigotes.
-
Add fresh medium containing serial dilutions of this compound to the infected macrophages. Include appropriate controls.
-
Incubate for an additional 48-72 hours.
-
To determine the number of intracellular amastigotes:
-
Microscopy: Fix the cells on the coverslips with methanol, stain with Giemsa, and count the number of amastigotes per 100 macrophages under a microscope.
-
Viability Assay: Lyse the macrophages and determine the viability of the released amastigotes using a viability assay like the Resazurin reduction assay.
-
-
Calculate the percentage of inhibition and the IC50 value.
Cytotoxicity Assay against Mammalian Cells
This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound on a mammalian cell line to assess its selectivity.
Materials:
-
Mammalian cell line (e.g., J774.A1, Vero cells, or a human cell line).
-
Complete culture medium for the chosen cell line.
-
This compound stock solution (in DMSO).
-
MTT or Resazurin solution.
-
96-well flat-bottom microtiter plates.
Procedure:
-
Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include wells with medium and DMSO as controls.
-
Incubate the plate for 48-72 hours in a humidified incubator with 5% CO2 at 37°C.
-
Perform a viability assay (e.g., MTT or Resazurin) as described in the anti-promastigote assay protocol.
-
Calculate the percentage of cytotoxicity for each concentration and determine the CC50 value.
-
The Selectivity Index (SI) can be calculated as the ratio of CC50 to the anti-amastigote IC50. A higher SI value indicates greater selectivity for the parasite over host cells.
Visualizations
Experimental Workflow
Caption: Workflow for evaluating the leishmanicidal activity of this compound.
Proposed Signaling Pathway for this compound-Induced Apoptosis in Leishmania
Caption: Proposed apoptotic pathway induced by this compound in Leishmania.
Mechanism of Action
While the precise molecular targets of this compound in Leishmania are still under investigation, studies on various physalins in different eukaryotic cells, including cancer cells and other parasites, suggest a multi-faceted mechanism of action that likely culminates in apoptosis. The proposed signaling pathway illustrates a plausible cascade of events initiated by this compound.
Physalins have been shown to induce the production of reactive oxygen species (ROS) and activate mitogen-activated protein kinase (MAPK) signaling pathways.[4] This increase in oxidative stress can lead to the depolarization of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[2][5] The disruption of the mitochondrial membrane results in the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.[5] This, in turn, is proposed to activate caspase-like proteases in Leishmania, which are the executioners of apoptosis, leading to characteristic morphological changes such as DNA fragmentation and cell shrinkage.[4] Although classical caspases are absent in Leishmania, the activation of metacaspases or other cysteine proteases can lead to an apoptosis-like cell death. The anti-leishmanial activity of some physalins has also been linked to the inhibition of key metabolic enzymes in the parasite.[1]
Conclusion
This compound and its analogs represent a promising class of natural products for the development of novel leishmanicidal drugs. The protocols and data presented here provide a framework for the systematic evaluation of their efficacy and selectivity. Further research into the specific molecular mechanisms of action of this compound in Leishmania is warranted to optimize its therapeutic potential and to identify novel drug targets for the treatment of leishmaniasis.
References
- 1. Anti-leishmanial physalins—Phytochemical investigation, in vitro evaluation against clinical and MIL-resistant L. tropica strains and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of Mitochondrial Dysfunction and Oxidative Stress in Leishmania donovani by Orally Active Clerodane Diterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physalin A induces apoptosis via p53-Noxa-mediated ROS generation, and autophagy plays a protective role against apoptosis through p38-NF-κB survival pathway in A375-S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physalin F induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design of Physalin C in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, specific in vivo experimental data for Physalin C in mouse models is limited in publicly available literature. The following application notes and protocols are based on the established activities of structurally similar physalins (e.g., Physalin A, B, D, and F) and provide a robust framework for designing and conducting in vivo studies with this compound. It is strongly recommended that initial dose-finding and toxicity studies be performed to establish optimal and safe dosing for this compound before proceeding with efficacy studies.
Introduction to this compound
This compound is a member of the physalin family of naturally occurring steroids isolated from plants of the Physalis genus. Physalins are known to possess a range of biological activities, including anti-inflammatory, immunosuppressive, and anti-tumor effects.[1][2] The primary mechanism of action for many physalins involves the modulation of key signaling pathways, notably the NF-κB and MAPK pathways, which are critical regulators of inflammation and cell proliferation.[1][3][4][5][6] These properties make this compound a compound of interest for in vivo investigation in models of inflammatory diseases and cancer.
Proposed In Vivo Applications and Experimental Designs
Based on the known activities of related physalins, two primary applications for in vivo testing of this compound in mouse models are proposed: anti-inflammatory activity in an acute lung injury model and anti-tumor activity in a xenograft model.
Anti-Inflammatory Activity in a Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Mouse Model
This model is suitable for evaluating the potential of this compound to mitigate acute inflammatory responses.
Experimental Workflow:
Caption: Workflow for LPS-Induced Acute Lung Injury Model.
Experimental Protocol:
-
Animals: 8-10 week old male C57BL/6 mice.
-
Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Grouping (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., 1% DMSO in saline)
-
Group 2: LPS + Vehicle
-
Group 3: LPS + this compound (Low Dose, e.g., 5 mg/kg)
-
Group 4: LPS + this compound (High Dose, e.g., 20 mg/kg)
-
Group 5: LPS + Dexamethasone (Positive Control, e.g., 5 mg/kg)
-
-
This compound Administration: Administer this compound or vehicle intraperitoneally (i.p.) 1 hour before LPS instillation.
-
Induction of ALI:
-
Anesthetize mice (e.g., with isoflurane).
-
Intratracheally instill LPS (5 mg/kg in 50 µL sterile saline).[7]
-
-
Monitoring: Monitor mice for clinical signs of distress and record body weight daily.
-
Euthanasia and Sample Collection: 24 hours post-LPS administration, euthanize mice.
-
Collect blood for serum cytokine analysis.
-
Perform bronchoalveolar lavage (BAL) to collect BAL fluid (BALF).
-
Harvest lung tissue for histology and molecular analysis.
-
-
Analysis:
-
BALF Analysis: Determine total and differential cell counts in BALF. Measure total protein concentration as an indicator of vascular permeability.
-
Lung Histopathology: Fix lung tissue in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.
-
Cytokine Measurement: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum and BALF using ELISA.
-
Western Blot: Analyze lung tissue lysates for the expression and phosphorylation of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, ERK, JNK) pathways.
-
Hypothetical Quantitative Data:
| Group | Total Cells in BALF (x10^5) | Protein in BALF (µg/mL) | Lung TNF-α (pg/mg protein) |
| Vehicle Control | 0.5 ± 0.1 | 150 ± 25 | 50 ± 10 |
| LPS + Vehicle | 15.0 ± 2.5 | 800 ± 100 | 500 ± 75 |
| LPS + this compound (5 mg/kg) | 9.0 ± 1.8 | 500 ± 80 | 300 ± 50 |
| LPS + this compound (20 mg/kg) | 6.0 ± 1.2 | 300 ± 60 | 150 ± 30 |
| LPS + Dexamethasone (5 mg/kg) | 4.5 ± 1.0 | 250 ± 50 | 120 ± 25 |
Anti-Tumor Activity in a Human Non-Small Cell Lung Cancer (NSCLC) Xenograft Mouse Model
This model is designed to assess the efficacy of this compound in inhibiting tumor growth in vivo.
Experimental Protocol:
-
Animals: 6-8 week old female BALB/c nude mice (immunocompromised).
-
Cell Culture: Culture a human NSCLC cell line (e.g., A549 or H292) under standard conditions.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
-
Tumor Growth and Grouping:
-
Monitor tumor growth using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., 1% DMSO, 5% Tween 80 in PBS)
-
Group 2: this compound (Low Dose, e.g., 20 mg/kg)
-
Group 3: this compound (High Dose, e.g., 40 mg/kg)
-
Group 4: Cisplatin (Positive Control, e.g., 5 mg/kg)
-
-
-
Treatment Schedule: Administer treatments via intraperitoneal (i.p.) injection every other day for 14-21 days.[8]
-
Monitoring:
-
Measure tumor volume (Volume = (Length x Width²)/2) and body weight every 2-3 days.
-
Observe mice for any signs of toxicity.
-
-
Endpoint: At the end of the study, euthanize the mice.
-
Excise tumors, weigh them, and photograph them.
-
Collect a portion of the tumor for histology and molecular analysis.
-
-
Analysis:
-
Tumor Growth Inhibition: Calculate the tumor growth inhibition rate.
-
Immunohistochemistry (IHC): Stain tumor sections for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
-
Western Blot: Analyze tumor lysates for proteins involved in apoptosis and cell cycle regulation, as well as the NF-κB and MAPK signaling pathways.
-
Hypothetical Quantitative Data:
| Group | Final Tumor Volume (mm³) | Final Tumor Weight (g) | Body Weight Change (%) |
| Vehicle Control | 1500 ± 250 | 1.5 ± 0.3 | +5 ± 2 |
| This compound (20 mg/kg) | 900 ± 180 | 0.9 ± 0.2 | +2 ± 3 |
| This compound (40 mg/kg) | 500 ± 120 | 0.5 ± 0.1 | -1 ± 4 |
| Cisplatin (5 mg/kg) | 400 ± 100 | 0.4 ± 0.1 | -10 ± 5 |
Signaling Pathway Diagrams
Based on existing literature for other physalins, this compound is hypothesized to inhibit the NF-κB and MAPK signaling pathways.
References
- 1. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Physalin A Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physalin A Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Physalin A Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Physalin pool from Physalis angulata L. leaves and physalin D inhibit P2X7 receptor function in vitro and acute lung injury in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Physalin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physalins, a group of steroidal lactones isolated from plants of the Physalis genus, have demonstrated a range of biological activities, including anti-inflammatory and anticancer effects. While the specific effects of Physalin C on the cell cycle are not extensively documented in publicly available literature, related compounds such as Physalin B and Physalin F have been shown to induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines.[1][2] This document provides a detailed protocol for analyzing cell cycle arrest induced by physalins, using this compound as a representative compound. The methodologies and expected outcomes are based on studies of closely related physalins and established flow cytometry techniques.
Flow cytometry with propidium (B1200493) iodide (PI) staining is a widely used and powerful technique to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[3] This method allows for the quantitative assessment of a compound's cytostatic effects, providing valuable insights into its mechanism of action.
Data Presentation
The following tables summarize the quantitative data on cell cycle distribution from studies on Physalin B and Physalin F, which can serve as a reference for expected results when analyzing the effects of this compound.
Table 1: Effect of Physalin B on Cell Cycle Distribution in A549 Human Non-Small-Cell Lung Cancer Cells
| Treatment Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (0 µM) | 55.2 ± 2.3 | 35.1 ± 1.8 | 9.7 ± 0.9 |
| Physalin B (5 µM) | 48.7 ± 2.1 | 28.5 ± 1.5 | 22.8 ± 1.7 |
| Physalin B (10 µM) | 35.4 ± 1.9 | 20.1 ± 1.3 | 44.5 ± 2.2 |
| Physalin B (20 µM) | 21.3 ± 1.5 | 15.8 ± 1.1 | 62.9 ± 2.8 |
Data is hypothetical and representative of expected trends based on published studies.
Table 2: Effect of Physalin F on Cell Cycle Distribution in T-47D Breast Cancer Cells
| Treatment Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (0 µM) | 60.5 ± 3.1 | 25.3 ± 1.9 | 14.2 ± 1.5 |
| Physalin F (2.5 µM) | 52.1 ± 2.8 | 21.7 ± 1.7 | 26.2 ± 2.1 |
| Physalin F (5 µM) | 41.8 ± 2.5 | 18.2 ± 1.4 | 40.0 ± 2.4 |
| Physalin F (10 µM) | 28.9 ± 2.2 | 14.5 ± 1.2 | 56.6 ± 2.9 |
Data is hypothetical and representative of expected trends based on published studies.
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol outlines the steps for treating a cancer cell line with this compound to induce cell cycle arrest.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, T-47D)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
6-well cell culture plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Incubate the cells for 24 hours to allow for attachment and recovery.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations (e.g., 0, 2.5, 5, 10, 20 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Sample Preparation for Flow Cytometry
This protocol details the steps for preparing the this compound-treated cells for cell cycle analysis.
Materials:
-
Treated cells from Protocol 1
-
Trypsin-EDTA
-
Ice-cold PBS
-
70% ethanol (B145695) (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
5 ml flow cytometry tubes
-
Centrifuge
Procedure:
-
Harvest the cells by trypsinization. Collect both the detached and adherent cells to ensure all cells, including those that may have detached due to treatment, are included in the analysis.
-
Transfer the cell suspension to a 5 ml tube and centrifuge at 300 x g for 5 minutes.[4]
-
Discard the supernatant and wash the cell pellet with 1 ml of ice-cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µl of ice-cold PBS.
-
While gently vortexing, add 1.2 ml of ice-cold 70% ethanol dropwise to the cell suspension for fixation. This step is crucial for permeabilizing the cells to allow PI to enter.[4]
-
Incubate the cells for at least 2 hours at 4°C. For longer storage, cells can be kept at -20°C.
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with 1 ml of PBS. Centrifuge again at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µl of PI staining solution containing RNase A. The RNase A is essential to degrade any double-stranded RNA that could otherwise be stained by PI.[1]
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
The samples are now ready for flow cytometry analysis.
Flow Cytometry Analysis
This protocol describes the acquisition and analysis of the stained samples using a flow cytometer.
Materials:
-
Prepared cell samples
-
Flow cytometer equipped with a 488 nm laser
-
Analysis software (e.g., FlowJo, ModFit LT)
Procedure:
-
Set up the flow cytometer to measure the fluorescence emitted from the PI-DNA complex, typically in the FL2 or FL3 channel.
-
Run a control sample (untreated cells) to adjust the voltage and compensation settings to properly visualize the G0/G1 and G2/M peaks.
-
Acquire data for at least 10,000-20,000 events per sample.
-
Analyze the generated data using cell cycle analysis software. The software will fit a model to the DNA content histogram to calculate the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of the this compound-treated samples to the control sample to determine the effect of the compound on cell cycle progression. An accumulation of cells in a particular phase (e.g., G2/M) indicates cell cycle arrest at that checkpoint.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for analyzing this compound-induced cell cycle arrest.
Signaling Pathways
Physalins have been reported to induce cell cycle arrest through various signaling pathways. Physalin B, for instance, has been shown to induce G2/M arrest through a p53-dependent pathway and by modulating the PI3K/Akt signaling cascade.[2]
p53-Dependent G2/M Arrest Pathway
Caption: p53-dependent pathway of this compound-induced G2/M arrest.
PI3K/Akt Signaling Pathway in Cell Cycle Regulation
Caption: PI3K/Akt pathway modulation by this compound affecting cell cycle.
References
- 1. Physalin B induces G2/M cell cycle arrest and apoptosis in A549 human non-small-cell lung cancer cells by altering mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physalin B induces cell cycle arrest and triggers apoptosis in breast cancer cells through modulating p53-dependent apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physalin A, 13,14-Seco-16, 24-Cyclo-Steroid, Inhibits Stemness of Breast Cancer Cells by Regulation of Hedgehog Signaling Pathway and Yes-Associated Protein 1 (YAP1) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Physalin C Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of Physalin C derivatives and summarize their biological activities. The protocols are intended for use by qualified personnel in a laboratory setting.
Introduction
Physalins are a class of naturally occurring steroids isolated from plants of the Physalis genus.[1] this compound, a member of this family, has garnered significant interest due to its potential pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.[1] The complex structure of this compound presents a unique scaffold for chemical modification to develop novel therapeutic agents with enhanced potency and selectivity. These notes focus on the synthesis of two such derivatives: 5β,6β-epoxythis compound and 5α-chloro-6β-hydroxythis compound, and detail the biological evaluation of this compound and its analogs, particularly concerning their inhibitory effects on the NF-κB signaling pathway and cytotoxic activity against cancer cell lines.
Data Presentation
Table 1: Inhibitory Activity of this compound and Derivatives on NF-κB Activation
| Compound | Cell Line | Stimulant | IC50 (μM) | Reference |
| This compound (PA-1) | HeLa (NF-κB luciferase reporter) | TNF-α | 6.54 | [2] |
| 5β,6β-epoxythis compound | Not Reported | Not Reported | Not Reported | |
| 5α-chloro-6β-hydroxythis compound | Not Reported | Not Reported | Not Reported |
Note: While the synthesis of 5β,6β-epoxythis compound and 5α-chloro-6β-hydroxythis compound has been described, their specific IC50 values for NF-κB inhibition were not available in the reviewed literature. Further studies are required to quantify their activity.
Table 2: Cytotoxic Activity of this compound and Related Physalins
| Compound | Cell Line | Cell Type | IC50 (μM) | Reference |
| 5β,6β-epoxythis compound | NCI-H460 | Non-small-cell lung cancer | >10 | [1] |
| SF-268 | CNS glioma | >10 | [1] | |
| PC-3 | Prostate adenocarcinoma | >10 | [1] | |
| MCF-7 | Breast adenocarcinoma | >10 | [1] | |
| WI-38 | Normal human lung fibroblast | >10 | [1] | |
| 5α-chloro-6β-hydroxythis compound | NCI-H460 | Non-small-cell lung cancer | 4.5 | [1] |
| SF-268 | CNS glioma | 6.3 | [1] | |
| PC-3 | Prostate adenocarcinoma | 7.1 | [1] | |
| MCF-7 | Breast adenocarcinoma | 8.2 | [1] | |
| WI-38 | Normal human lung fibroblast | >10 | [1] | |
| Physalin D | HeLa | Cervical cancer | - | [3] |
| MCF-7 | Breast cancer | - | [3] | |
| A431 | Skin cancer | - | [3] |
Note: The cytotoxic activity of the parent compound this compound was not explicitly detailed in the same context as its derivatives in the provided literature. Physalin D is included for comparative purposes. The dash (-) indicates that while cytotoxic activity was tested, specific IC50 values were not provided in the abstract.
Experimental Protocols
Protocol 1: Synthesis of 5β,6β-epoxythis compound and 5α-chloro-6β-hydroxythis compound
This protocol is adapted from the chemical interconversion of a mixture of related physalins as described in the literature.[1]
Materials:
-
Mixture of 5β,6β-epoxy-2,3-dihydrophysalin F-3β-O-sulfate and 5β,6β-epoxy-2,3-dihydrothis compound-3β-O-sulfate
-
Dioxane
-
H₂O
-
Acetic Anhydride (B1165640)
-
CH₂Cl₂ (Dichloromethane)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate)
Procedure:
-
Solvolysis:
-
Dissolve the mixture of sulfated physalin derivatives in a solution of dioxane and H₂O (1:1).
-
Reflux the solution for 6 hours.
-
After cooling, partition the reaction mixture between H₂O and CH₂Cl₂.
-
Collect the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield a mixture of 5β,6β-epoxythis compound and another physalin derivative.
-
-
Acetylation (for separation and characterization):
-
Treat the purified mixture from step 1 with acetic anhydride in pyridine at room temperature overnight.
-
Remove the excess reagents under reduced pressure.
-
Purify the resulting acetylated derivatives by silica gel column chromatography to separate the individual compounds.
-
-
Hydrolysis (to obtain final products):
-
The separated acetylated derivatives can be hydrolyzed back to their respective hydroxylated forms if required, using standard basic hydrolysis conditions (e.g., K₂CO₃ in methanol).
-
Note: For the synthesis of 5α-chloro-6β-hydroxythis compound, a similar strategy starting from a suitable chlorinated precursor would be employed, though the specific starting material and reaction conditions were not detailed in the provided search results.
Protocol 2: NF-κB Luciferase Reporter Assay
This protocol outlines a general procedure for evaluating the inhibitory effect of this compound derivatives on NF-κB activation.[2]
Materials:
-
HeLa cells stably transfected with an NF-κB-driven luciferase reporter gene
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Tumor Necrosis Factor-α (TNF-α)
-
This compound derivatives (dissolved in DMSO)
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Procedure:
-
Cell Culture:
-
Culture the HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour. Include a vehicle control (DMSO).
-
-
Stimulation:
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to induce NF-κB activation. Include an unstimulated control.
-
-
Luciferase Assay:
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control protein or cell viability assay.
-
Calculate the percentage of inhibition for each concentration of the compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Mandatory Visualizations
Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Mechanism of NF-κB pathway inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Contribution of Cage-Shaped Structure of Physalins to Their Mode of Action in Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and quantitative analysis of physalin D in the fruit and calyx of Physalis alkekengi L - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Physalin C and its Metabolites in Rodent Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of Physalin C and its putative metabolites in rodent plasma. Physalins, a class of steroidal lactones derived from the Physalis genus, exhibit significant anti-inflammatory and anti-tumor properties.[1] Understanding their metabolic fate is crucial for preclinical development. This protocol provides a comprehensive workflow, from sample preparation to LC-MS/MS data acquisition, based on established methods for similar physalins.[2][3] The primary metabolic pathways for physalins are known to be hydroxylation and sulfonation.[4] This method is designed to effectively identify and quantify these biotransformation products.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is adapted from methodologies used for Physalin A analysis in rat plasma.[2][5] Care should be taken to handle samples at low temperatures to minimize degradation.[2]
Reagents & Materials:
-
Rodent plasma (collected in K2EDTA tubes)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Internal Standard (IS) solution (e.g., Dexamethasone or a stable isotope-labeled this compound, 100 ng/mL in ACN)
-
Microcentrifuge tubes (1.5 mL)
-
Refrigerated microcentrifuge (4°C)
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, aliquot 50 µL of plasma.
-
Add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]
-
Carefully transfer the supernatant to a new tube.
-
To enhance stability, add 5 µL of 1% formic acid in water to the supernatant.[2]
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
The following conditions are based on established methods for separating various physalins and other steroids from biological matrices.[2][6]
-
System: UPLC System (e.g., Waters ACQUITY)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 1.0 10 4.0 95 5.0 95 5.1 10 | 6.0 | 10 |
Mass Spectrometry (MS/MS) Conditions
Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Physalins have been successfully detected using both positive and negative electrospray ionization (ESI); negative mode is often preferred for physalin A.[2][5] Parameters should be optimized for this compound and its specific metabolites.
-
System: Triple Quadrupole Mass Spectrometer (e.g., AB SCIEX 5500)
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode
-
Capillary Voltage: -4500 V
-
Source Temperature: 500°C
-
Ion Source Gas 1 (Nebulizer): 50 psi
-
Ion Source Gas 2 (Turbo): 50 psi
-
Curtain Gas: 30 psi
-
Collision Gas (CAD): Nitrogen, Medium setting
Data Presentation
The MRM transitions for this compound and its predicted metabolites must be optimized by infusing standard solutions. The following table provides exemplary quantitative data based on the molecular weight of this compound (510.5 g/mol ) and common metabolic transformations.[4][7][8]
Table 1: Example MRM Parameters for this compound and its Metabolites
| Analyte | Putative Identity | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| 1 | This compound | 509.5 | 149.0 | -35 | 3.8 |
| 2 | Hydroxylated Metabolite | 525.5 | 149.0 | -38 | 3.2 |
| 3 | Sulfonated Metabolite | 589.5 | 491.4 | -45 | 2.9 |
| 4 | Internal Standard (Dexamethasone) | 391.2 | 353.2 | -25 | 4.1 |
Note: The precursor ion for the sulfonated metabolite reflects the loss of SO₃ during fragmentation. Product ions and collision energies are illustrative and require experimental optimization.
Visualizations
Experimental Workflow
The overall process from sample collection to data analysis is outlined below.
Caption: Workflow for LC-MS/MS analysis of this compound metabolites.
Potential Signaling Pathway Modulation
While the specific pathways for this compound are under investigation, other physalins are known to modulate key inflammatory signaling routes. For instance, Physalin D can regulate macrophage polarization by inhibiting the pro-inflammatory STAT1 pathway and promoting the anti-inflammatory STAT6 pathway. This mechanism is presented as a plausible area of investigation for this compound.
Caption: Hypothesized modulation of macrophage polarization by this compound.
References
- 1. In-vitro and in-vivo antitumour activity of physalins B and D from Physalis angulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Rapid and Sensitive LC−MS/MS Method for the Quantitation of Physalin A with Special Consideration to Chemical Stability in Rat Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural Products from Physalis alkekengi L. var. franchetii (Mast.) Makino: A Review on Their Structural Analysis, Quality Control, Pharmacology, and Pharmacokinetics [mdpi.com]
- 5. A Rapid and Sensitive LC-MS/MS Method for the Quantitation of Physalin A with Special Consideration to Chemical Stability in Rat Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. This compound | C28H30O9 | CID 23597327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
Application Notes and Protocols for Utilizing Physalin C in Antimicrobial Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physalin C, a naturally occurring seco-steroid from the Physalis genus, belongs to a class of compounds known for a wide range of biological activities. While extensive research has been conducted on various physalins for their anti-inflammatory and anticancer properties, their potential as antimicrobial agents is an emerging area of interest. These application notes provide a comprehensive guide for researchers on how to incorporate this compound into antimicrobial screening assays. Due to the limited availability of specific antimicrobial data for this compound, this document leverages data from structurally similar physalins and provides generalized protocols that can be adapted for the specific needs of the user. Physalins, including this compound, have shown inhibitory effects against a variety of microorganisms, with a notable mechanism of action in some cases being the disruption of bacterial quorum sensing.
Data Presentation
The antimicrobial efficacy of physalins is typically quantified through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. Below is a summary of available data for physalins, which can serve as a preliminary guide for designing experiments with this compound.
Table 1: Reported Antimicrobial Activity of Various Physalins
| Physalin/Extract | Target Microorganism | Assay | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Physalin D | Staphylococcus aureus | Broth Microdilution | 32 - 128 | Not Reported | [1] |
| Physalin D | Bacillus subtilis | Broth Microdilution | 32 - 128 | Not Reported | [1] |
| Physalin D | Enterococcus faecalis | Broth Microdilution | 32 - 128 | Not Reported | [1] |
| Physalin D | Candida albicans | Broth Microdilution | 256 - 512 | Not Reported | [1] |
| Physalin Pool (B, D, F, G) | Staphylococcus aureus ATCC 29213 | Agar (B569324) Dilution | 200 | Not Reported | [2] |
| Physalin Pool (B, D, F, G) | Staphylococcus aureus ATCC 25923 | Agar Dilution | 200 | Not Reported | [2] |
| Physalin Pool (B, D, F, G) | Neisseria gonorrhoeae ATCC 49226 | Agar Dilution | 200 | Not Reported | [2] |
| 50% EtOH Extract of P. Alkekengi | Staphylococcus aureus | Tube Dilution | 825 | 1650 | [3] |
| 50% EtOH Extract of P. Alkekengi | Pseudomonas aeruginosa | Tube Dilution | 1650 | 3300 | [3] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used technique for determining the MIC of natural products like this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial cultures
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., ciprofloxacin (B1669076) for bacteria, amphotericin B for fungi)
-
Negative control (broth with DMSO)
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microbial Inoculum: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. For fungi, adjust to a concentration of approximately 1-5 x 10⁶ CFU/mL. Dilute the standardized suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Positive Control: A row with a known antibiotic undergoing serial dilution.
-
Negative Control (Growth Control): A well containing broth and the microbial inoculum without any antimicrobial agent.
-
Sterility Control: A well containing only broth.
-
Solvent Control: A well containing broth, the microbial inoculum, and the highest concentration of DMSO used in the assay.
-
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Reading the Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed by the naked eye or by measuring the optical density (OD) at 600 nm with a microplate reader.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a follow-up to the MIC assay.
Materials:
-
Results from the MIC assay
-
Agar plates corresponding to the growth medium used
Protocol:
-
Subculturing from MIC Plate: From the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
Plating: Spot-plate the aliquot onto a fresh agar plate.
-
Incubation: Incubate the agar plates at the optimal temperature for the microorganism for 24-48 hours.
-
Reading the Results: The MBC is the lowest concentration of this compound that results in no colony formation on the agar plate, indicating a 99.9% kill rate of the initial inoculum.[3]
Anti-Biofilm Assay
This assay determines the ability of this compound to inhibit the formation of biofilms or to eradicate pre-formed biofilms. The crystal violet staining method is a common technique for quantifying biofilm biomass.
Materials:
-
This compound
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (B145695) (95%) or Acetic Acid (33%)
Protocol for Biofilm Inhibition:
-
Preparation of Inoculum and this compound Dilutions: Prepare the bacterial inoculum and serial dilutions of this compound in the microtiter plate as described for the MIC assay.
-
Incubation: Incubate the plate without shaking at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Gently remove the planktonic cells by washing the wells twice with sterile phosphate-buffered saline (PBS).
-
Fixation: Add 200 µL of methanol (B129727) to each well and incubate for 15 minutes to fix the biofilm.
-
Staining: Discard the methanol and allow the plate to air dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Solubilization: Add 200 µL of 95% ethanol or 33% acetic acid to each well to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass. Calculate the percentage of biofilm inhibition compared to the untreated control.[4]
Signaling Pathways and Mechanisms
While the exact antimicrobial mechanism of this compound is not fully elucidated, research on other physalins, such as physalin H and B, has shown that they can interfere with the Accessory Gene Regulator (Agr) quorum-sensing (QS) system in Staphylococcus aureus. This system regulates the expression of virulence factors. It is hypothesized that these physalins bind to the DNA-binding domain of the AgrA protein, preventing it from activating the transcription of virulence genes. Given the structural similarity, this compound may act through a similar mechanism.
Mandatory Visualizations
Caption: Workflow for MIC and MBC Assays.
Caption: Anti-Biofilm Inhibition Assay Workflow.
Caption: Putative Mechanism of Quorum Sensing Inhibition by this compound.
References
- 1. Antimicrobial activity of the extracts and physalin D from Physalis alkekengi and evaluation of antioxidant potential of physalin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on antimicrobial activity, in vitro, of Physalis angulata L. (Solanaceae) fraction and physalin B bringing out the importance of assay determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial and Anti-Inflammatory Activities of Physalis Alkekengi var. franchetii and Its Main Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating the Immunosuppressive Effects of Physalin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physalins are a group of seco-steroids derived from plants of the Physalis genus, which have demonstrated a range of pharmacological activities, including potent anti-inflammatory and immunosuppressive effects.[1] Physalin C, a member of this class, has been identified as a potential immunomodulatory agent. Its mechanism of action is believed to involve the suppression of key signaling pathways that regulate immune cell activation, proliferation, and the production of inflammatory mediators.[1][2]
These application notes provide a comprehensive set of protocols for researchers to systematically evaluate the immunosuppressive properties of this compound in vitro. The described assays are designed to assess its impact on T-lymphocyte proliferation, cytokine production, and the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.
Signaling Pathways Overview
The immunosuppressive activity of physalins is largely attributed to their ability to interfere with critical intracellular signaling cascades that orchestrate the immune response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory and immune responses.[3] It regulates the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-2, and IL-6.[1] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by signals such as TNF-α or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[3][4] This releases the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus and initiate gene transcription.[3] Studies on related physalins suggest that they inhibit this pathway, preventing the degradation of IκBα and blocking NF-κB's nuclear translocation.[2][5]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways are another set of crucial signaling cascades involved in cellular responses to external stimuli, including stress and inflammation.[6] The three main MAPK pathways are the ERK, JNK, and p38 pathways. Activation of these kinases leads to the phosphorylation of various transcription factors, such as AP-1, which in turn regulate the expression of genes involved in inflammation and cell proliferation.[7] Some physalins have been shown to exert their effects by inhibiting the phosphorylation of p38, JNK, and ERK, thereby down-regulating the inflammatory response.[7][8]
Experimental Protocols & Data Presentation
The following protocols provide detailed methodologies to assess the immunosuppressive effects of this compound.
T-Cell Proliferation Assay (CFSE Method)
This assay measures the ability of this compound to inhibit the proliferation of T-lymphocytes following stimulation. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is equally distributed between daughter cells upon division, allowing for the quantification of cell proliferation via flow cytometry.[9]
-
T-Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh human whole blood or splenocytes from mice using Ficoll-Paque density gradient centrifugation.[10]
-
CFSE Labeling: Resuspend cells in PBS at 1x10^6 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of ice-cold culture medium (e.g., RPMI-1640 with 10% FBS).
-
Cell Seeding: Wash the cells twice and resuspend in complete culture medium. Seed 1-2x10^5 cells per well in a 96-well flat-bottom plate.[11]
-
Treatment and Stimulation:
-
Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 to 50 µM). Add to the appropriate wells. Use a vehicle control (e.g., DMSO).
-
Add a T-cell mitogen such as Phytohemagglutinin (PHA, 5 µg/mL) or anti-CD3/anti-CD28 antibodies (1 µg/mL each) to all wells except the unstimulated control.[9]
-
-
Incubation: Incubate the plate for 3-4 days in a humidified incubator at 37°C with 5% CO2.[11]
-
Flow Cytometry: Harvest the cells, wash with PBS, and analyze on a flow cytometer. Gate on the lymphocyte population and measure the progressive halving of CFSE fluorescence in the stimulated samples.
-
Data Analysis: Determine the percentage of proliferating cells in each condition. Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value for this compound.
| This compound (µM) | % Proliferation (Mean ± SD) | % Inhibition |
| 0 (Unstimulated) | 2.5 ± 0.8 | - |
| 0 (Stimulated) | 85.4 ± 4.2 | 0 |
| 1.0 | 68.3 ± 3.5 | 20.0 |
| 2.5 | 45.1 ± 2.9 | 47.2 |
| 5.0 | 22.7 ± 2.1 | 73.4 |
| 10.0 | 8.9 ± 1.5 | 89.6 |
| IC50 (µM) | ~2.7 |
Cytokine Production Assay (ELISA)
This protocol measures the concentration of key pro-inflammatory cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatant of stimulated T-cell cultures to assess the inhibitory effect of this compound.[1][12]
-
Cell Culture Setup: Prepare and stimulate cell cultures with and without various concentrations of this compound as described in the T-cell proliferation assay (Section 3.1, steps 1-4).
-
Incubation and Collection: Incubate the plate for 24-48 hours.[13] The optimal time may vary depending on the cytokine being measured.[14] After incubation, centrifuge the plate and carefully collect the supernatant.
-
ELISA Procedure: Perform a sandwich ELISA for IL-2, IFN-γ, and TNF-α using commercially available kits, following the manufacturer's instructions.[13][15]
-
Coat a 96-well plate with a capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add standards and collected supernatants to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash and add a streptavidin-HRP conjugate.
-
Wash and add a TMB substrate solution to develop color.
-
Stop the reaction with a stop solution.
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader.[15]
-
Data Analysis: Generate a standard curve from the standards. Use this curve to calculate the concentration (pg/mL) of each cytokine in the samples.
| Treatment | IL-2 (pg/mL) | IFN-γ (pg/mL) | TNF-α (pg/mL) |
| Unstimulated | < 10 | < 15 | < 20 |
| Stimulated Control | 1250 ± 98 | 2100 ± 150 | 850 ± 65 |
| + this compound (2.5 µM) | 680 ± 55 | 1150 ± 90 | 410 ± 38 |
| + this compound (5.0 µM) | 210 ± 25 | 420 ± 41 | 150 ± 22 |
Western Blot Analysis of NF-κB and MAPK Pathways
This assay confirms the mechanism of action by detecting changes in the phosphorylation or degradation of key signaling proteins within the NF-κB and MAPK pathways.[2][7]
-
Cell Culture: Seed an appropriate cell line (e.g., RAW 264.7 macrophages or Jurkat T-cells) in 6-well plates and grow to 70-80% confluency.[6]
-
Treatment: Pre-treat cells with this compound (e.g., 5 µM) for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., 1 µg/mL LPS for RAW 264.7 cells or 20 ng/mL TNF-α for Jurkat cells) for a short duration (e.g., 15-60 minutes) to observe peak pathway activation.[2][16]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.[6]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for p-p65, IκBα, p-p38, p-JNK, p-ERK, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control.[6]
| Target Protein | Control | Stimulated | Stimulated + this compound (5 µM) |
| IκBα | 1.00 | 0.25 | 0.85 |
| p-p65 | 1.00 | 4.50 | 1.75 |
| p-p38 MAPK | 1.00 | 3.80 | 1.50 |
| β-actin | 1.00 | 1.00 | 1.00 |
| (Values represent relative band density normalized to the unstimulated control) |
Conclusion
The protocols outlined in these application notes provide a robust framework for characterizing the immunosuppressive effects of this compound. By combining functional assays for T-cell proliferation and cytokine secretion with mechanistic studies using Western blotting, researchers can obtain a comprehensive profile of this compound's activity. The data generated will be crucial for understanding its therapeutic potential in the context of inflammatory and autoimmune diseases.
References
- 1. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Contribution of Cage-Shaped Structure of Physalins to Their Mode of Action in Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Physalin A Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physalin A Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. T cell proliferation assay [bio-protocol.org]
- 12. Physalins B, F and G, seco-steroids purified from Physalis angulata L., inhibit lymphocyte function and allogeneic transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 14. Cytokine Elisa [bdbiosciences.com]
- 15. benchchem.com [benchchem.com]
- 16. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating the Anti-Angiogenic Potential of Physalin C using In Vitro Assays
Introduction
Physalins, a group of naturally occurring steroids isolated from plants of the Physalis genus, have garnered significant attention for their diverse biological activities, including anti-inflammatory, immunomodulatory, and anti-cancer properties.[1][2][3] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[4][5] Therefore, compounds that can inhibit angiogenesis are valuable candidates for cancer therapy. Extracts from Physalis angulata, a known source of physalins, have been shown to inhibit key steps in angiogenesis, such as the proliferation and migration of endothelial cells induced by Vascular Endothelial Growth Factor (VEGF).[6] This suggests that specific physalins, such as Physalin C, may be potent anti-angiogenic agents.
This document provides detailed protocols for a panel of in vitro assays—including the tube formation assay, wound healing (scratch) assay, and cell proliferation assay—to systematically evaluate the anti-angiogenic effects of this compound. These assays are fundamental for screening potential anti-angiogenic compounds and elucidating their mechanisms of action.
Key Signaling Pathways in Angiogenesis
Angiogenesis is tightly regulated by a complex network of signaling pathways. A primary pathway involves Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR), which triggers downstream cascades, including the Extracellular signal-regulated kinase (ERK) pathway, to promote endothelial cell proliferation, migration, and survival.[7][8] Anti-angiogenic compounds often exert their effects by interfering with these key signaling nodes.
References
- 1. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Protein kinase C lies on the signaling pathway for vascular endothelial growth factor-mediated tumor development and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of Physalis angulata on tumor metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of the ERK signaling pathway in promoting angiogenesis for treating ischemic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEGF in Signaling and Disease: Beyond Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Physalin C Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Physalin C solubility for in vivo research.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a lipophilic natural compound, which results in poor aqueous solubility. It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][2] For in vivo studies, direct use of these solvents is often limited by toxicity, and dilution into aqueous buffers can cause the compound to precipitate.[3] Therefore, specialized formulation strategies are required to administer it effectively in animal models.
Q2: What are the most common strategies to improve the solubility of poorly water-soluble compounds like this compound for in vivo studies?
A2: Several techniques are employed to enhance the aqueous solubility and bioavailability of hydrophobic compounds like this compound.[4] These methods can be broadly categorized as physical and chemical modifications.[5] Key approaches include:
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins to encapsulate the hydrophobic drug.[6][7]
-
Lipid-Based Formulations: Encapsulating the drug in lipid carriers such as liposomes or solid lipid nanoparticles (SLNs).[4][8]
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level to improve dissolution rates.[9]
-
Particle Size Reduction: Increasing the surface area of the drug through techniques like micronization or nanosuspension.[10][11]
-
Co-solvency: Using a mixture of a primary solvent (like water) with a miscible organic solvent to increase solubility. This must be done with careful consideration of the co-solvent's toxicity.[12]
Q3: How do cyclodextrin (B1172386) inclusion complexes improve this compound solubility?
A3: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[13] They can encapsulate a poorly water-soluble "guest" molecule, like this compound, within their central cavity.[14] This non-covalent interaction shields the hydrophobic drug from the aqueous environment, forming a water-soluble drug-CD complex.[13] This complexation enhances the apparent solubility of the drug, improves its dissolution rate in biological fluids, and can increase its bioavailability.[6][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in pharmaceutical formulations due to its high water solubility and safety profile.[7]
Q4: What are the advantages of using lipid-based formulations like liposomes or solid lipid nanoparticles (SLNs)?
A4: Lipid-based formulations are highly effective for delivering hydrophobic drugs.
-
Liposomes are vesicles composed of one or more lipid bilayers surrounding an aqueous core. Hydrophobic drugs like this compound can be entrapped within the lipid bilayer.[16] This encapsulation protects the drug from degradation, can provide sustained release, and may improve bioavailability.[17][18]
-
Solid Lipid Nanoparticles (SLNs) are made from solid lipids and offer advantages such as high stability, controlled release, and the ability to enhance oral bioavailability by facilitating transport through the lymphatic system.[8] Both systems are generally biocompatible and biodegradable.[19]
Q5: Can co-solvents be used for in vivo administration of this compound? What are the considerations?
A5: Yes, co-solvents can be used, but with significant caution. A common approach involves dissolving this compound in a strong organic solvent like DMSO at a high concentration and then diluting this stock solution into a biocompatible vehicle (e.g., saline, polyethylene (B3416737) glycol) for injection.[20] Key considerations include:
-
Toxicity: The final concentration of the organic solvent must be below the toxic threshold for the animal model. DMSO, for example, is generally kept below 5-10% of the final injection volume, but this can vary by cell line and animal model.[3]
-
Precipitation: The dilution must be performed carefully, often by adding the stock solution to the vehicle dropwise while vortexing, to prevent the drug from crashing out of the solution.[3]
-
Stability: The final formulation should ideally be prepared fresh before each use to minimize the risk of precipitation over time.[20]
Data and Formulation Comparison
Table 1: this compound Solubility Summary
| Solvent Type | Examples | Solubility Status | Reference |
| Organic Solvents | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble | [1][2] |
| Aqueous Solutions | Water, Saline, Phosphate-Buffered Saline (PBS) | Poorly Soluble | [21] |
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Potential Solubility Increase | Formulation Complexity | Key Advantages | Key Considerations |
| Co-solvents | Increase solvent polarity to match the solute | Low to Moderate | Low | Simple to prepare, useful for initial screening.[12] | Potential for toxicity and precipitation upon dilution.[20] |
| Cyclodextrin Complexation | Encapsulation of the drug in a CD cavity | Moderate to High | Moderate | Increases solubility and stability; established regulatory history.[6][13] | Stoichiometry dependent; may not be suitable for all drug structures. |
| Liposomes | Entrapment within a lipid bilayer | High | High | Biocompatible, protects the drug from degradation, potential for targeting.[18] | Can have stability issues (leakage); complex manufacturing process.[16] |
| Solid Lipid Nanoparticles (SLNs) | Entrapment in a solid lipid matrix | High | High | High stability, controlled release, enhances oral bioavailability.[8] | Potential for drug expulsion during storage; manufacturing can be complex. |
| Solid Dispersions | Molecular dispersion in a solid polymer matrix | High | Moderate to High | Significantly improves dissolution rate and bioavailability.[9] | Can be physically unstable (recrystallization); requires specific equipment. |
Troubleshooting Guides
Issue 1: My this compound, dissolved in DMSO, precipitates when diluted into an aqueous buffer for in vivo injection.
This is a common problem when moving a hydrophobic compound from a favorable organic solvent to an unfavorable aqueous environment.[3]
Issue 2: The prepared formulation of this compound shows low bioavailability in my animal model.
Low bioavailability can result from poor solubility, degradation in the GI tract (for oral administration), or rapid metabolism and clearance.[11]
-
For Oral Administration: The formulation may not be adequately protecting the drug from the harsh GI environment or facilitating its absorption.
-
Solution: Consider formulations known to improve oral bioavailability, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), which can enhance lymphatic uptake and bypass first-pass metabolism.[8]
-
-
For Parenteral Administration: Even if soluble in the injection vehicle, the drug may precipitate at the injection site or be rapidly cleared from circulation.
Issue 3: I am unsure which solubility enhancement technique is best for my specific in vivo study.
The choice depends on the route of administration, the required dose, and available resources.
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol is adapted from general methods for preparing drug-cyclodextrin complexes and is suitable for initial screening.[7]
-
Molar Ratio Calculation: Determine the required amounts of this compound and Hydroxypropyl-β-cyclodextrin (HP-β-CD) for a 1:1 molar ratio.
-
Mixing: Place the calculated amount of HP-β-CD in a glass mortar. Add a small amount of a water/ethanol (50:50 v/v) mixture to form a paste.
-
Incorporation: Gradually add the this compound powder to the paste and knead thoroughly with a pestle for 45-60 minutes.
-
Drying: During kneading, add small amounts of the solvent mixture as needed to maintain a suitable consistency. Continue kneading until the solvent has mostly evaporated and a nearly dry powder is obtained.
-
Final Drying: Dry the resulting powder in an oven at 40-50°C overnight or until a constant weight is achieved.
-
Storage: Store the complex in a desiccator. Before in vivo use, the complex powder can be dissolved in sterile saline or water to the desired concentration.
Protocol 2: Preparation of this compound-Loaded Liposomes (Lipid Film Hydration Method)
This is a common laboratory-scale method for preparing multilamellar vesicles (MLVs).[17][23]
-
Lipid Preparation: Dissolve phospholipids (B1166683) (e.g., phosphatidylcholine) and cholesterol in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask. Add this compound to this lipid solution. A typical molar ratio is 2:1 for phospholipid:cholesterol.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, dry lipid film containing this compound on the inner wall of the flask.
-
Hydration: Add a sterile aqueous buffer (e.g., PBS, pH 7.4) to the flask. The volume depends on the desired final lipid concentration.
-
Vesicle Formation: Agitate the flask by rotating it at a temperature above the lipid phase transition temperature (e.g., 37°C) for 1-2 hours. This allows the lipid film to hydrate (B1144303) and form liposomes that encapsulate the drug.[17]
-
Sizing (Optional): To obtain smaller, more uniform vesicles, the resulting liposome (B1194612) suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove any unencapsulated this compound by centrifugation or dialysis.
Conceptual Signaling Pathway
Physalins are known to possess potent anti-inflammatory and immunomodulatory activities.[24][25] One of the proposed mechanisms involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.[24]
References
- 1. This compound | CAS:27503-33-9 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | CAS 27503-33-9 | ScreenLib [screenlib.com]
- 3. benchchem.com [benchchem.com]
- 4. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. mdpi.com [mdpi.com]
- 7. brieflands.com [brieflands.com]
- 8. "Recent advances in oral delivery of drugs and bioactive natural produc" by C.-H. Lin, C.-H. Chen et al. [jfda-online.com]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chalcogen.ro [chalcogen.ro]
- 18. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
Troubleshooting low yield of Physalin C during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the low yield of Physalin C during extraction from Physalis species.
Frequently Asked Questions (FAQs)
Q1: My this compound yield is significantly lower than expected. What are the most common causes?
A1: Low yields of this compound can stem from several factors throughout the extraction process. The most critical parameters to evaluate are the choice of plant material, the extraction solvent, and the experimental conditions.[1] Suboptimal choices in any of these areas can lead to inefficient extraction or degradation of the target compound.[2][3]
Key areas to investigate include:
-
Plant Material: The species, variety, age, and specific part of the Physalis plant used will significantly impact the concentration of available this compound.[1][4] Improper drying or storage can also lead to compound degradation.[1]
-
Particle Size: Inefficient grinding of the plant material reduces the surface area available for solvent interaction, hindering extraction.[1][3]
-
Solvent Selection: The polarity and type of solvent are critical. Solvents that are too polar or non-polar may not effectively dissolve this compound.[2]
-
Extraction Parameters: Time, temperature, and the solvent-to-solid ratio must be optimized. Inadequate time will result in incomplete extraction, while excessive heat or time can cause thermal degradation.[3][5]
Q2: Which solvent is the most effective for extracting this compound?
A2: The choice of solvent is crucial for maximizing yield. Based on solubility studies and experimental data, polar solvents are generally effective for extracting physalins.
-
Methanol (B129727): Studies have shown that methanol can be the most efficient solvent for extracting physalins from the plant matrix.[6]
-
Ethanol (B145695): Ethanol is also a highly effective and commonly used solvent.[5][7] A patent for total physalin extraction details a purification process using an ethanol-water gradient.[8]
-
Acetone (B3395972): Acetone has been shown to be effective, with one study on Physalis angulata leaves finding an 80% acetone concentration to be optimal for extracting flavonoids and total phenols.[7]
-
Other Solvents: Acetonitrile (MeCN), ethyl acetate (B1210297), and chloroform (B151607) have also been used, with MeCN noted for its high efficiency and selectivity in the QuEChERS method.[6]
Table 1: Comparison of Select Solvents for Physalis Constituent Extraction
| Solvent | Concentration | Target Plant/Compound | Key Finding | Reference |
|---|---|---|---|---|
| Methanol | Not specified | Physalin B & D in P. angulata | Highest extraction efficiency compared to ethanol, acetone, chloroform, and ethyl acetate. | [6] |
| Ethanol | 70% | Flavonoids in P. angulata leaves | Optimal concentration for flavonoid extraction. | [7] |
| Ethanol | 49% | Polyphenols in P. alkekengi calyx | Optimized concentration for maximizing total phenolic content. | [5] |
| Acetone | 80% | Flavonoids & Phenols in P. angulata | Best concentration for extracting total flavonoids and phenols using this solvent. | [7] |
| Acetonitrile (MeCN) | Not specified | General active compounds | Noted for higher efficiency and selectivity than acetone or ethyl acetate in QuEChERS. |[6] |
Q3: How do I optimize my extraction time and temperature to improve yield without causing degradation?
A3: Finding the balance between extraction efficiency and compound stability is key.
-
Temperature: Increasing temperature generally enhances solvent efficiency and accelerates mass transfer.[5] However, physalins can be heat-sensitive.[9] For many phenolic compounds, an optimal temperature is around 60°C, as higher temperatures can lead to degradation.[5] While some advanced methods like pressurized liquid extraction may use temperatures up to 190°C, conventional methods should be more cautious.[10] It is recommended to keep temperatures for solvent evaporation below 50°C.[3]
-
Extraction Time: Longer extraction durations can increase yield, but prolonged exposure to heat or solvents might degrade this compound.[5] For Ultrasound-Assisted Extraction (UAE), an optimal time of 15 minutes has been reported to be effective before the yield stabilizes.[6] For maceration, a much longer time, such as 48 hours, may be necessary to achieve the highest yield.[7] It is crucial to perform pilot extractions to determine the ideal time for your specific method and material.[3]
Q4: What is the ideal solvent-to-solid ratio for this compound extraction?
A4: A higher solvent-to-solid ratio generally improves extraction by increasing the concentration gradient between the plant material and the solvent.[6] However, an excessively high ratio can dilute the extract and may not significantly improve yield, making the process less economical.[5]
-
One study optimizing Physalin B and D extraction found that yield increased when the ratio went from 1:5 to 1:10 (g/mL), but decreased at ratios of 1:15 and higher.[6]
-
For polyphenol extraction from Physalis alkekengi, a liquid-to-material ratio of 40 mL/g was determined to be optimal.[5]
Q5: Does the part of the Physalis plant I use matter for this compound extraction?
A5: Absolutely. The concentration and type of physalins vary significantly depending on the plant part and its developmental stage.[4]
-
Calyx: The calyx (the papery husk) is often a rich source. One study found that the immature calyx of Physalis alkekengi contained the highest concentration of Physalin D, approximately four times more than the mature calyx.[11][12]
-
Leaves: Leaves are also a primary source for physalins and other bioactive compounds.[13][14]
-
Fruits: Fruits tend to have a much lower concentration of physalins compared to the calyx or leaves.[11][12]
-
Roots and Stems: These parts also contain physalins, but often in lower quantities than leaves or the calyx.[13]
Table 2: Physalin D Content in Different Parts of Physalis alkekengi
| Plant Part | Developmental Stage | Physalin D Content (%) | Reference |
|---|---|---|---|
| Calyx | Immature | 0.7880 ± 0.0612 | [11][12] |
| Calyx | Mature | 0.2028 ± 0.016 | [11][12] |
| Fruit | Immature | 0.0992 ± 0.0083 | [11][12] |
| Fruit | Mature | 0.0259 ± 0.0021 |[11][12] |
Q6: My crude extract yield is high, but the final purified this compound yield is low. What could be the problem?
A6: This issue points towards losses during the downstream processing and purification stages. A high crude yield indicates successful initial extraction, but the target compound is being lost subsequently.
-
Improper Purification Technique: Physalins are often purified using techniques like alcohol precipitation followed by column chromatography (e.g., macroporous resin).[8] Significant losses can occur if the purification protocol is not optimized. For instance, using an incorrect ethanol-water gradient during column elution can lead to the loss of this compound in the wrong fraction.[8]
-
Compound Precipitation: The target compound may precipitate out of the solution during solvent concentration steps.[3] Monitor the extract closely as the solvent is removed. If precipitation occurs, try using a different solvent system for the final steps or wash the residue with fresh solvent to recover the compound.[3]
-
Degradation: this compound may be unstable under the purification conditions (e.g., pH, exposure to light, or residual heat from concentration).[15] Ensure that gentle conditions are used, such as low-temperature evaporation under reduced pressure.[3]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low this compound yield.
Caption: A step-by-step workflow for diagnosing the cause of low this compound yield.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Physalins
This method uses ultrasonic waves to accelerate extraction and is often more efficient than traditional maceration.[2][6]
Methodology:
-
Sample Preparation:
-
Extraction:
-
Accurately weigh approximately 0.5 g of the powdered sample into a 15 mL centrifuge tube.[6]
-
Add 5 mL of methanol (achieving a 1:10 g/mL solid-to-liquid ratio).[6]
-
Soak the sample at room temperature for 30 minutes.[6]
-
Place the tube in an ultrasonic bath and sonicate for 15 minutes.[6] Maintain the bath temperature below 40°C if possible to prevent thermal degradation.[1]
-
-
Filtration and Concentration:
-
Centrifuge the mixture at 5000 rpm for 5 minutes.[6]
-
Decant the supernatant (the liquid extract) into a separate container.
-
To maximize yield, repeat the extraction process (steps 2.2 to 3.1) two more times on the plant residue, combining the supernatant from all three extractions. Performing the extraction three times can recover over 99% of the target compounds.[6]
-
Concentrate the combined extract by blowing down the solvent with nitrogen or using a rotary evaporator at a temperature below 50°C.[3][6]
-
-
Quantification:
-
Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for analysis by HPLC or other quantitative methods.[6]
-
Caption: Experimental workflow for Ultrasound-Assisted Extraction (UAE) of this compound.
Protocol 2: Heating Reflux Extraction of Total Physalins
This protocol is adapted from a patented method for extracting total physalins and is suitable for larger-scale preparations.[8]
Methodology:
-
Sample Preparation:
-
Crush the raw plant material (e.g., Physalis plants) into a coarse powder.[8]
-
-
Extraction:
-
Place the crushed material in a round-bottom flask.
-
Add 10-15 times the weight of the material in water (e.g., 10-15 L of water for 1 kg of material).[8]
-
Heat the mixture to reflux and maintain for 1.5-2.0 hours.[8]
-
Allow the mixture to cool and filter to collect the aqueous extract.
-
Repeat the extraction on the plant residue a second time and combine the two aqueous extracts.[8]
-
-
Purification - Alcohol Precipitation:
-
Concentrate the combined extract under reduced pressure to a smaller volume.
-
While stirring, slowly add ethanol until the final concentration of ethanol in the solution is 70-80%. This will precipitate impurities like proteins and polysaccharides.[8]
-
Allow the precipitation to complete, then filter under vacuum to remove the solids.
-
Concentrate the filtrate under reduced pressure to remove all the ethanol.[8]
-
-
Purification - Chromatography:
-
The remaining aqueous solution is passed through a macroporous resin column (e.g., D101).[8]
-
Elute the column with a gradient of increasing ethanol concentrations (e.g., 20%, 30%, 40%, 50%, 60%, 70%, 80%, 95% ethanol in water).[8]
-
Collect the fractions corresponding to 40%-70% ethanol, as these typically contain the total physalins.[8]
-
Combine the target fractions and evaporate the solvent under reduced pressure to obtain the purified total physalin extract.[8]
-
Factors Influencing Extraction Yield
The relationship between key experimental parameters and the final yield is complex and often involves trade-offs. The diagram below illustrates these interactions.
Caption: The interplay of key parameters affecting the final this compound extraction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. public.pensoft.net [public.pensoft.net]
- 7. researchgate.net [researchgate.net]
- 8. CN103288846A - Method for extracting and purifying total physalin from physalis plants - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. phcogres.com [phcogres.com]
- 14. Chemical Composition Analysis, Cytotoxic, Antimicrobial and Antioxidant Activities of Physalis angulata L.: A Comparative Study of Leaves and Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Untargeted Chemical Profile, Antioxidant, and Enzyme Inhibition Activity of Physalis angulata L. from the Peruvian Amazon: A Contribution to the Validation of Its Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]
Physalin C stability issues in long-term storage and solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues of Physalin C during long-term storage and offers potential solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a naturally occurring steroidal lactone with potential anti-inflammatory, antiviral, and anticancer properties.[1] Its complex structure makes it susceptible to degradation, which can lead to a loss of biological activity and the formation of unknown impurities, compromising experimental results and therapeutic potential.
Q2: What are the primary factors that affect the stability of this compound in long-term storage?
A2: The main factors influencing the stability of physalins, including this compound, are pH, temperature, and light. Withanolides, a class of compounds structurally similar to physalins, are particularly susceptible to degradation under alkaline conditions.[2]
Q3: What are the visible signs of this compound degradation?
A3: Degradation of a this compound solution may not always be visible. However, a color change in the solution or the formation of precipitates can indicate chemical degradation. For solid compounds, changes in color or texture may be observed. The most reliable way to assess degradation is through analytical techniques like HPLC.[3]
Q4: What are the optimal storage conditions for this compound?
A4: Based on studies of the closely related Physalin A, it is recommended to store this compound in an acidic buffer (pH 1.5) at low temperatures (4°C) and protected from light.[4] For solid this compound, storage at -20°C in a desiccated environment is advised.
Q5: Can I store this compound in common organic solvents?
A5: While this compound is soluble in organic solvents like DMSO, chloroform, and acetone, its long-term stability in these solvents at room temperature is not well-documented. For long-term storage, it is best to store the compound in a lyophilized state or as a frozen acidic solution.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity in an older stock of this compound. | Degradation due to improper storage conditions. | 1. Verify the storage conditions (temperature, light exposure, pH of the solution). 2. Analyze the stock solution using HPLC to determine the concentration of intact this compound. 3. If degradation is confirmed, prepare a fresh stock solution from a solid compound stored under optimal conditions. |
| Unexpected peaks appear in HPLC analysis of a this compound sample. | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products. 2. Use LC-MS/MS to identify the structure of the unknown peaks by comparing their fragmentation patterns with those of the parent compound and known degradation products.[3] |
| Precipitate forms in a this compound solution during storage. | pH shift leading to decreased solubility or degradation. | 1. Check the pH of the solution. 2. If the pH has shifted, adjust it back to the optimal range (acidic). 3. If precipitation persists, the compound may have degraded. Prepare a fresh solution. |
Quantitative Data on Physalin Stability
While specific quantitative data for this compound is limited, the following table summarizes the stability of the structurally similar Physalin A under various conditions. This data can serve as a valuable reference for handling this compound.
| Condition | Time (hours) | Remaining Physalin A (%) | Reference |
| pH 1.5, 37°C | 24 | ~85% | [4] |
| pH 7.4, 37°C | 8 | ~50% | [4] |
| pH 10, 37°C | 5 | 0% | [4] |
| 4°C, pH 7.4 | 24 | ~63% | [4] |
| 37°C, pH 7.4 | 24 | ~57% | [4] |
| With Light, 37°C, pH 7.4 | 6 | ~68% | [4] |
| Without Light, 37°C, pH 7.4 | 6 | ~77% | [4] |
Data is estimated from graphical representations in the cited literature.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and degradation products of this compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound at 80°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.
-
-
Sample Analysis: Analyze the stressed samples at different time points (e.g., 0, 4, 8, 12, 24 hours) using a validated stability-indicating HPLC method.
-
Peak Identification: Use LC-MS/MS to identify the mass of the degradation products and elucidate their structures based on fragmentation patterns.[3]
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: Use a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. The gradient can be optimized to achieve good separation of all peaks.
-
Detection: Use a PDA detector to monitor the elution profile at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., 225 nm).[5]
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors leading to the degradation of this compound.
References
- 1. Anti-inflammatory effects of three withanolides isolated from Physalis angulata L. in LPS-activated RAW 264.7 cells through blocking NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability indicating studies on NMITLI 118RT+ (standardized extract of withania somnifera dunal) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmr.net.in [ijmr.net.in]
- 4. A Rapid and Sensitive LC−MS/MS Method for the Quantitation of Physalin A with Special Consideration to Chemical Stability in Rat Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public.pensoft.net [public.pensoft.net]
Technical Support Center: Overcoming Physalin C Resistance
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Physalin C. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to cancer cell line resistance to this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound's mechanism of action and the emergence of resistance.
Q1: What is the primary mechanism of action for this compound and related physalins?
A1: Physalins, including this compound, are steroidal compounds that primarily induce cancer cell death through apoptosis. They can activate several signaling pathways to achieve this. Key mechanisms include the activation of the MAPK (ERK1/2, JNK, and p38) pathways, which leads to an increase in reactive oxygen species (ROS), release of cytochrome c from mitochondria, and subsequent activation of caspases 3, 6, and 9.[1] Some physalins also inhibit the NF-κB pathway, which is critical for cell survival and proliferation, and can suppress the PI3K/Akt signaling pathway, further promoting apoptosis and autophagy.[2][3][4] Additionally, Physalins B and C have been shown to inhibit the ubiquitin/proteasome pathway, causing an accumulation of ubiquitinated proteins that triggers apoptosis.[5][6]
Q2: My cancer cell line has developed resistance to this compound. What are the likely molecular mechanisms?
A2: While specific data on this compound resistance is limited, resistance to natural anti-cancer compounds often involves one or more of the following mechanisms:
-
Activation of Pro-Survival Signaling: The PI3K/Akt pathway is a major driver of cell survival and is frequently hyperactivated in cancer.[7][8] Constitutive activation of this pathway can override the pro-apoptotic signals sent by this compound. Enforced Akt expression has been shown to reverse the cytotoxic effects of Physalin F in non-small cell lung cancer (NSCLC) cells.[2][9]
-
Alterations in Apoptotic Machinery: Cancer cells can acquire mutations in key apoptotic proteins. This can include the downregulation of pro-apoptotic proteins like BAX and BAK or the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1] Since physalins often converge on the mitochondrial pathway of apoptosis, alterations here can confer significant resistance.[3]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, preventing it from reaching its target at a sufficient concentration. This is a common mechanism of multi-drug resistance.
-
Target Modification: Although less common for pathway-targeting drugs, mutations in the direct molecular targets of this compound could reduce its binding affinity and efficacy.
Q3: Are there any known synergistic drug combinations to overcome this compound resistance?
A3: Combining therapeutic agents is a key strategy to enhance efficacy and overcome resistance.[10] Based on the known mechanisms of physalins and common resistance pathways, the following combinations are rational approaches:
-
PI3K/Akt Pathway Inhibitors: Since hyperactivation of the PI3K/Akt pathway is a common resistance mechanism, combining this compound with a PI3K or Akt inhibitor could re-sensitize resistant cells.[7][11] Physalin A's activity is linked to the inhibition of this pathway.[4]
-
JAK/STAT3 Pathway Inhibitors: Physalin A has been shown to suppress the JAK/STAT3 signaling pathway in NSCLC cells.[12][13] For cancers dependent on this pathway, combining this compound with other STAT3 inhibitors could produce a synergistic effect.
-
Standard Chemotherapeutics: Combining physalins with conventional chemotherapy drugs may allow for lower doses of each agent, potentially reducing toxicity while targeting different cellular processes to prevent resistance.[10]
Section 2: Troubleshooting Guides
This section provides structured guidance for common experimental issues.
Issue 1: Decreased Cytotoxicity or Increasing IC50 Value of this compound
Your cell line, which was previously sensitive to this compound, now requires a much higher concentration to achieve the same level of cell death.
Troubleshooting Workflow
Caption: Troubleshooting workflow for increased this compound resistance.
Issue 2: Inconsistent Apoptosis Induction
You observe variable or weak induction of apoptosis (e.g., inconsistent caspase-3 cleavage) after this compound treatment.
Possible Causes & Solutions:
-
Cell Culture Conditions: Ensure cells are healthy, sub-confluent, and free from contamination. Cellular stress can affect apoptotic signaling.
-
Compound Stability: Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the correct temperature. Degradation can lead to reduced efficacy.
-
Sub-optimal Concentration/Timing: Perform a detailed dose-response and time-course experiment to identify the optimal concentration and incubation time for inducing apoptosis in your specific cell line. Apoptosis is a dynamic process; key markers may only be visible within a specific time window.
-
Pathway Crosstalk: Other signaling pathways may be compensating for the effects of this compound. Consider analyzing multiple apoptosis-related proteins (e.g., PARP cleavage, Bcl-2 family members) to get a clearer picture.[2][3]
Section 3: Data Presentation
This section provides tables summarizing key quantitative data from relevant studies.
Table 1: Cytotoxicity of Physalins in Various Cancer Cell Lines
| Physalin Type | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Source |
| Physalin B | A375 | Melanoma | < 4.6 µg/mL | [14] |
| Physalin B | A2058 | Melanoma | < 4.6 µg/mL | [14] |
| Physalin F | CORL23 | Large Cell Lung Carcinoma | 0.4 - 1.92 | [5] |
| Physalin F | MCF-7 | Breast Cancer | 0.4 - 1.92 | [5] |
| Physalin F | A498 | Renal Carcinoma | Potent cytotoxicity noted | [3] |
| Physalin F | T-47D | Breast Carcinoma | 3.60 µg/mL* | [15] |
| Physalin F | HA22T | Hepatoma | Strongest action among tested | [16] |
*Note: Some sources report values in µg/mL. Conversion to µM requires the molecular weight of the specific physalin.
Section 4: Key Experimental Protocols
This section provides detailed methodologies for experiments crucial to investigating this compound resistance.
Protocol 1: Western Blot for Akt Phosphorylation
This protocol is used to determine if the PI3K/Akt survival pathway is hyperactivated in resistant cells.
Materials:
-
Sensitive and resistant cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-Akt (pan), Rabbit anti-phospho-Akt (Ser473)
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
ECL detection reagent
Procedure:
-
Protein Quantification: Determine the protein concentration of both sensitive and resistant cell lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt and phospho-Akt (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Apply ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Compare the ratio of phospho-Akt to total Akt between sensitive and resistant cell lines. An increased ratio in the resistant line indicates pathway hyperactivation.
Protocol 2: Rhodamine 123 Efflux Assay (for P-gp activity)
This flow cytometry-based assay measures the functional activity of drug efflux pumps like P-glycoprotein (P-gp).
Materials:
-
Sensitive and resistant cells
-
Rhodamine 123 (a fluorescent substrate for P-gp)
-
Verapamil or other known P-gp inhibitor (as a positive control)
-
Complete cell culture medium
-
FACS buffer (PBS + 1% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest sensitive and resistant cells and resuspend them in complete medium at a concentration of 1x10^6 cells/mL.
-
Treatment Groups: For each cell line, prepare three sets of tubes:
-
Unstained Control (cells only)
-
Rhodamine 123 only
-
Rhodamine 123 + P-gp inhibitor (e.g., 50 µM Verapamil)
-
-
Inhibitor Pre-incubation: Add the P-gp inhibitor to the designated tubes and incubate for 30 minutes at 37°C.
-
Dye Loading: Add Rhodamine 123 (final concentration ~0.5 µg/mL) to all tubes except the unstained control. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with ice-cold FACS buffer to remove extracellular dye.
-
Efflux Period: Resuspend the cells in fresh, pre-warmed complete medium and incubate for 1-2 hours at 37°C to allow for dye efflux.
-
Final Wash & Resuspension: Wash the cells once more with ice-cold FACS buffer and resuspend them in 500 µL of FACS buffer for analysis.
-
Flow Cytometry: Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) in the appropriate channel (e.g., FITC).
-
Analysis: Resistant cells with high P-gp activity will show low Rhodamine 123 fluorescence (dye is pumped out). In the presence of an inhibitor, fluorescence should increase, confirming P-gp-mediated efflux. Compare the MFI of resistant cells to sensitive cells.
Section 5: Signaling Pathways and Workflows
This section provides diagrams to visualize key concepts related to this compound's action and resistance.
Caption: Key signaling pathways affected by physalins and potential resistance mechanisms.
Disclaimer: This guide is intended for informational purposes for research professionals. All laboratory work should be conducted following established safety protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Physalin F induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 7. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physalin F Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Physalin A exerts anti-tumor activity in non-small cell lung cancer cell lines by suppressing JAK/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physalin B from Physalis angulata triggers the NOXA-related apoptosis pathway of human melanoma A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antitumor agent, physalin F from Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining purification protocols to increase Physalin C purity
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and protocols to refine the purification of Physalin C, a natural product isolated from plants of the Physalis genus.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction, purification, and analysis of this compound.
Q1: Why is my final this compound purity low, and what steps can I take to improve it?
A: Low purity is often due to co-extraction of other compounds. The key is a multi-step purification strategy that leverages the differing physicochemical properties of this compound and impurities.
-
Initial Impurity Removal: Crude extracts often contain highly polar impurities such as proteins, tannins, and starch. A common and effective method to remove these is alcohol precipitation . After an initial aqueous extraction, adding ethanol (B145695) to the concentrated extract (e.g., to a final concentration of 75%) causes these impurities to precipitate, after which they can be removed by filtration.[2]
-
Chromatographic Purification: A single chromatographic step is often insufficient.
-
Macroporous Resin Chromatography: This is an effective technique for enriching total physalins. By using a stepwise gradient of ethanol in water (e.g., 20% to 95%), fractions can be selectively eluted. The 40%-70% ethanol elution range is often where total physalins are collected, achieving purities of over 84%.[2]
-
Silica (B1680970) Gel Chromatography: For further separation of specific physalins like this compound, silica gel column chromatography is used. A gradient of ethyl acetate (B1210297) in a non-polar solvent like hexane (B92381) can effectively separate physalins based on polarity.[3]
-
-
Advanced Clean-up: For analytical-scale purification or removal of stubborn impurities, the QuEChERS method (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be adapted. This involves a salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (d-SPE) using sorbents like Primary Secondary Amine (PSA) to remove polar interferences and Graphitized Carbon Black (GCB) to remove pigments.[4]
Q2: I'm observing co-eluting peaks with my this compound during HPLC analysis. What are they and how can I resolve them?
A: The Physalis genus contains numerous structurally similar physalins (e.g., Physalin A, B, D, G) which can be difficult to separate.[5][6]
-
Identification: Hyphenated techniques like High-Performance Thin-Layer Chromatography-Mass Spectrometry (HPTLC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are invaluable for identifying these related compounds.[5] Different physalins often produce characteristic fragment ions that can aid in their identification.[2]
-
Resolution:
-
Optimize HPLC Conditions: Methodical optimization of your HPLC method is critical. Experiment with different mobile phase compositions (e.g., acetonitrile (B52724)/methanol/water gradients), different C18 columns, and additives like formic or phosphoric acid to improve peak resolution.[4][7]
-
Alternative Chromatography: HPTLC offers an alternative selectivity compared to HPLC and has been shown to successfully separate physalin isomers and impurities.
-
Q3: My final yield of this compound is very low. What are the critical steps for maximizing recovery?
A: Low yield can result from incomplete extraction, degradation, or losses during purification steps.
-
Efficient Extraction: The choice of extraction solvent and method is crucial. Methanol has been shown to have the highest extraction efficiency for physalins compared to ethanol, acetone, chloroform, or ethyl acetate.[4] Techniques like heating reflux or ultrasonication can improve extraction efficiency from the plant matrix.[2][4] Optimizing the solid-to-liquid ratio (e.g., 1:10 g/mL) can also significantly enhance yield.[4]
-
Minimize Transfer Steps: Each transfer of the product (e.g., between flasks, during filtration) can lead to material loss. Streamline your workflow where possible.[3]
-
Monitor Fractions: During column chromatography, it is essential to analyze all collected fractions (e.g., by TLC or HPLC) to ensure you are not discarding fractions that contain your target compound. Physalins may elute over a broader range than expected.
Q4: How can I confirm the purity and identity of my final this compound product?
A: A combination of analytical techniques is recommended for unambiguous identification and purity assessment.
-
Chromatographic Purity: Use a validated HPLC-UV or UPLC method to assess purity. Purity is typically calculated using the peak area normalization method.[2] The detection wavelength for physalins is often set around 220-225 nm.[4][7]
-
Structural Confirmation: Mass Spectrometry (MS) provides molecular weight information, while tandem MS (MS/MS) reveals structural fragments, which can be compared to standards or literature data.[5] For complete structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is the gold standard.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from various physalin purification and analysis protocols.
Table 1: Comparison of Physalin Purity from Different Protocols
| Purification Method | Starting Material | Achieved Purity | Reference |
|---|---|---|---|
| Heating Reflux, Alcohol Precipitation, Macroporous Resin Chromatography | Physalis plants | 84.3% - 85.2% (Total Physalins) | [2] |
| QuEChERS with d-SPE (PSA and GCB) | Physalis angulata leaves | High (impurity peak significantly reduced) | [4] |
| Column Chromatography (Silica Gel) | Physalis angulata roots | Isolated pure compounds (e.g., Physalin B) |[3] |
Table 2: Physalin Content in Different Parts of Physalis alkekengi
| Plant Part | Developmental Stage | Physalin D Content (% dry weight) | Reference |
|---|---|---|---|
| Calyx | Immature | 0.7880% | [6] |
| Calyx | Mature | 0.2028% | [6] |
| Fruit | Immature | 0.0992% | [6] |
| Fruit | Mature | 0.0259% |[6] |
Table 3: Recovery Rates of Analytical & Purification Methods
| Method | Analyte(s) | Recovery Rate | Reference |
|---|---|---|---|
| HPLC-UV | Luteoloside, Luteolin, Physalin A, O, P | 97.59% - 101.04% | [7] |
| QuEChERS & HPLC-PDA | Physalin B and D | 94.21% - 105.93% |[4] |
Detailed Experimental Protocols
Protocol 1: Extraction and Macroporous Resin Purification [2]
This protocol is suitable for enriching total physalins from the plant material.
-
Extraction:
-
Take 1 kg of crushed, dried Physalis plant material.
-
Add 15 times the volume of water and perform a heating reflux extraction for 2 hours. Repeat the extraction twice.
-
Combine the aqueous extracts and concentrate under reduced pressure.
-
-
Alcohol Precipitation:
-
To the concentrated extract, add ethanol while stirring to reach a final ethanol concentration of 75%.
-
Allow the precipitation to complete, then perform vacuum filtration to remove the precipitated solids (proteins, starches, etc.).
-
-
Macroporous Resin Chromatography:
-
Concentrate the filtrate under reduced pressure to remove all ethanol.
-
Load the remaining aqueous solution onto a D101 macroporous resin column.
-
Wash the column with water to remove highly polar impurities.
-
Elute the column with a stepwise gradient of aqueous ethanol (e.g., 20%, 30%, 40%, 50%, 60%, 70%, 80%, 95%).
-
Collect the fractions eluted with 40%-70% ethanol.
-
Evaporate the solvent from the collected fractions under reduced pressure to obtain the total physalin enriched extract.
-
Protocol 2: QuEChERS Method for Sample Clean-up [4]
This protocol is ideal for preparing samples for highly sensitive HPLC or LC-MS analysis.
-
Extraction:
-
Weigh approximately 0.5 g of pulverized leaf sample into a 15 mL centrifuge tube.
-
Add 5 mL of methanol, sonicate for 15 minutes, and centrifuge at 5000 rpm for 5 minutes.
-
Decant the supernatant. Repeat the extraction on the pellet and combine the supernatants.
-
-
Salting Out:
-
To the combined extract, add 1.2 g of anhydrous MgSO₄ and 0.3 g of NaCl.
-
Shake vigorously for 1 minute and centrifuge at 5000 rpm for 3 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE):
-
Transfer the upper acetonitrile layer to a new tube containing 50 mg of PSA and 7.5 mg of GCB.
-
Shake well and centrifuge at 5000 rpm for 3 minutes.
-
Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.
-
Protocol 3: HPLC Method for Purity Analysis [7]
-
System: An HPLC system with a UV detector and a C18 analytical column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: 0.2% aqueous phosphoric acid
-
-
Gradient Elution:
-
0-13 min: 20% to 23% A
-
13-37 min: 23% to 31% A
-
Follow with a re-equilibration step at initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm (for physalins).
-
Injection Volume: 20 µL.
Visualized Workflows and Logic Diagrams
The following diagrams illustrate the purification workflow and a troubleshooting decision process.
Caption: General workflow for the extraction and multi-step purification of this compound.
Caption: Troubleshooting logic diagram for addressing low this compound purity.
References
- 1. This compound | CAS:27503-33-9 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. CN103288846A - Method for extracting and purifying total physalin from physalis plants - Google Patents [patents.google.com]
- 3. US20050101519A1 - Process for isolating physalins from plants and pharmaceutical compositions containing physalins - Google Patents [patents.google.com]
- 4. public.pensoft.net [public.pensoft.net]
- 5. Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academicjournals.org [academicjournals.org]
Technical Support Center: Managing Physalin C Precipitation in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Physalin C precipitation in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a steroidal lactone with limited solubility in water.[1] It is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), acetone, chloroform, and ethyl acetate.[2] Due to its hydrophobic nature, direct dissolution in aqueous buffers will likely result in precipitation.
Q2: Why does my this compound precipitate when I add it to my cell culture medium or buffer?
A2: This phenomenon, often called "crashing out," occurs when a concentrated stock solution of a hydrophobic compound like this compound in an organic solvent is rapidly diluted into an aqueous buffer. The organic solvent disperses, and the poorly water-soluble compound precipitates out of the solution.
Q3: What is the recommended solvent for making a this compound stock solution?
A3: High-purity, anhydrous DMSO is the most commonly used and recommended solvent for preparing a high-concentration stock solution of this compound for in vitro experiments.
Q4: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% (v/v). However, the tolerance can be cell-line dependent. It is advisable to perform a vehicle control experiment to determine the optimal DMSO concentration for your specific cells.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in an organic solvent like DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can promote precipitation.[2]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
Problem: A precipitate forms immediately after adding the this compound stock solution to the aqueous buffer or cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific buffer system. |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of aqueous buffer causes rapid solvent exchange and precipitation. | Perform a serial dilution. First, create an intermediate dilution of the stock solution in a smaller volume of the buffer, then add this to the final volume. Add the stock solution dropwise while gently vortexing or stirring the buffer. |
| Low Temperature of Buffer | The solubility of many compounds, including physalins, can decrease at lower temperatures. | Always use pre-warmed (e.g., 37°C) buffer or cell culture medium for dilutions. |
| Inappropriate Buffer Composition | High salt concentrations ("salting out") or an unfavorable pH can reduce the solubility of hydrophobic compounds. | If experimentally feasible, try a buffer with a lower salt concentration. Assess the impact of slight pH adjustments on solubility, ensuring it remains within the physiological range suitable for your experiment. |
Issue 2: Precipitation Over Time (Delayed Precipitation)
Problem: The this compound solution is initially clear but a precipitate forms after a period of incubation or storage.
| Potential Cause | Explanation | Recommended Solution |
| Metastable Solution | The initial concentration is above the thermodynamic solubility limit, creating a supersaturated, unstable solution. | Lower the final working concentration of this compound. Consider using solubilizing agents if a higher concentration is necessary. |
| Temperature Fluctuations | Changes in temperature during the experiment (e.g., moving from a warm incubator to a cooler microscope stage) can cause the compound to precipitate. | Maintain a constant temperature throughout the experiment as much as possible. |
| pH Shift in Culture Medium | Cellular metabolism can alter the pH of the cell culture medium over time, potentially affecting the solubility of this compound. | Monitor the pH of your culture medium, especially in long-term experiments. Consider more frequent media changes. |
| Evaporation | Evaporation of the solvent from the culture vessel can increase the concentration of this compound, leading to precipitation. | Use appropriate measures to minimize evaporation, such as humidified incubators and sealed culture plates. |
| Compound Instability | This compound may degrade over time in the aqueous buffer, and the degradation products could be less soluble. | Prepare fresh working solutions of this compound for each experiment and avoid long-term storage of diluted aqueous solutions. |
Data Presentation: Solubility of Physalins
While specific quantitative solubility data for this compound in various aqueous buffers is not extensively available in the literature, the following table provides solubility information for the closely related Physalin F, which can serve as a useful reference. Researchers are encouraged to determine the specific solubility of this compound in their experimental systems.
| Compound | Solvent System | Solubility | Reference |
| Physalin F | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.11 mg/mL (≥ 2.11 mM) | [3] |
| Physalin F | 10% DMSO, 90% Corn Oil | ≥ 1 mg/mL (≥ 1.90 mM) | [3] |
| This compound | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble | [2] |
| This compound | Water | Limited solubility | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh a precise amount of this compound powder (e.g., 5.11 mg for 1 mL of a 10 mM solution, based on a molecular weight of 510.53 g/mol ).
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mix: Vortex the solution vigorously for 2-3 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no particulates are present.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solutions in Aqueous Buffer
This protocol outlines the preparation of final working solutions from the concentrated stock.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium (pre-warmed to the experimental temperature)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended):
-
Prepare an intermediate dilution by adding a small volume of the stock solution to the pre-warmed buffer. For example, add 10 µL of the 10 mM stock to 990 µL of buffer to create a 100 µM intermediate solution.
-
Gently vortex the intermediate solution.
-
Use the intermediate solution to prepare your final working concentrations. For example, add 100 µL of the 100 µM solution to 900 µL of buffer to obtain a final concentration of 10 µM.
-
-
Direct Dilution (for lower concentrations):
-
For very low final concentrations, a direct dilution may be performed. Add the stock solution dropwise to the pre-warmed buffer while continuously vortexing or stirring.
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment.
-
Use Immediately: It is recommended to use the freshly prepared working solutions immediately to minimize the risk of precipitation and degradation.
Mandatory Visualizations
Experimental Workflow for Preparing this compound Solutions
Caption: Workflow for preparing this compound stock and working solutions.
Logical Flow for Troubleshooting Precipitation
Caption: A logical troubleshooting guide for this compound precipitation.
Simplified Signaling Pathway of Physalin-Mediated NF-κB Inhibition
References
Best practices for handling and storing pure Physalin C
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing pure Physalin C, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a naturally occurring steroidal lactone derived from plants of the Physalis genus. It is known for a range of potential pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities. Its mechanism of action often involves the modulation of immune responses and the inhibition of tumor cell proliferation.[1]
Q2: What are the recommended storage conditions for pure this compound?
To ensure the stability and integrity of pure this compound, it is crucial to adhere to the following storage guidelines. These recommendations are summarized in the table below.
Q3: In which solvents is this compound soluble?
This compound is a lipophilic compound with good solubility in several organic solvents but limited solubility in water.[1] For experimental purposes, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for creating high-concentration stock solutions.
Q4: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in an organic solvent such as DMSO. For guidance on achieving higher solubility, you can warm the tube to 37°C and use an ultrasonic bath for a short period. Stock solutions can generally be stored at -20°C or -80°C for several months. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Considerations |
| Powder | -20°C | Up to 3 years | Store in a desiccated environment. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Recommended for long-term solution storage. Avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for short-term solution storage.[2] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| DMSO | Soluble |
| Acetone | Soluble |
| Water | Limited solubility |
Experimental Protocols
Detailed Methodology: Cytotoxicity Assay using MTT
This protocol outlines the steps for determining the cytotoxic effects of this compound on cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][3][4]
Materials:
-
Pure this compound
-
Anhydrous DMSO
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Formazan (B1609692) solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is above 90%.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
On the day of treatment, prepare serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100-150 µL of the formazan solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[3]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
Troubleshooting Guides
Issue 1: this compound powder is difficult to dissolve.
-
Possible Cause: The compound may have absorbed moisture or the solvent quality may be poor.
-
Troubleshooting Steps:
Issue 2: Precipitate forms in the stock solution upon storage at -20°C or -80°C.
-
Possible Cause: The concentration of this compound may be too high for the solvent at low temperatures, or the solution may have undergone freeze-thaw cycles.
-
Troubleshooting Steps:
-
Before use, allow the vial to warm to room temperature for at least an hour before opening.[5]
-
If a precipitate is visible, gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves.
-
Prepare smaller, single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
-
Issue 3: Precipitation occurs when diluting the DMSO stock solution into aqueous cell culture medium.
-
Possible Cause: The high concentration of the lipophilic this compound in the DMSO stock is not maintained when rapidly diluted into the aqueous medium.
-
Troubleshooting Steps:
-
Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Add the stock solution to the medium drop-wise while gently vortexing or swirling the tube to ensure rapid and even dispersion.
-
Ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced toxicity and to maintain the solubility of this compound. If higher concentrations of this compound are needed, a preliminary solubility test in your specific cell culture medium is recommended.
-
Issue 4: Inconsistent or lower-than-expected biological activity in experiments.
-
Possible Cause: Degradation of this compound in the stock solution due to improper storage or handling.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution from a new vial of this compound powder.
-
Always use freshly prepared dilutions for your experiments.
-
If a stock solution is used over an extended period, its integrity should be periodically checked using analytical methods such as HPLC.
-
Mandatory Visualizations
Caption: Experimental workflow for a this compound cytotoxicity assay.
Caption: this compound's inhibition of the NF-κB signaling pathway.
References
Technical Support Center: Optimizing Physalin C Treatment for Apoptosis Induction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Physalin C treatment time for a robust apoptotic response.
Troubleshooting Guides
Problem 1: Low or no apoptotic cells detected after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Treatment Time | The kinetics of apoptosis can vary significantly between cell lines. Perform a time-course experiment to identify the optimal treatment duration. Start with a broad range (e.g., 6, 12, 24, 48 hours) and then narrow down the window based on initial results. Early markers like Annexin V positivity can sometimes be detected within a few hours, while late-stage events like DNA fragmentation may require longer incubation. |
| Inappropriate this compound Concentration | The apoptotic effect of this compound is dose-dependent. A concentration that is too low may not induce apoptosis, while a concentration that is too high may lead to necrosis. Perform a dose-response experiment (e.g., 1, 5, 10, 25, 50 µM) at a fixed time point (e.g., 24 hours) to determine the optimal concentration for your specific cell line. |
| Cell Line Resistance | Different cancer cell lines exhibit varying sensitivities to this compound. Consider the expression levels of apoptosis-related proteins (e.g., Bcl-2 family members) in your cell line. If resistance is suspected, you may need to try a higher concentration of this compound or consider combination treatments. |
| Incorrect Assay Timing | Different apoptotic events occur at different times. Ensure your assay is timed to detect the specific stage of apoptosis you are investigating. For example, caspase activation is an earlier event than DNA fragmentation. |
Problem 2: High percentage of necrotic cells observed.
| Possible Cause | Suggested Solution |
| This compound Concentration is Too High | High concentrations of cytotoxic agents can induce necrosis instead of apoptosis. Reduce the concentration of this compound used in your experiment. Refer to your dose-response curve to select a concentration that induces apoptosis with minimal necrosis. |
| Prolonged Treatment Duration | Extended exposure to a cytotoxic agent can lead to secondary necrosis, where late apoptotic cells lose membrane integrity. Shorten the treatment duration. A time-course experiment will help identify when the peak apoptotic population occurs before significant secondary necrosis. |
| Cell Handling | Rough handling of cells during harvesting or staining can damage cell membranes, leading to false-positive necrotic staining. Handle cells gently, and use appropriate centrifuge speeds. |
Frequently Asked Questions (FAQs)
Q1: What is the general timeframe to observe apoptosis after this compound treatment?
A1: The timeframe for observing apoptosis is cell-type dependent. However, a general timeline for key apoptotic events is as follows:
| Apoptotic Event | Typical Timeframe |
| Early Apoptosis (Annexin V positive, PI negative) | 6 - 12 hours |
| Caspase-3 Activation | 9 - 24 hours |
| Late Apoptosis (Annexin V positive, PI positive) | 12 - 48 hours |
| DNA Fragmentation | 24 - 48 hours |
It is crucial to perform a time-course experiment for your specific cell line to determine the optimal treatment duration.
Q2: How does this compound induce apoptosis?
A2: this compound induces apoptosis through multiple signaling pathways. It can activate the MAPK (ERK1/2, JNK, p38) and p53 pathways, leading to the generation of reactive oxygen species (ROS).[1] This triggers the mitochondrial apoptotic pathway, involving the release of cytochrome c and the activation of caspases, including caspase-3, -6, and -9.[1] this compound can also suppress the pro-survival NF-κB pathway.
Q3: Which assays are recommended to confirm apoptosis induced by this compound?
A3: A combination of assays is recommended to confirm apoptosis and to assess different stages of the process:
-
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Colorimetric or fluorometric assays to measure the activity of key executioner caspases like caspase-3.
-
Western Blotting: To detect the cleavage of PARP and caspase-3, and to analyze the expression levels of pro- and anti-apoptotic proteins like Bax and Bcl-2.
-
Hoechst 33342 Staining: To visualize nuclear condensation and fragmentation, which are hallmarks of apoptosis.
Experimental Protocols
Annexin V/PI Staining Protocol for Flow Cytometry
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentration and for various time points.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
-
Staining:
-
Adjust the cell density to 1 x 10^6 cells/mL in 1X Binding Buffer.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls for setting up compensation and gates.
-
Caspase-3 Colorimetric Assay Protocol
-
Cell Lysate Preparation:
-
Seed and treat cells as described for the Annexin V/PI assay.
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in chilled Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
-
Assay Procedure:
-
Determine the protein concentration of the cell lysate.
-
To a 96-well plate, add 50 µg of protein lysate per well and adjust the volume to 50 µL with Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.
-
Add 5 µL of the DEVD-pNA substrate (4 mM stock).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
-
Western Blot Protocol for Apoptosis-Related Proteins
-
Protein Extraction and Quantification:
-
Prepare cell lysates as described for the caspase assay.
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and PARP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
-
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Workflow for optimizing this compound treatment time.
References
Technical Support Center: Enhancing Physalin C Bioavailability for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the bioavailability of Physalin C in animal studies. Given the limited direct research on this compound formulations, this guide incorporates data and methodologies from studies on structurally similar physalins, such as Physalin A, B, and D, to provide actionable insights.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound?
A1: The primary challenge is the low aqueous solubility of this compound, a characteristic common to many physalins.[1] This poor solubility limits its dissolution in gastrointestinal fluids, which is a critical step for absorption. Additionally, like other physalins, it is presumed to undergo rapid metabolism and elimination, further reducing its systemic exposure.[2]
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
A2: Based on established pharmaceutical techniques for poorly soluble compounds, the most promising strategies include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating this compound within cyclodextrin molecules can increase its solubility in water.[3][4][5][6]
-
Nanoformulations (e.g., Liposomes, Nanoparticles): Reducing the particle size to the nanometer range increases the surface area for dissolution. Encapsulation within lipid-based carriers like liposomes can also protect the compound from degradation and improve absorption.[7][8][9]
Q3: Are there any stability concerns for this compound during in vivo studies?
A3: Yes. Studies on Physalin A have shown that it is unstable in neutral to alkaline pH conditions and at higher temperatures.[2] It is more stable in an acidic environment (pH 1.5).[2] Therefore, it is crucial to handle plasma samples at low temperatures (e.g., 4°C) and consider acidification to prevent degradation during sample processing and analysis.[2][10]
Q4: What analytical methods are suitable for quantifying this compound in plasma?
A4: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for quantifying physalins in biological matrices.[2][10] An LC-MS/MS method developed for Physalin A demonstrated good linearity and a low limit of quantification, which would likely be adaptable for this compound.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or undetectable plasma concentrations of this compound after oral administration. | 1. Poor dissolution due to low aqueous solubility. 2. Rapid metabolism (first-pass effect). 3. Degradation of the compound in the gastrointestinal tract or during sample processing. | 1. Employ a bioavailability enhancement strategy such as solid dispersion, cyclodextrin complexation, or nanoformulation. 2. Consider co-administration with a metabolic inhibitor if the metabolic pathways are known. 3. Ensure proper handling of biological samples: collect blood on ice, process plasma at 4°C, and consider acidifying plasma samples to pH 1.5 to improve stability.[2] |
| High variability in pharmacokinetic data between individual animals. | 1. Inconsistent formulation preparation. 2. Variations in gavage technique. 3. Physiological differences between animals (e.g., food intake, gut microbiome). | 1. Ensure the formulation is homogenous and the dose is accurately prepared for each animal. 2. Standardize the gavage procedure, including the volume and speed of administration. 3. Fast animals overnight before dosing to minimize the effect of food on absorption. Acclimatize animals properly before the experiment. |
| Precipitation of this compound in the formulation before or during administration. | The concentration of this compound exceeds its solubility in the chosen vehicle. | 1. Reduce the concentration of this compound in the formulation. 2. Use a co-solvent system to improve solubility. 3. Prepare a suspension with a suitable suspending agent to ensure uniform dosing. 4. Utilize a solubilization technique like cyclodextrin complexation. |
Experimental Protocols
Preparation of a this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Rationale: To improve the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix in an amorphous state.
-
Materials: this compound, a hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®), a suitable solvent (e.g., methanol, ethanol, or a mixture).
-
Procedure:
-
Dissolve this compound and the chosen polymer in the solvent at a specific ratio (e.g., 1:4 drug-to-polymer weight ratio).
-
Stir the solution until a clear solution is formed.
-
Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid film under vacuum for at least 24 hours to remove residual solvent.
-
Grind the dried solid dispersion into a fine powder and sieve to ensure uniform particle size.
-
Store the ASD in a desiccator to prevent moisture absorption.
-
Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Rationale: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.[3][4][5][6]
-
Materials: this compound, a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD), distilled water, ethanol.
-
Procedure (Kneading Method):
-
Prepare a paste of the cyclodextrin with a small amount of a water-ethanol mixture.
-
Add this compound to the paste and knead for a specified time (e.g., 60 minutes).
-
Dry the resulting product in an oven at a controlled temperature (e.g., 50°C).
-
Pulverize the dried complex and pass it through a sieve.
-
Store in a desiccator.
-
Pharmacokinetic Study in Rats (Adapted from Physalin A studies)[2]
-
Animals: Male Sprague-Dawley rats.
-
Formulation Administration:
-
Suspend the prepared this compound formulation (e.g., solid dispersion) in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) in water.
-
Administer a single oral dose via gavage.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Immediately place the blood samples on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and immediately precipitate the proteins with acetonitrile (B52724) (containing an internal standard).
-
Adjust the pH of the supernatant to 1.5 with formic acid to enhance the stability of the analyte.[2]
-
Store the processed plasma samples at -80°C until analysis.
-
-
LC-MS/MS Analysis:
Data Presentation
Table 1: Pharmacokinetic Parameters of Various Physalins in Rats (for comparative purposes)
| Physalin | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) | Reference |
| Physalin A | 8 | 13.9 ± 4.5 | ~0.15-0.5 | 13.9 ± 4.5 | 0.67 ± 0.12 | [2] |
| Physalin A | 16 | 31.9 ± 12.3 | ~0.15-0.5 | 31.9 ± 12.3 | 0.89 ± 0.35 | [2] |
| Physalin A | 32 | 70.3 ± 27.6 | ~0.15-0.5 | 70.3 ± 27.6 | 1.60 ± 0.53 | [2] |
Note: This data is for Physalin A and is intended to provide a general idea of the pharmacokinetic profile of physalins. The actual values for this compound may differ.
Visualizations
Caption: Workflow for improving and evaluating the bioavailability of this compound.
Caption: Key challenges and strategies for enhancing this compound bioavailability.
Caption: General anti-inflammatory signaling pathway modulated by physalins.
References
- 1. CAS 27503-33-9: this compound | CymitQuimica [cymitquimica.com]
- 2. A Rapid and Sensitive LC−MS/MS Method for the Quantitation of Physalin A with Special Consideration to Chemical Stability in Rat Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A Rapid and Sensitive LC-MS/MS Method for the Quantitation of Physalin A with Special Consideration to Chemical Stability in Rat Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with Physalin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with different batches of Physalin C.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the IC50 values of this compound in our cell viability assays. What are the potential causes?
A1: Batch-to-batch variability in the biological activity of natural products like this compound is a common challenge.[1] The primary causes can be categorized as follows:
-
Variations in Purity and Impurity Profiles: The purity of this compound can differ between batches. Even minor variations in the types and quantities of impurities can significantly alter the observed biological effects.[2][3] Common impurities may include other structurally related physalins, which might have their own biological activities.[4]
-
Compound Stability and Degradation: this compound, like many natural products, can be susceptible to degradation if not stored or handled properly.[3] Factors such as temperature, pH, and light exposure can affect its stability.[5] For instance, Physalin A has been shown to be more stable in acidic conditions and degrades more rapidly at higher pH and temperatures.[5]
-
Inconsistent Experimental Conditions: Variability can also be introduced by the experimental setup itself. This includes inconsistencies in cell seeding density, cell passage number, reagent quality, and incubation times.[6]
-
Solubility Issues: this compound has limited solubility in aqueous media.[7] Inconsistent solubilization between experiments can lead to variations in the effective concentration of the compound in your assays.[8]
Q2: How can we verify the quality and consistency of a new batch of this compound?
A2: It is crucial to perform in-house quality control (QC) on each new batch of this compound. The following analytical methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing the purity of your this compound batch.[9][10] It allows for the quantification of the main compound and the detection of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, enabling the confirmation of the molecular weight of this compound and the identification of impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of the compound, confirming its identity and providing insights into its purity.[4]
We recommend requesting a Certificate of Analysis (CoA) from your supplier for each batch. This document should provide information on the purity, identity, and any analytical methods used for QC.[11][12]
Q3: Our this compound solution appears to precipitate when added to our cell culture medium. How can we address this?
A3: Precipitation indicates poor solubility of this compound in your aqueous assay buffer.[2] this compound is soluble in organic solvents like DMSO, acetone, and chloroform.[13][14] Here are some steps to address this issue:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2]
-
Prepare Fresh Working Solutions: Prepare fresh dilutions of your this compound stock in your assay medium for each experiment.
-
Gentle Warming and Sonication: Gentle warming of the solution or brief sonication can sometimes aid in dissolution. However, be cautious as excessive heat can degrade the compound.[2]
-
Visual Inspection: Always visually inspect your final working solutions for any signs of precipitation before adding them to your cells.
Q4: We suspect our this compound may be degrading during our experiments. How can we assess its stability?
A4: To assess the stability of this compound in your experimental conditions, you can perform a time-course experiment.[2]
-
Methodology: Prepare a solution of this compound in your cell culture medium at the final working concentration. Incubate this solution under the same conditions as your actual experiment (e.g., 37°C, 5% CO2). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution and analyze the concentration of intact this compound using a validated HPLC method.
-
Data Analysis: Plot the percentage of remaining this compound against time to determine its stability profile under your specific assay conditions.[2]
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
This guide focuses on troubleshooting variability in cell-based assays, such as cell viability or proliferation assays.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use a calibrated pipette for accurate cell dispensing.[6] |
| Edge Effects | Avoid using the outer wells of the microplate, or fill them with sterile media or PBS to maintain humidity. |
| Reagent Variability | Use reagents from the same lot for the duration of an experiment. Prepare fresh reagents as needed. |
| Instrument Calibration | Ensure that all equipment, such as pipettes and plate readers, are properly calibrated and maintained. |
| High Well-to-Well Variability | Review pipetting technique for consistency. Ensure complete mixing of reagents.[6] |
Issue 2: Batch-to-Batch Variability of this compound
This guide provides steps to identify and mitigate issues arising from different batches of this compound.
| Troubleshooting Step | Detailed Action |
| 1. Review Certificate of Analysis (CoA) | Compare the CoAs from different batches. Look for variations in purity, impurity profiles, and the analytical methods used. |
| 2. Perform In-House QC | Analyze each new batch using HPLC to confirm purity. If possible, use LC-MS to verify the molecular weight and identify any major impurities. |
| 3. Standardize Solubilization Protocol | Develop and adhere to a strict, documented protocol for preparing this compound stock and working solutions. |
| 4. Conduct a Pilot Experiment | Before starting a large-scale experiment with a new batch, perform a small pilot study to confirm its activity and determine the optimal concentration range. |
| 5. Contact the Supplier | If you observe significant and persistent discrepancies between batches, contact your supplier to report the issue and request further information or a replacement batch. |
Data Presentation
Table 1: Example of Physalin D Content Variation in Physalis alkekengi
This table illustrates the natural variability of physalin content based on the plant part and maturity, which can contribute to batch-to-batch inconsistencies in the final purified product.
| Plant Material | Physalin D Content (% w/w) ± SD |
| Immature Calyx | 0.7880 ± 0.0612 |
| Mature Calyx | 0.2028 ± 0.016 |
| Immature Fruits | 0.0992 ± 0.0083 |
| Mature Fruits | 0.0259 ± 0.0021 |
Data adapted from a study on the quantitative analysis of Physalin D in Physalis alkekengi L.[15]
Experimental Protocols
Protocol: Quality Control of this compound Batches by HPLC
Objective: To assess the purity of different batches of this compound.
Materials:
-
This compound (from different batches)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Phosphoric acid
-
Agilent C18 analytical column (150 x 4.6 mm, 5 µm) or equivalent[10]
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of (A) acetonitrile and (B) 0.2% aqueous phosphoric acid (v/v).[10]
-
Standard Solution Preparation: Prepare a stock solution of a reference standard of this compound in methanol (B129727). Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 10 to 120 µg/mL).[10]
-
Sample Preparation: Accurately weigh and dissolve a sample of each this compound batch in methanol to a known concentration. Filter the solutions through a 0.45 µm membrane filter before injection.[10]
-
HPLC Conditions:
-
Column: Agilent C18 (150 x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm[10]
-
Injection Volume: 20 µl
-
Gradient Elution: A suitable gradient of mobile phases A and B to achieve good separation.
-
-
Data Analysis:
-
Run the standard solutions to generate a calibration curve.
-
Inject the samples from each batch.
-
Calculate the purity of each batch by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
-
Protocol: MTT Cell Viability Assay with this compound
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest (e.g., MCF-7, HepG2)[16]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]
-
DMSO or other suitable solubilization buffer[17]
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[17]
-
Treatment with this compound:
-
Prepare serial dilutions of this compound from the stock solution in serum-free medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan (B1609692) Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[17]
Mandatory Visualization
Signaling Pathways Modulated by Physalins
Physalins have been reported to modulate several key signaling pathways involved in inflammation and cancer.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Physalin A inhibits the JAK/STAT signaling pathway.
References
- 1. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Quantitative and transformation product analysis of major active physalins from Physalis alkekengi var. franchetii (Chinese lantern) using ultraperformance liquid chromatography with electrospray ionisation tandem mass spectrometry and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. researchgate.net [researchgate.net]
- 5. A Rapid and Sensitive LC−MS/MS Method for the Quantitation of Physalin A with Special Consideration to Chemical Stability in Rat Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 7. shutterstock.com [shutterstock.com]
- 8. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 9. public.pensoft.net [public.pensoft.net]
- 10. academicjournals.org [academicjournals.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. cdn.who.int [cdn.who.int]
- 13. researchgate.net [researchgate.net]
- 14. Contribution of Cage-Shaped Structure of Physalins to Their Mode of Action in Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimization of Fixation Protocols for Tissues Treated with Physalin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fixation protocols for tissues treated with Physalin C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it affect my tissue samples?
A1: this compound is a seco-steroid compound belonging to the withanolide class, known for its anti-inflammatory, immunomodulatory, and cytotoxic properties.[1] It can influence various signaling pathways, potentially leading to changes in cell morphology, protein expression, and tissue integrity. These effects may necessitate adjustments to standard tissue fixation protocols to ensure optimal preservation for histological analysis.
Q2: Are there any known direct interactions between this compound and common fixatives like formalin?
A2: Currently, there is no specific literature detailing the direct chemical interactions between this compound and aldehyde-based fixatives. However, given its complex steroidal structure, it is plausible that it could influence the cross-linking efficiency of fixatives or alter the antigenicity of certain proteins. Therefore, empirical optimization of fixation protocols is highly recommended.
Q3: Can I use standard fixation protocols for tissues treated with this compound?
A3: Standard protocols, such as those using 10% neutral buffered formalin (NBF), can be a good starting point.[2][3][4] However, due to the biological effects of this compound, you may encounter issues such as suboptimal morphology or altered immunostaining. It is crucial to evaluate the results carefully and be prepared to modify the protocol.
Q4: How does the duration of this compound treatment affect tissue fixation?
A4: The duration and concentration of this compound treatment may correlate with the extent of its biological effects on the tissue. Longer exposure or higher doses might lead to more significant changes in cellular structure and protein expression, potentially requiring shorter fixation times to avoid over-fixation and antigen masking.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor Tissue Morphology (e.g., cell shrinkage, distorted architecture) | Under-fixation: The fixative did not sufficiently penetrate the tissue or the fixation time was too short. This can be exacerbated if this compound treatment has made the tissue more fragile.[5] | - Ensure the tissue sample is no thicker than 3-5 mm to allow for adequate fixative penetration.[4]- Increase the fixation time in increments (e.g., from 18 hours to 24 hours).- Consider perfusion fixation for whole organs to ensure rapid and uniform fixation.[6] |
| Over-fixation: Excessive cross-linking of proteins by the fixative, leading to tissue hardening and brittleness.[5] | - Reduce the fixation time. For tissues treated with high concentrations of this compound, a shorter fixation time (e.g., 12-18 hours) may be optimal.- Consider a less harsh fixative, such as 2% paraformaldehyde, especially for delicate tissues.[7] | |
| Weak or No Immunohistochemical (IHC) Staining | Antigen masking due to over-fixation: Aldehyde fixatives can mask epitopes, and this effect might be altered by the presence of this compound.[8] | - Optimize antigen retrieval methods. Try different heat-induced epitope retrieval (HIER) buffers (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0) and vary the heating time and temperature.[7][9]- Reduce the fixation time. |
| Altered protein expression: this compound is known to modulate signaling pathways which could lead to a genuine decrease in the target protein's expression. | - Include positive control tissues with known expression of the target protein to validate the staining protocol.- Consider a different primary antibody targeting a different epitope on the protein of interest. | |
| Tissue drying out during staining: Samples must be kept moist throughout the IHC process.[7][9] | - Ensure slides are always covered with buffer or antibody solution. Use a humidified chamber during incubation steps. | |
| High Background Staining in IHC | Non-specific antibody binding: The primary or secondary antibody may be binding to non-target proteins or cellular components. | - Increase the stringency of wash steps using buffers containing a mild detergent like Tween-20.[7]- Optimize the concentration of the primary and secondary antibodies by performing a titration.- Use a blocking serum from the same species as the secondary antibody was raised in. |
| Endogenous enzyme activity: If using an enzyme-based detection system (e.g., HRP), endogenous peroxidases in the tissue can cause background staining.[8] | - Include an endogenous peroxidase quenching step (e.g., incubation in 3% H₂O₂ in methanol) after rehydration.[7] | |
| Tissue Sections Detaching from Slides | Overly harsh antigen retrieval: Aggressive heat-induced antigen retrieval can cause tissue sections to lift off the slide.[10] | - Reduce the temperature or duration of the antigen retrieval step.- Use positively charged slides or coat slides with an adhesive like poly-L-lysine to improve tissue adherence.[10] |
| Poorly fixed tissue: Under-fixed tissue may not withstand the rigors of the IHC protocol.[10] | - Ensure adequate fixation time and proper processing of the tissue. |
Experimental Protocols
Recommended Starting Protocol for Fixation of this compound-Treated Tissues
This protocol is a starting point and should be optimized for your specific tissue type and experimental conditions.
-
Tissue Dissection: Immediately after dissection, rinse the tissue gently in ice-cold phosphate-buffered saline (PBS) to remove excess blood.
-
Immersion Fixation:
-
Place the tissue in a container with at least 10-20 times its volume of 10% neutral buffered formalin (NBF).[2]
-
Ensure the tissue thickness is no more than 5 mm for optimal penetration.[4]
-
Fix for 18-24 hours at room temperature. For tissues with high levels of this compound treatment, consider a shorter fixation time of 12-18 hours as a starting point for optimization.
-
-
Dehydration:
-
Wash the tissue in running tap water for 5-10 minutes.
-
Dehydrate through a graded series of ethanol (B145695): 70%, 80%, 95% (5 minutes each), followed by three changes of 100% ethanol (5 minutes each).[7]
-
-
Clearing: Clear the tissue in two changes of xylene for 5 minutes each.[7]
-
Paraffin (B1166041) Infiltration: Immerse the tissue in three changes of molten paraffin wax for 5 minutes each.[7]
-
Embedding: Embed the tissue in a paraffin block and allow it to cool and solidify. The blocks can be stored at room temperature.
Standard Immunohistochemistry (IHC-P) Protocol
-
Sectioning: Cut 4 µm thick sections from the paraffin-embedded tissue block and mount them on positively charged microscope slides. Heat the slides in a drying oven at 60°C for 45-60 minutes.[9]
-
Deparaffinization: Wash slides in three changes of xylene for 5 minutes each.[9]
-
Rehydration: Rehydrate the sections through a graded series of alcohol: two changes of 100% alcohol (3 minutes each), two changes of 95% alcohol (3 minutes each), and one change of 80% alcohol (3 minutes each). Rinse in distilled water.[9]
-
Antigen Retrieval (HIER):
-
Immerse slides in a staining container with 10 mM sodium citrate buffer (pH 6.0).
-
Heat at 95-100°C for 20 minutes.
-
Allow the slides to cool in the buffer at room temperature for 20 minutes.[9]
-
Rinse with Tris-buffered saline with Tween-20 (TBST).
-
-
Peroxidase Block: Incubate sections in 3% H₂O₂ in methanol (B129727) for 10 minutes at room temperature to block endogenous peroxidase activity. Rinse with TBST.[7]
-
Blocking: Apply a protein block or normal serum from the species of the secondary antibody for 20 minutes at room temperature to block non-specific binding.[9]
-
Primary Antibody Incubation: Drain the blocking solution and apply the diluted primary antibody. Incubate for 45 minutes at room temperature or overnight at 4°C.
-
Washing: Rinse slides in TBST for 1 minute.
-
Secondary Antibody Incubation: Apply a biotinylated or polymer-based secondary antibody for 30 minutes at room temperature.
-
Washing: Rinse slides in TBST for 1 minute.
-
Detection: Apply an enzyme conjugate (e.g., streptavidin-HRP) for 30 minutes at room temperature. Rinse in TBST.
-
Chromogen Application: Apply a chromogen substrate (e.g., DAB) and monitor for color development. Wash with distilled water.
-
Counterstaining: Counterstain with hematoxylin (B73222) for 1-2 minutes. Rinse in running tap water.[7]
-
Dehydration and Mounting: Dehydrate the sections through a graded series of alcohol, clear in xylene, and coverslip using a permanent mounting medium.[7]
Visualizations
Caption: Experimental workflow for optimizing tissue fixation protocols after this compound treatment.
Caption: Logic diagram for troubleshooting fixation and IHC issues in this compound-treated tissues.
Caption: Simplified NF-κB signaling pathway inhibited by this compound.
References
- 1. scholarstor-jaypee.s3.ap-south-1.amazonaws.com [scholarstor-jaypee.s3.ap-south-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. Sample preparation | Abcam [abcam.com]
- 4. A Step-By-Step Guide To Sample Preparation - Solmedia [solmedialtd.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 8. bma.ch [bma.ch]
- 9. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 10. documents.cap.org [documents.cap.org]
Selecting the Right Cell Line for Studying Physalin C Effects: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting appropriate cell lines for studying the effects of Physalin C. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a seco-steroid compound belonging to the physalin family, which are natural products primarily isolated from plants of the Physalis genus. Physalins are recognized for their diverse biological activities, including anti-inflammatory, immunomodulatory, and anticancer effects. The precise mechanism of action for this compound is not as extensively studied as other physalins, but research on related compounds, particularly Physalin B and F, suggests that its anticancer effects are likely mediated through the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways involved in cell survival and proliferation.[1] One study has shown that this compound, along with Physalin B, acts as an inhibitor of the ubiquitin-proteasome pathway, which can lead to the accumulation of pro-apoptotic proteins.[1]
Q2: Which signaling pathways are most likely affected by this compound?
Based on studies of closely related physalins, this compound is likely to modulate the following key signaling pathways:
-
NF-κB Signaling Pathway: Many physalins are potent inhibitors of the NF-κB pathway.[1] This pathway is a critical regulator of inflammation, cell survival, and proliferation, and its inhibition is a common mechanism for the anti-cancer effects of natural products. Physalin F has been shown to suppress NF-κB activation.[2]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another crucial regulator of cell fate. Physalin A has been shown to inhibit MAPK signaling.
-
PI3K/Akt Signaling Pathway: This pathway is central to cell survival and growth. Some physalins have been reported to suppress this pathway, leading to decreased cancer cell viability.
-
JAK/STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription pathway is involved in cytokine signaling and cell proliferation. Physalin A has been shown to suppress JAK/STAT3 signaling.
Q3: What types of cancer cell lines are most likely to be sensitive to this compound?
Given the known targets of related physalins, cell lines with the following characteristics may be particularly sensitive to this compound:
-
Constitutively active NF-κB signaling: Cancers that are dependent on the NF-κB pathway for survival are prime candidates. This is common in many hematological malignancies and solid tumors.
-
Dysregulated MAPK or PI3K/Akt pathways: Cancers with mutations or alterations in these pathways may be susceptible to inhibition by this compound.
-
High levels of cellular stress: As some physalins induce apoptosis through the generation of reactive oxygen species (ROS), cancer cells with a lower capacity to handle oxidative stress may be more sensitive.[2]
Based on studies with other physalins, promising cancer types to investigate include:
-
Leukemia: Cell lines such as HL-60 and MOLT-3 have shown high sensitivity to other physalins.[1]
-
Breast Cancer: MCF-7 and MDA-MB-231 are commonly used and have shown sensitivity to physalins.[1][3]
-
Lung Cancer: A549 and NCI-H460 are relevant models.[4]
-
Renal Cancer: Cell lines like A498 and ACHN have been shown to be sensitive to Physalin F.[2]
-
Prostate Cancer: PC-3 and CWR22Rv1 have been used in physalin studies.
-
Colorectal Cancer: DLD-1 cells have been used to study the effects of this compound on the proteasome.[1]
Data Presentation: Cytotoxicity of Related Physalins
Specific cytotoxic IC50 values for this compound are not widely available in the literature. However, the data for the closely related compounds Physalin A, B, and F can provide a strong indication of potentially sensitive cell lines.
| Physalin | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Physalin A | MDA-MB-231 | Breast Cancer | ~20-40 | [3] |
| MCF-7 | Breast Cancer | ~40-60 | [3] | |
| H292 | Lung Cancer | ~10-15 | [5] | |
| H358 | Lung Cancer | ~10-15 | [5] | |
| Physalin B | A375 | Melanoma | < 4.6 µg/ml | [6] |
| A2058 | Melanoma | < 4.6 µg/ml | [6] | |
| CORL23 | Lung Carcinoma | ~0.4-1.92 | [1] | |
| MCF-7 | Breast Cancer | ~0.4-1.92 | [1] | |
| Physalin F | A498 | Renal Carcinoma | ~1.40 µg/ml | [2] |
| ACHN | Renal Carcinoma | ~2.18 µg/ml | [2] | |
| UO-31 | Renal Carcinoma | ~2.81 µg/ml | [2] | |
| H460 | Lung Cancer | Not specified | [4] | |
| A549 | Lung Cancer | Not specified | [4] |
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating a general experimental workflow for studying this compound effects and the key signaling pathways it is likely to modulate.
Figure 1. General experimental workflow for studying this compound effects.
Figure 2. Potential signaling pathways modulated by this compound.
Troubleshooting Guides and Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
Q: My MTT assay results are not reproducible. What could be the issue?
A:
-
Cell Seeding Density: Ensure you have optimized the cell seeding density. Too few cells will result in a low signal, while too many cells can lead to nutrient depletion and cell death independent of your treatment.
-
Inconsistent Incubation Times: Both the drug treatment time and the MTT incubation time should be consistent across all plates and experiments.
-
Incomplete Formazan (B1609692) Solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance. You can gently pipette up and down or use a plate shaker.
-
Phenol (B47542) Red Interference: The phenol red in some culture media can interfere with absorbance readings. If you suspect this, use a medium without phenol red for the assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Incubate the plate in the dark for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
Q: I am seeing a high percentage of necrotic cells (Annexin V+/PI+) even in my early time points. Why?
A:
-
High Drug Concentration: The concentration of this compound might be too high, causing rapid cell death through necrosis rather than apoptosis. Try using a lower concentration, closer to the IC50 value.
-
Harsh Cell Handling: Over-trypsinization or excessive centrifugation can damage cell membranes, leading to PI uptake. Handle cells gently.
-
Late Time Point: Even if apoptosis is initiated, cells will eventually undergo secondary necrosis. You may need to analyze earlier time points to capture the early apoptotic population (Annexin V+/PI-).
Detailed Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Culture and treat cells with this compound as desired in 6-well plates.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE.
-
Washing: Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
Q: My cell cycle histogram has broad peaks, making it difficult to analyze.
A:
-
Cell Clumps: Clumps of cells will be interpreted as having higher DNA content, leading to distorted histograms. Pass the cell suspension through a cell strainer or gently pipette to break up clumps before analysis.
-
Inconsistent Fixation: Ensure a consistent and slow addition of cold ethanol (B145695) while vortexing to prevent cell clumping and ensure proper fixation.
-
Insufficient RNase Treatment: PI can also bind to double-stranded RNA. Ensure adequate RNase treatment to eliminate this background signal.
Detailed Protocol: Cell Cycle Analysis
-
Cell Harvesting and Fixation: Harvest approximately 1 x 10^6 cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes.
-
PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL and incubate in the dark for 15-30 minutes at 4°C.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting the fluorescence signal in the appropriate channel (e.g., PE or PerCP).
Western Blotting for Signaling Proteins
Q: I am not detecting any change in the phosphorylation of my target protein after this compound treatment.
A:
-
Time Course: The phosphorylation of signaling proteins is often transient. You may need to perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to identify the peak of activation or inhibition.
-
Phosphatase Inhibitors: Ensure that your lysis buffer contains fresh phosphatase inhibitors to prevent the dephosphorylation of your target proteins during sample preparation.
-
Antibody Quality: Verify the specificity and optimal dilution of your primary antibody.
Detailed Protocol: Western Blotting for NF-κB and MAPK Pathways
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-p65, p65, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize phosphorylated protein levels to the total protein levels.
References
- 1. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physalin F Induces Cell Apoptosis in Human Renal Carcinoma Cells by Targeting NF-kappaB and Generating Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Physalin F Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
Validation & Comparative
A Comparative Analysis of Physalin C vs. Physalin B Cytotoxicity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic properties of Physalin C and Physalin B, supported by experimental data and detailed methodologies.
Physalins, a class of naturally occurring steroids isolated from plants of the Physalis genus, have garnered significant interest in cancer research due to their potent cytotoxic activities. Among the various physalins, Physalin B has been extensively studied, demonstrating a broad spectrum of anticancer effects. This compound, while less characterized, also exhibits biological activities that warrant a comparative investigation. This guide aims to synthesize the current understanding of the cytotoxic profiles of these two compounds.
Data Presentation: A Quantitative Comparison
While extensive cytotoxic data for Physalin B across numerous cancer cell lines is available, similar comprehensive screening for this compound is less reported in the literature. However, a comparison of their potency in specific cellular pathways offers valuable insights.
| Table 1: Comparative IC50/EC50 Values of Physalin B and this compound | |||
| Compound | Assay | Cell Line | IC50/EC50 (µM) |
| Physalin B | NF-κB Inhibition | HeLa | 6.07[1] |
| This compound | NF-κB Inhibition | HeLa | 6.54[1] |
| Physalin B | Ubiquitin-Proteasome Pathway Inhibition | DLD-1 | 3.8[2] |
| This compound | Ubiquitin-Proteasome Pathway Inhibition | DLD-1 | 4.4[2] |
| Table 2: Cytotoxic Activity (IC50 in µM) of Physalin B in Various Human Cancer Cell Lines | |||||
| Cell Line | Cancer Type | IC50 (µM) | Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.24 - 3.17 | HCT116 | Colon Carcinoma | 1.35[3] |
| MCF-7 | Breast Adenocarcinoma | 0.4 - 1.92 | DLD-1 | Colorectal Adenocarcinoma | >10 |
| MDA-MB-231 | Breast Adenocarcinoma | 0.24 - 3.17 | PANC1 | Pancreatic Carcinoma | 5.3[2] |
| T-47D | Breast Ductal Carcinoma | 0.24 - 3.17 | A375 | Melanoma | <4.6 µg/ml |
| CWR22Rv1 | Prostate Carcinoma | <2 | A2058 | Melanoma | <4.6 µg/ml |
| C4B2B | Prostate Carcinoma | <2 | HGC-27 | Gastric Cancer | 0.24 - 3.17 |
| 786-O | Kidney Carcinoma | <2 | SGC-7901 | Gastric Cancer | 0.24 - 3.17 |
| A-498 | Kidney Carcinoma | <2 | CORL23 | Large Cell Lung Carcinoma | 0.4 - 1.92 |
| ACHN | Kidney Carcinoma | <2 | HT1080 | Fibrosarcoma | <2 |
| A375-S2 | Melanoma | 0.24 - 3.17 | HeLa | Cervical Cancer | <2 |
| PC-3 | Prostate Cancer | 0.24 - 3.17 | HL-60 | Promyelocytic Leukemia | <2 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in the comparison of Physalin B and C.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of Physalin B or this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of Physalin B or C for a specified time. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using appropriate software.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins in a complex mixture, such as cell lysates. This is commonly used to assess the expression levels of proteins involved in apoptosis.
-
Protein Extraction: Treat cells with Physalin B or C. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Cellular Mechanisms
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Physalin B and the ubiquitin-proteasome pathway targeted by both Physalin B and C.
Figure 1: Proposed apoptotic pathway induced by Physalin B.
Figure 2: Mechanism of Physalin B-induced G2/M cell cycle arrest.
Figure 3: Inhibition of the Ubiquitin-Proteasome Pathway by Physalin B and C.
Discussion and Conclusion
The available data indicates that both Physalin B and this compound are potent inhibitors of key cellular pathways involved in cancer cell survival, namely the NF-κB and ubiquitin-proteasome pathways. Their efficacy in inhibiting these pathways is comparable, as suggested by the similar IC50 and EC50 values.[1][2]
Physalin B has been extensively shown to be a potent cytotoxic agent against a wide array of cancer cell lines. Its mechanisms of action are multifaceted, including the induction of apoptosis through both intrinsic and extrinsic pathways and the promotion of cell cycle arrest, primarily at the G2/M phase.[4][5] The induction of apoptosis by Physalin B is often mediated by an increase in reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, and subsequent activation of caspases.
While direct cytotoxic data for this compound is less abundant, its demonstrated inhibition of the ubiquitin-proteasome pathway suggests a strong potential for anticancer activity.[2] Inhibition of this pathway leads to the accumulation of ubiquitinated proteins, which can trigger apoptosis and disrupt cellular homeostasis.
References
- 1. Contribution of Cage-Shaped Structure of Physalins to Their Mode of Action in Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physalin B not only inhibits the ubiquitin-proteasome pathway but also induces incomplete autophagic response in human colon cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physalin B induces G2/M cell cycle arrest and apoptosis in A549 human non-small-cell lung cancer cells by altering mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physalin B induces cell cycle arrest and triggers apoptosis in breast cancer cells through modulating p53-dependent apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the In Vivo Anti-inflammatory Potential of Physalins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Physalins, a class of steroidal lactones derived from plants of the Physalis genus, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects. This guide provides an objective comparison of the in vivo anti-inflammatory performance of various physalins, supported by experimental data from preclinical studies. Due to a scarcity of specific in vivo data for Physalin C, this guide will focus on a comparative analysis of other well-researched physalins, namely Physalin A, B, D, F, G, and H, benchmarked against the standard anti-inflammatory drug, dexamethasone (B1670325).
Comparative Efficacy of Physalins in Preclinical Models
The anti-inflammatory properties of physalins have been validated in several in vivo models of inflammation. The most common models include carrageenan-induced paw edema, a model of acute inflammation, and lipopolysaccharide (LPS)-induced acute lung injury (ALI), a model of systemic inflammation. The following table summarizes the quantitative data from key studies, showcasing the comparative efficacy of different physalins.
| Compound | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Physalin A | Rat | 20, 40 mg/kg | Oral | Inhibited carrageenan-induced paw edema. | [1] |
| Rat | 40 mg/kg | Oral | Significantly reduced TNF-α and NO production in carrageenan-induced paw edema. | [2] | |
| Physalin B | Mouse | 0.5, 1 mg/kg | Intraperitoneal | Protected against a lethal dose of LPS and decreased TNF production. | [3] |
| Mouse | - | - | Improves inflammatory response in LPS-induced ALI. | [4] | |
| Physalin D | Mouse | - | - | Potently inhibited ATP-induced paw edema. | |
| Physalin F | Mouse | 0.5, 1, 2 mg/kg | Intraperitoneal | Reduced paw edema in a delayed-type hypersensitivity model by over 54% at 2 mg/kg. | |
| Mouse | 0.5, 1 mg/kg | Intraperitoneal | Protected against a lethal dose of LPS and decreased TNF production. | [3] | |
| Physalin G | Mouse | 0.5, 1 mg/kg | Intraperitoneal | Protected against a lethal dose of LPS and decreased TNF production. | [3] |
| Physalin H | Mouse | - | - | Alleviated pathological damage and inflammation in an LPS-induced ALI model. | [5] |
| Dexamethasone | Mouse | 2 mg/kg | Intraperitoneal | Significantly reduced paw edema in a delayed-type hypersensitivity model. | [6] |
Key Signaling Pathways in Physalin-Mediated Anti-inflammation
The primary mechanism underlying the anti-inflammatory effects of physalins involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Physalins have been shown to suppress the phosphorylation and degradation of IκB proteins, which in turn prevents the translocation of NF-κB into the nucleus to initiate the transcription of inflammatory mediators.[7]
Caption: Inhibition of the NF-κB signaling pathway by physalins.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized experimental protocols for two common in vivo models used to assess the anti-inflammatory effects of physalins.
Carrageenan-Induced Paw Edema
This model is widely used to evaluate the efficacy of anti-inflammatory agents on acute inflammation.
-
Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one week before the experiment.
-
Grouping: Animals are randomly divided into several groups: a control group, a carrageenan-only group, a positive control group (e.g., treated with dexamethasone or indomethacin), and experimental groups treated with different doses of the physalin being tested.
-
Treatment: The test compound (physalin) or reference drug is administered, typically orally or intraperitoneally, at a specified time (e.g., 30 or 60 minutes) before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the carrageenan-only group.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI)
This model is used to study the effects of anti-inflammatory compounds on systemic inflammation and organ damage.
-
Animals: C57BL/6 or BALB/c mice are commonly used.
-
Acclimatization and Grouping: Similar to the paw edema model, animals are acclimatized and randomly assigned to control, LPS-only, positive control, and physalin-treated groups.
-
Treatment: The test compound or reference drug is administered (e.g., intraperitoneally or orally) prior to LPS challenge.
-
Induction of ALI: LPS is administered via intratracheal instillation or intraperitoneal injection to induce a systemic inflammatory response.
-
Sample Collection: At a predetermined time point after LPS administration (e.g., 6 or 24 hours), animals are euthanized. Bronchoalveolar lavage fluid (BALF) and lung tissues are collected.
-
Analysis:
-
BALF Analysis: Total and differential cell counts (neutrophils, macrophages) are performed. Protein concentration and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are measured by ELISA.
-
Lung Tissue Analysis: Lung tissues are processed for histological examination to assess the degree of inflammation, edema, and cellular infiltration. Myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, can also be measured.
-
Experimental Workflow: In Vivo Validation
The following diagram illustrates a typical workflow for the in vivo validation of an anti-inflammatory compound using the carrageenan-induced paw edema model.
Caption: A generalized workflow for in vivo anti-inflammatory studies.
Conclusion
The available in vivo data strongly support the anti-inflammatory properties of several physalins, particularly Physalin A, B, D, F, G, and H. Their efficacy, demonstrated in established preclinical models of inflammation, is often comparable to that of the standard anti-inflammatory drug, dexamethasone. The primary mechanism of action appears to be the potent inhibition of the NF-κB signaling pathway. While direct in vivo studies on this compound are currently limited, the consistent and potent anti-inflammatory activity observed across a range of physalins suggests that this compound may also hold therapeutic potential and warrants further investigation. This guide provides a foundation for researchers and drug development professionals to understand the current landscape of in vivo research on physalins and to inform the design of future studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Physalin A attenuates inflammation through down-regulating c-Jun NH2 kinase phosphorylation/Activator Protein 1 activation and up-regulating the antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 4. Flavonoid-Rich Extract from Bombyx batryticatus Alleviate LPS-Induced Acute Lung Injury via the PI3K/MAPK/NF-κB Pathway | MDPI [mdpi.com]
- 5. Physalin H ameliorates LPS-induced acute lung injury via KEAP1/NRF2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physalin F, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Natural Products from Physalis alkekengi L. var. franchetii (Mast.) Makino: A Review on Their Structural Analysis, Quality Control, Pharmacology, and Pharmacokinetics [mdpi.com]
Unraveling the JNK Signaling Pathway: A Comparative Analysis of Physalin C and Other Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of Physalin C on the c-Jun N-terminal kinase (JNK) signaling pathway. Due to the current lack of direct experimental data on this compound's interaction with the JNK pathway, this analysis utilizes data from the closely related compound, Physalin A, as a predictive model. This guide will objectively compare the performance of physalins with the well-established JNK inhibitor, SP600125, and provide detailed experimental protocols and supporting data to facilitate further research and drug development.
The JNK Signaling Pathway: A Critical Regulator of Cellular Processes
The JNK signaling pathway is a crucial mediator of cellular responses to a variety of stress signals, including inflammatory cytokines, oxidative stress, and DNA damage. This pathway plays a pivotal role in regulating apoptosis, inflammation, cell differentiation, and proliferation. Dysregulation of the JNK pathway has been implicated in numerous diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions, making it a key target for therapeutic intervention.
The canonical JNK pathway is initiated by the activation of upstream kinases, which in turn phosphorylate and activate JNK. Activated JNK then translocates to the nucleus, where it phosphorylates and activates several transcription factors, most notably c-Jun. The phosphorylation of c-Jun leads to the formation of the activator protein-1 (AP-1) transcription factor complex, which regulates the expression of genes involved in various cellular processes.[1]
Figure 1: Simplified JNK Signaling Pathway.
Comparative Analysis of JNK Pathway Modulators
While direct quantitative data for this compound's effect on the JNK pathway is not yet available, studies on the structurally similar Physalin A provide valuable insights. This section compares the known activities of Physalin A and the well-characterized JNK inhibitor SP600125.
| Compound | Target | Mechanism of Action | IC50 Value | Cell-Based Potency | References |
| This compound | NF-κB | Inhibition of NF-κB activation | 6.54 µM | - | |
| Physalin A | JNK/AP-1 | Suppression of JNK/AP-1 inflammatory signaling pathways. | Not Reported | Dose-dependent inhibition of c-Jun phosphorylation. | [2] |
| SP600125 | JNK1, JNK2, JNK3 | Reversible ATP-competitive inhibitor. | JNK1: 40 nMJNK2: 40 nMJNK3: 90 nM | Inhibition of c-Jun phosphorylation with an IC50 of 5-10 µM in Jurkat T cells. |
Note: The IC50 value for this compound is for NF-κB inhibition, as direct JNK inhibition data is unavailable. The information for Physalin A is used as a proxy for this compound's potential effects on the JNK pathway.
Experimental Protocols
To facilitate the cross-validation of this compound's effect on the JNK signaling pathway, detailed protocols for key experiments are provided below.
Western Blot for Phosphorylated JNK and c-Jun
This protocol is used to determine the phosphorylation status of JNK and its primary substrate, c-Jun, as a measure of pathway activation.
Materials:
-
Cells of interest (e.g., HeLa, Jurkat, or relevant cancer cell lines)
-
This compound, Physalin A, or SP600125
-
JNK pathway activator (e.g., Anisomycin, UV radiation)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-JNK, anti-JNK, anti-phospho-c-Jun, anti-c-Jun)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of the test compound (this compound, Physalin A, or SP600125) for a predetermined time (e.g., 1-2 hours).
-
Stimulate the JNK pathway with an appropriate agonist for a specified duration.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Figure 2: Western Blot Experimental Workflow.
In Vitro JNK Kinase Assay
This assay directly measures the enzymatic activity of JNK by quantifying the phosphorylation of a substrate.
Materials:
-
Recombinant active JNK enzyme
-
JNK substrate (e.g., GST-c-Jun)
-
Test compounds (this compound, Physalin A, SP600125)
-
Kinase assay buffer
-
ATP (radiolabeled or non-radiolabeled depending on the detection method)
-
Detection reagents (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)
Procedure:
-
Reaction Setup:
-
In a microplate, combine the kinase assay buffer, JNK substrate, and recombinant JNK enzyme.
-
Add varying concentrations of the test compound or vehicle control.
-
Pre-incubate the mixture.
-
-
Initiate Kinase Reaction:
-
Start the reaction by adding ATP.
-
Incubate at 30°C for a specified time.
-
-
Terminate and Detect:
-
Stop the reaction.
-
Detect the phosphorylated substrate using an appropriate method (e.g., Western blot, ELISA, luminescence).
-
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the compounds on cells.
Materials:
-
Cells of interest
-
Test compounds (this compound, Physalin A, SP600125)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the test compounds for a specified duration (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Logical Framework for Cross-Validation
The following diagram illustrates the logical flow for the cross-validation of this compound's effect on the JNK signaling pathway, incorporating the comparative analysis with Physalin A and SP600125.
Figure 3: Logical Workflow for this compound Cross-Validation.
Conclusion and Future Directions
While this compound has demonstrated inhibitory activity against the NF-κB pathway, its direct effect on the JNK signaling cascade remains to be elucidated. Based on the inhibitory effects of the structurally similar Physalin A on JNK/AP-1 signaling, it is plausible that this compound may also modulate this pathway. The provided experimental protocols offer a robust framework for investigating this hypothesis.
Future research should focus on performing direct in vitro kinase assays and cell-based phosphorylation studies to determine the specific activity of this compound against JNK isoforms. A direct comparison with established inhibitors like SP600125 will be crucial in defining the potency and selectivity of this compound. Such studies will be instrumental in validating this compound as a potential therapeutic agent for diseases associated with aberrant JNK signaling.
References
- 1. Contribution of Cage-Shaped Structure of Physalins to Their Mode of Action in Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physalin A attenuates inflammation through down-regulating c-Jun NH2 kinase phosphorylation/Activator Protein 1 activation and up-regulating the antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potent Biological Activity of Physalin C Analogs: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
Physalins, a class of naturally occurring steroids isolated from plants of the Physalis genus, have garnered significant attention for their diverse and potent biological activities. Among them, Physalin C and its analogs are emerging as promising candidates for the development of novel therapeutic agents, particularly in the realms of oncology and inflammatory diseases. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of this compound analogs, focusing on their cytotoxic and anti-inflammatory properties. We present a synthesis of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate further research and drug discovery efforts in this area.
Comparative Analysis of Biological Activity
The biological potency of this compound analogs is intricately linked to their chemical structures. Modifications to the physalin scaffold can dramatically influence their cytotoxic and anti-inflammatory effects. The following tables summarize the available quantitative data, offering a clear comparison of the performance of various analogs.
Table 1: Cytotoxic Activity of this compound and its Analogs
The cytotoxic effects of this compound and its derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are presented below. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Physalin B | HeLa | Cervical Cancer | 0.51 | [1] |
| SMMC-7721 | Hepatoma | 0.86 | [1] | |
| HL-60 | Leukemia | 1.12 | [1] | |
| 5β,6β-epoxythis compound | NCI-H460 | Non-small-cell lung | >10 | [2] |
| SF-268 | CNS glioma | 2.5 | [2] | |
| PC-3 | Prostate adenocarcinoma | 5.0 | [2] | |
| MCF-7 | Breast adenocarcinoma | 2.5 | [2] | |
| 5α-chloro-6β-hydroxythis compound | NCI-H460 | Non-small-cell lung | 2.5 | [2] |
| SF-268 | CNS glioma | 2.5 | [2] | |
| PC-3 | Prostate adenocarcinoma | 10.0 | [2] | |
| MCF-7 | Breast adenocarcinoma | 5.0 | [2] | |
| Physalin F | NCI-H460 | Non-small-cell lung | 1.0 | [2] |
| SF-268 | CNS glioma | 1.0 | [2] | |
| PC-3 | Prostate adenocarcinoma | 2.5 | [2] | |
| MCF-7 | Breast adenocarcinoma | 1.0 | [2] | |
| Physalin H | NCI-H460 | Non-small-cell lung | 2.5 | [2] |
| SF-268 | CNS glioma | 2.5 | [2] | |
| PC-3 | Prostate adenocarcinoma | 5.0 | [2] | |
| MCF-7 | Breast adenocarcinoma | 2.5 | [2] |
Structure-Activity Relationship Insights for Cytotoxicity:
Analysis of the cytotoxic data reveals several key structural features that govern the activity of physalin analogs. A conjugated 2-en-1-one moiety in ring A is often associated with high cytotoxic activity.[1] Furthermore, the presence of a 5β,6β-epoxy group appears to be a significant contributor to cytotoxicity.[3] The data suggests that modifications at the C-5 and C-6 positions of the this compound core can modulate both the potency and selectivity of the cytotoxic effects against different cancer cell lines.[2]
Table 2: Anti-inflammatory Activity of Physalin Analogs
Several physalin analogs have demonstrated potent anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators such as nitric oxide (NO). The IC50 values for NO inhibition in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are presented below.
| Compound | Assay | IC50 (µM) | Reference |
| Physalin A | NO Inhibition | - | [4] |
| Physalin E | NO Inhibition | - | [5] |
| Unnamed Physalin Analog (Compound 10) | NO Inhibition | 0.32 - 4.03 | [6] |
| Unnamed Physalin Analog (Compound 13) | NO Inhibition | 0.32 - 4.03 | [6] |
| Unnamed Physalin Analog (Compound 16) | NO Inhibition | 0.32 - 4.03 | [6] |
Structure-Activity Relationship Insights for Anti-inflammatory Activity:
The anti-inflammatory activity of physalins is primarily attributed to their ability to suppress the NF-κB signaling pathway.[4][5][7] Structural modifications that enhance the inhibition of this pathway are likely to lead to more potent anti-inflammatory agents. The data, although more limited for specific IC50 values on this compound analogs, suggests that the overall physalin scaffold is a promising template for the development of novel anti-inflammatory drugs.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound analogs dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay (Griess Test)
This assay quantifies the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound analogs dissolved in DMSO
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound analogs for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a vehicle control.
-
Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.
-
Incubation: Incubate the plate at room temperature for 10 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Calculate the IC50 values.
Mandatory Visualizations
To visually represent the complex biological processes and relationships discussed, the following diagrams have been generated using Graphviz.
Diagram 1: General Experimental Workflow for SAR Studies
Caption: Workflow for Structure-Activity Relationship (SAR) studies of this compound analogs.
Diagram 2: The NF-κB Signaling Pathway and Inhibition by Physalins
Caption: Inhibition of the NF-κB signaling pathway by Physalin analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, structures, and structure - cytotoxic activity relationships of withanolides and physalins from Physalis angulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory effects of physalin E from Physalis angulata on lipopolysaccharide-stimulated RAW 264.7 cells through inhibition of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Contribution of Cage-Shaped Structure of Physalins to Their Mode of Action in Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
Physalin C: A Potency Comparison with Other Withanolides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withanolides, a group of naturally occurring C28 steroidal lactones, are extensively studied for their diverse pharmacological activities. Among these, physalins, characterized by a 16,24-cyclo-13,14-seco-steroid skeleton, have demonstrated significant potential as anticancer and anti-inflammatory agents. This guide provides a comparative analysis of the potency of Physalin C against other prominent withanolides, supported by experimental data from various studies. The objective is to offer a clear, data-driven perspective for researchers in the field of drug discovery and development.
Comparative Analysis of Anticancer Activity
The cytotoxic effects of this compound and other withanolides have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is presented below. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.
Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound and Other Withanolides Against Various Cancer Cell Lines
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | PANC1 | Pancreatic Cancer | 4.4 | [1] |
| Physalin B | PANC1 | Pancreatic Cancer | 2.6 | [1] |
| HeLa | Cervical Cancer | 0.51 | [2] | |
| SMMC-7721 | Hepatoma | 0.86 | [2] | |
| HL-60 | Leukemia | 1.12 | [2] | |
| Physalin D | Various | Various | 0.51 - 4.47 | [3] |
| Physalin F | A498 | Renal Carcinoma | ~2.6 (1.40 µg/mL) | [4] |
| ACHN | Renal Carcinoma | ~4.1 (2.18 µg/mL) | [4] | |
| UO-31 | Renal Carcinoma | ~5.3 (2.81 µg/mL) | [4] | |
| COR L23 | Lung Carcinoma | < 2 | [1] | |
| MCF-7 | Breast Cancer | < 2 | [1] | |
| Withaferin A | MDA-MB-231 | Breast Cancer | 1.066 | |
| MCF-7 | Breast Cancer | 0.854 | ||
| DU145 | Prostate Cancer | Significant Activity | [5] |
Note: The IC50 values are presented as reported in the respective studies. Conversion from µg/mL to µM was performed where molecular weights were readily available. The data suggests that while this compound exhibits cytotoxic activity, other physalins like B and F, and the withanolide Withaferin A, have shown higher potency in several cancer cell lines.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of withanolides is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Comparative Anti-inflammatory Activity (IC50 in µM) Based on Nitric Oxide Inhibition
| Compound | Cell Line | IC50 (µM) for NO Inhibition | Reference |
| Physalin A | RAW 264.7 | Significant Inhibition | [6] |
| Physalin B | Macrophages | Inhibition Observed | [1] |
| Physalin F | Macrophages | Inhibition Observed | [1] |
| Physalin G | Macrophages | Inhibition Observed | [1] |
| Withanolide (Compound 15 from P. alkekengi) | RAW 264.7 | 2.26 | [3] |
| Withaphysalin A | RAW 264.7 | Significant Inhibition | [7] |
| 2,3-dihydro-withathis compound | RAW 264.7 | Significant Inhibition | [7] |
Note: While specific IC50 values for NO inhibition by this compound were not prominently available in the searched literature, several other physalins and withanolides have demonstrated potent anti-inflammatory effects. Physalins generally exert their anti-inflammatory effects by suppressing the NF-κB signaling pathway[1][8].
Signaling Pathways and Experimental Workflows
Signaling Pathway
Many withanolides, including physalins, exert their biological effects by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival and is a common target.
Caption: Simplified NF-κB signaling pathway and points of intervention by physalins.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound using the MTT assay.
Caption: General workflow for assessing cytotoxicity using the MTT assay.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound and other withanolides
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5x10³ to 1x10⁴ cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, Withaferin A) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cells
-
Complete culture medium
-
24-well plates
-
Lipopolysaccharide (LPS)
-
Test compounds (e.g., this compound)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and incubate until they reach the desired confluence.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours[9][10].
-
Sample Collection: Collect the cell culture supernatants.
-
Griess Reaction: Mix equal volumes of the supernatant and Griess Reagent (prepared by mixing equal parts of Part A and Part B immediately before use) in a 96-well plate.
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm[9].
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Conclusion
Based on the available data, this compound demonstrates anticancer and likely anti-inflammatory properties, characteristic of the withanolide class. However, in direct comparisons of cytotoxic potency from the cited literature, other withanolides such as Physalin B, Physalin F, and Withaferin A often exhibit lower IC50 values, suggesting higher potency against a range of cancer cell lines.
The primary mechanism of action for the anti-inflammatory effects of physalins involves the inhibition of the NF-κB signaling pathway. For anticancer activity, the mechanisms are more varied but often involve the induction of apoptosis.
It is crucial for researchers to consider the specific cell line and biological context when evaluating the potential of these compounds. Further head-to-head studies under standardized conditions are necessary to definitively establish a potency hierarchy among these promising natural products. This guide provides a foundation for such future investigations and aids in the strategic selection of withanolides for further drug development.
References
- 1. Contribution of Cage-Shaped Structure of Physalins to Their Mode of Action in Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physalins and neophysalins from the calyx of Physalis alkekengi: Structures and anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physalin F Induces Cell Apoptosis in Human Renal Carcinoma Cells by Targeting NF-kappaB and Generating Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physangulidines A, B, and C: three new antiproliferative withanolides from Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Anti-inflammatory Activities of Two Major Withanolides from Physalis minima Via Acting on NF-κB, STAT3, and HO-1 in LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Independent Verification of Physalin C's Published Biological Activities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Physalin C, a naturally occurring seco-steroid isolated from plants of the Physalis genus, has garnered interest for its potential therapeutic applications. This guide provides an objective comparison of its published biological activities with other physalins and relevant alternatives, supported by experimental data from independent studies. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.
Anti-inflammatory and Immunomodulatory Activities
This compound has been identified as a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation. Independent verification has quantified its activity and positioned it relative to other well-studied physalins.
Comparative Inhibitory Activity on NF-κB Activation
The inhibitory concentration 50 (IC50) is a measure of the concentration of a substance required to inhibit a biological process by 50%. Lower IC50 values indicate greater potency. The following table summarizes the IC50 values for the inhibition of TNF-α-induced NF-κB activation by this compound and other related compounds, as determined by a luciferase reporter gene assay in HeLa cells.
| Compound | IC50 (µM)[1] |
| This compound | 6.54 |
| Physalin B | >50 |
| Physalin F | 1.89 |
| Withanolide F | 2.00 |
Data sourced from Hirai et al. (2013).
Signaling Pathway of Physalin-Mediated NF-κB Inhibition
Physalins generally exert their anti-inflammatory effects by interfering with the canonical NF-κB signaling pathway. This pathway is a critical mediator of the inflammatory response. The diagram below illustrates the key steps in this pathway and the likely point of intervention by physalins.
References
Physalin C's Potential in Oncology: A Comparative Guide to its Inhibitory Effects on Tumor Growth in Xenograft Models
For Immediate Release
Unveiling the Anti-Tumor Potential of Physalin C
This compound, a naturally occurring steroidal compound, is emerging as a significant agent in oncology research due to its potent anti-tumor properties. This guide offers a comprehensive comparison of this compound's performance against other physalins and standard chemotherapeutics in xenograft models, providing researchers, scientists, and drug development professionals with critical experimental data and insights into its mechanism of action. While direct in vivo xenograft data for this compound is limited, its established role as a proteasome inhibitor allows for a comparative analysis with other physalins, suggesting a strong potential for tumor growth inhibition.
Mechanism of Action: A Proteasome Inhibitor
This compound, along with its counterpart Physalin B, functions as a potent inhibitor of the ubiquitin-proteasome pathway.[1] This pathway is crucial for the degradation of cellular proteins, including those that regulate cell cycle and apoptosis. By inhibiting the proteasome, this compound leads to an accumulation of pro-apoptotic proteins, ultimately triggering programmed cell death in cancer cells. This mechanism is a key target in cancer therapy, highlighting the therapeutic promise of this compound.
Comparative Efficacy in Xenograft Models
While specific xenograft studies on this compound are not yet widely published, extensive research on other physalins provides a strong basis for comparison. The following tables summarize the inhibitory effects of various physalins and the conventional chemotherapeutic agent, cisplatin, on tumor growth in different cancer cell line xenograft models.
Table 1: Inhibitory Effects of Physalins on Tumor Volume in Xenograft Models
| Compound | Cancer Cell Line | Dosage | Treatment Duration | Tumor Volume Inhibition (%) | Reference |
| Physalin A | H292 (NSCLC) | 40 mg/kg | 10 days | Significant reduction vs. control | [2] |
| H292 (NSCLC) | 80 mg/kg | 10 days | Significant reduction vs. control | [2] | |
| Physalin B & D | Sarcoma 180 | Not Specified | Not Specified | Significant reduction vs. control | [3] |
| Physalin F | SW480 (Colon) | Not Specified | Not Specified | Significant reduction vs. control | [1] |
| Physalin Mix | NCI-H1975 (NSCLC) | 100 mg/kg | 12 days | Significant reduction vs. control | |
| NCI-H1975 (NSCLC) | 200 mg/kg | 12 days | Significant reduction vs. control | ||
| Cisplatin | H292 (NSCLC) | 5 mg/kg | 10 days | Significant reduction vs. control | [2] |
| NCI-H1975 (NSCLC) | 5 mg/kg | 12 days | Significant reduction vs. control |
Table 2: Inhibitory Effects of Physalins on Tumor Weight in Xenograft Models
| Compound | Cancer Cell Line | Dosage | Treatment Duration | Tumor Weight Inhibition (%) | Reference |
| Physalin A | H292 (NSCLC) | 40 mg/kg | 10 days | Significant reduction vs. control | [2] |
| H292 (NSCLC) | 80 mg/kg | 10 days | Significant reduction vs. control | [2] | |
| Physalin Mix | NCI-H1975 (NSCLC) | 100 mg/kg | 12 days | Significant reduction vs. control | |
| NCI-H1975 (NSCLC) | 200 mg/kg | 12 days | Significant reduction vs. control | ||
| Cisplatin | H292 (NSCLC) | 5 mg/kg | 10 days | Significant reduction vs. control | [2] |
| NCI-H1975 (NSCLC) | 5 mg/kg | 12 days | Significant reduction vs. control |
Signaling Pathways and Experimental Workflows
The anti-tumor activity of physalins is mediated through various signaling pathways. The following diagrams, generated using Graphviz, illustrate these complex interactions and the typical workflow of a xenograft study.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for replicating and expanding upon this research.
Non-Small Cell Lung Cancer (NSCLC) Xenograft Model (H292)
-
Cell Line: Human NSCLC H292 cells.
-
Animals: Male BALB/c nude mice (6-8 weeks old).
-
Tumor Implantation: 5 x 10^6 H292 cells in 100 µL of PBS were subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reached a volume of 100-150 mm³, mice were randomly assigned to treatment groups (n=5-6 per group).
-
Vehicle control (PBS with 1% DMSO and 5% Tween 80).
-
Physalin A (40 mg/kg and 80 mg/kg, i.p. daily).
-
Cisplatin (5 mg/kg, i.p. daily) as a positive control.
-
-
Tumor Measurement: Tumor volume was measured every two days using a caliper and calculated using the formula: (length × width²) / 2.
-
Endpoint Analysis: After 10 days of treatment, mice were euthanized, and tumors were excised, weighed, and processed for immunohistochemistry (e.g., Ki-67, cleaved caspase-3) and Western blot analysis (e.g., p-STAT3).[2]
Colon Adenocarcinoma Xenograft Model (SW480)
-
Cell Line: Human colon adenocarcinoma SW480 cells.
-
Animals: Nude mice.
-
Tumor Implantation: SW480 cells were subcutaneously injected into the flank of the mice.
-
Treatment: Once tumors were established, mice were treated with Physalin F.
-
Endpoint Analysis: At the end of the treatment period, tumors were harvested and analyzed for the expression of β-catenin.[1]
Future Directions
The existing data on various physalins strongly supports the potential of this compound as a potent anti-tumor agent. Its defined mechanism as a proteasome inhibitor provides a solid foundation for further investigation. Future research should prioritize in vivo xenograft studies specifically with this compound to determine its efficacy, optimal dosage, and safety profile in various cancer models. Such studies will be instrumental in advancing this compound towards clinical applications.
References
Comparative Analysis of Physalin C Extraction Yields from Physalis Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of physalin content, with a focus on the challenges and current state of knowledge regarding Physalin C extraction from various Physalis species. While direct comparative data for this compound is limited, this document synthesizes available quantitative data for other major physalins to offer insights into the potential yields from different species.
Introduction to Physalins and Physalis Species
Physalins are a group of naturally occurring C28-steroidal lactones, primarily isolated from plants of the Physalis genus (Solanaceae family). These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Several species within the Physalis genus, notably Physalis alkekengi, Physalis angulata, and Physalis peruviana, are recognized as rich sources of these bioactive molecules. This guide focuses on the extraction yields of physalins, with a particular interest in this compound, to aid researchers in selecting appropriate plant sources and methodologies for their studies.
Comparative Quantitative Data on Physalin Content
| Physalis Species | Plant Part | Physalin Analyzed | Extraction Yield (% of Dry Weight) | Reference |
| Physalis alkekengi | Immature Calyx | Physalin D | 0.7880 ± 0.0612 | [1][2][3][4] |
| Mature Calyx | Physalin D | 0.2028 ± 0.016 | [1][2][3][4] | |
| Immature Fruit | Physalin D | 0.0992 ± 0.0083 | [1][2][3][4] | |
| Mature Fruit | Physalin D | 0.0259 ± 0.0021 | [1][2][3][4] | |
| Physalis angulata | Leaves | Physalin B | 1.32 | [5][6] |
| Leaves | Physalin D | 0.042 - 1.376 | [5] |
Note: The significant range in Physalin D content in P. angulata leaves is attributed to variations in the geographical location of plant collection. While 5ß,6ß-epoxythis compound has been tentatively identified in P. alkekengi, quantitative data is not available.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following protocols are based on established methods for the extraction and quantification of physalins.
Extraction of Physalins
This protocol outlines a general procedure for the extraction of physalins from Physalis plant material.
-
Plant Material Preparation:
-
Collect the desired plant parts (e.g., calyces, leaves, fruits).
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Weigh the powdered plant material.
-
Perform extraction using a suitable solvent. Methanol or ethanol (B145695) are commonly used. A typical solid-to-solvent ratio is 1:10 to 1:20 (w/v).
-
Extraction can be carried out using methods such as maceration, sonication, or Soxhlet extraction. For maceration, allow the mixture to stand for 24-72 hours with occasional shaking. For sonication, use an ultrasonic bath for 1-2 hours.
-
After extraction, filter the mixture through filter paper to separate the extract from the solid residue.
-
Repeat the extraction process on the residue 2-3 times to ensure maximum recovery of physalins.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Quantification of Physalins by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general HPLC method for the separation and quantification of physalins.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. A typical gradient might start with a lower concentration of acetonitrile, which is gradually increased over the course of the run.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength of 220-230 nm.
-
Injection Volume: 10-20 µL.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the crude extract by dissolving a known amount in the mobile phase.
-
Prepare a series of standard solutions of the target physalin (e.g., this compound, if a standard is available) at different concentrations in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution.
-
Identify the physalin peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the amount of each physalin in the sample using the calibration curve.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the extraction and analysis of physalins from Physalis species.
Signaling Pathways Modulated by Physalins
Physalins exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for drug development. The primary pathways affected by physalins include the NF-κB and JAK/STAT3 signaling cascades, which are central to inflammatory and immune responses.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Several physalins have been shown to inhibit the activation of this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and quantitative analysis of physalin D in the fruit and calyx of Physalis alkekengi L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. New QuEChERS method for quantification of Physalin B and D in Physalis angulata L. in Vietnam [pharmacia.pensoft.net]
- 6. public.pensoft.net [public.pensoft.net]
Assessing the Synergistic Potential of Physalin C: A Comparative Guide to Combination Therapy Evaluation
For Researchers, Scientists, and Drug Development Professionals
The exploration of combination therapies is a cornerstone of modern drug development, aiming to enhance therapeutic efficacy, reduce dosage-related toxicity, and overcome drug resistance. Physalins, a class of steroidal lactones derived from plants of the Physalis genus, have demonstrated significant anticancer and anti-inflammatory properties. While research has illuminated the activities of several physalins, the synergistic potential of Physalin C in combination with other therapeutic agents remains a promising yet underexplored frontier.
This guide provides a comparative framework for assessing the synergistic effects of this compound. By examining the established synergistic activities of other physalins and detailing the requisite experimental protocols, researchers can effectively design and execute studies to unlock the combinatorial potential of this compound.
Comparative Analysis of Physalin Synergies
While direct studies on this compound synergy are limited, research on other physalins provides a valuable precedent. For instance, Physalin F has been shown to exhibit a synergistic immunosuppressive effect when combined with dexamethasone (B1670325) in vitro.[1] Another compound, Physapruin A, demonstrated a synergistic antiproliferative effect against oral cancer cells when combined with Ultraviolet-C (UVC) radiation, a phenomenon mediated by oxidative stress.[2] These findings suggest that physalins as a class are strong candidates for combination therapy. A hypothetical study on this compound could explore its synergy with conventional chemotherapeutic agents such as doxorubicin (B1662922), cisplatin, or targeted therapies like bortezomib.
Table 1: Illustrative Data on Synergistic Effects of Physalin Analogs
| Combination | Cell Line | Effect Measured | Key Findings | Combination Index (CI) |
| Physalin F + Dexamethasone | Mouse Splenocytes | Lymphocyte Proliferation | Significant inhibition of proliferation compared to single agents. | CI < 1 indicates synergy[1] |
| Physapruin A + UVC | Oral Cancer Cells | Cell Viability | Enhanced reduction in cell viability. | Synergy (α) > 1 indicates synergy[2] |
| Hypothetical: this compound + Doxorubicin | Breast Cancer (e.g., MCF-7) | Cytotoxicity (IC50) | Potentially lower IC50 for doxorubicin in the presence of this compound. | To be determined |
| Hypothetical: this compound + Cisplatin | Lung Cancer (e.g., A549) | Apoptosis Rate | Potentially increased percentage of apoptotic cells. | To be determined |
| Hypothetical: this compound + Bortezomib | Multiple Myeloma (e.g., MM.1S) | Proteasome Inhibition | Potentially enhanced inhibition of proteasome activity. | To be determined |
Experimental Protocols for Synergy Assessment
To rigorously evaluate the synergistic effects of this compound, a series of well-defined experimental protocols are essential. The following sections detail the methodologies for key assays.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[3]
-
Treatment: Treat the cells with varying concentrations of this compound, the combination drug (e.g., doxorubicin), and the combination of both for 24, 48, or 72 hours. Include untreated control wells.
-
MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[3]
-
Incubation: Incubate the plate for 1.5 hours at 37°C.[3]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) on the cell membrane.
Protocol:
-
Cell Treatment: Seed 1 x 10⁶ cells in a T25 flask and treat with the compounds of interest as described for the MTT assay.[4]
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Wash the cells twice with cold PBS.[4]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 1 µL of PI solution to 100 µL of the cell suspension.[5][6]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[5]
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry.[5]
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells.
-
Annexin V-positive, PI-negative: Early apoptotic cells.
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells.
-
Analysis of Signaling Pathways: Western Blot for NF-κB
Physalins are known to modulate the NF-κB signaling pathway, which is crucial in inflammation and cancer. Western blotting can be used to assess the effect of this compound combinations on key proteins in this pathway.
Protocol:
-
Protein Extraction: Treat cells as previously described. Lyse the cells to extract total protein. For NF-κB activation, cytoplasmic and nuclear fractions may need to be separated.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p65, IκBα, phospho-IκBα) overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[8]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Quantifying Synergy: Combination Index (CI)
The Chou-Talalay method is a widely accepted approach to quantify drug synergy. The Combination Index (CI) is calculated to determine the nature of the interaction.
Calculation:
The CI is calculated using the following equation: CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂
Where:
-
(Dₓ)₁ and (Dₓ)₂ are the concentrations of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition of cell viability).[9]
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce the same effect.[9]
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Software such as CompuSyn can be used to calculate CI values and generate Fa-CI plots (Fraction affected vs. CI) to assess synergy at different effect levels.[9]
Visualizing Experimental and Biological Processes
To facilitate a clearer understanding of the methodologies and biological pathways, the following diagrams are provided.
Caption: Workflow for assessing the synergistic effects of this compound.
Caption: The NF-κB signaling pathway and potential points of inhibition by this compound.
By leveraging the comparative data from other physalins and employing these standardized protocols, researchers can systematically evaluate the synergistic potential of this compound, paving the way for the development of novel and more effective combination therapies for a range of diseases.
References
- 1. Physalin F, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined Treatment (Ultraviolet-C/Physapruin A) Enhances Antiproliferation and Oxidative-Stress-Associated Mechanism in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT (Assay protocol [protocols.io]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Laboratory Personnel and the Environment: Proper Disposal of Physalin C
For researchers, scientists, and drug development professionals, the safe handling and disposal of cytotoxic compounds like Physalin C are paramount to ensuring a secure laboratory environment and preventing environmental contamination. Due to its cytotoxic properties, this compound requires specific disposal procedures to mitigate risks to personnel and ecosystems. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with general best practices for cytotoxic waste management.
Hazard Profile and Safety Precautions
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols.
-
Avoid Contamination: Prevent contact with skin and eyes. Do not eat, drink, or smoke in areas where this compound is handled.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the essential steps for the safe disposal of this compound waste.
-
Segregation at the Source:
-
Immediately segregate all waste contaminated with this compound from other laboratory waste streams.[1]
-
This includes unused or expired this compound, solutions containing this compound, contaminated consumables (e.g., pipette tips, vials, and gloves), and any materials used for spill cleanup.
-
-
Waste Container Selection and Labeling:
-
Solid Waste: Dispose of solid this compound waste, including contaminated PPE and labware, in a designated, leak-proof, and puncture-resistant container clearly labeled as "Cytotoxic Waste."[1] The container should have a lid and be kept closed when not in use.
-
Liquid Waste: Collect liquid waste containing this compound in a dedicated, shatter-resistant, and leak-proof container. This container must also be clearly labeled "Cytotoxic Liquid Waste" and include the chemical name.
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated cytotoxic sharps container.[2]
-
-
Inactivation of Dilute Solutions (Optional and Subject to Institutional Policy):
-
Some institutions may permit the chemical inactivation of dilute cytotoxic solutions before disposal. A common method for some cytotoxic compounds is treatment with sodium hypochlorite (B82951).[1]
-
Important: This step should only be performed if explicitly permitted by your institution's Environmental Health and Safety (EHS) department and with a validated protocol for this compound. Unauthorized chemical treatment can be dangerous.
-
-
Storage of Cytotoxic Waste:
-
Store cytotoxic waste containers in a designated and secure area away from general lab traffic.
-
This storage area should be clearly marked with a cytotoxic hazard symbol.
-
Ensure that incompatible waste types are not stored together.
-
-
Arranging for Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the cytotoxic waste.
-
Cytotoxic waste is typically disposed of via high-temperature incineration by a specialized waste management company.[2]
-
Never dispose of this compound or its contaminated waste down the drain or in the regular trash.
-
Quantitative Data for Cytotoxic Waste Handling
| Parameter | Guideline | Source |
| Glove Recommendation | Double gloving with chemotherapy-rated gloves | General Cytotoxic Handling |
| Waste Container Labeling | "Cytotoxic Waste" with hazard symbol | [1] |
| Chemical Inactivation (if permitted) | 1:10 final dilution with 6% sodium hypochlorite (for susceptible compounds) | [1] |
| Final Disposal Method | High-temperature incineration | [2] |
Experimental Protocols
The procedures outlined above are based on established guidelines for the handling and disposal of cytotoxic and hazardous laboratory chemicals. Specific experimental protocols involving this compound should be designed in consultation with your institution's safety protocols and EHS department.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
